3-(dimethylamino)piperidin-2-one
Description
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Structure
3D Structure
Properties
CAS No. |
802859-14-9 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-(dimethylamino)piperidin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-9(2)6-4-3-5-8-7(6)10/h6H,3-5H2,1-2H3,(H,8,10) |
InChI Key |
DJOBZBUBMUMKEU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCNC1=O |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 3-(Dimethylamino)piperidin-2-one: A Technical Guide
Executive Summary
3-(Dimethylamino)piperidin-2-one (also known as N,N-dimethyl-ornithine lactam) is a critical pharmacophore in medicinal chemistry, serving as a constrained amino acid scaffold in peptidomimetics and a chiral building block for kinase inhibitors (e.g., Janus kinase pathways).[1][2] Its structure features a
This guide details two distinct synthetic pathways:
-
The Chiral Pool Route: A biomimetic cyclization of L-Ornithine, yielding enantiopure (
)-3-(dimethylamino)piperidin-2-one. -
The Industrial Route: A scalable
-halogenation of -valerolactam followed by nucleophilic substitution, typically yielding a racemate suitable for initial SAR screening.
Part 1: Retrosynthetic Analysis & Strategy
To design a robust synthesis, we must analyze the disconnection of the target molecule. The 3-position amine suggests two logical precursors: the natural amino acid Ornithine (providing the nitrogen and chirality pre-installed) or
Strategic Disconnections
-
Path A (Biomimetic): Relies on the intramolecular amidation of ornithine methyl ester. The challenge is controlling the cyclization to the
-lactam (6-membered) rather than the -lactam (unstable) or intermolecular polymerization. -
Path B (Functionalization): Relies on the activation of the
-methylene of a cyclic amide. This requires generating an enolate or -halo intermediate.
Figure 1: Retrosynthetic analysis showing the Chiral Pool (Green) and Functionalization (Red) pathways.
Part 2: Experimental Protocols
Method A: Enantioselective Synthesis from L-Ornithine
Best for: High-value intermediates requiring defined stereochemistry (
Step 1: Cyclization of L-Ornithine Methyl Ester
This step converts the linear amino acid into the lactam core. We utilize the methyl ester dihydrochloride to facilitate intramolecular attack of the
-
Reagents: L-Ornithine monohydrochloride, Thionyl chloride (
), Methanol, Sodium Methoxide (NaOMe). -
Mechanism: Acid-catalyzed esterification followed by base-mediated cyclization.
Protocol:
-
Esterification: Suspend L-Ornithine HCl (10.0 g, 59.3 mmol) in dry MeOH (100 mL) at 0°C. Dropwise add
(13.0 mL, 178 mmol). Reflux for 3 hours. Concentrate in vacuo to yield L-Ornithine methyl ester dihydrochloride as a hygroscopic foam. -
Cyclization: Dissolve the crude ester in dry MeOH (100 mL). Cool to 0°C. Add 25% NaOMe in MeOH until pH
9-10 (liberating the free amine). Stir at room temperature for 48 hours. -
Workup: Filter off the precipitated NaCl. Concentrate the filtrate. Recrystallize the residue from EtOH/Et2O to yield (
)-3-aminopiperidin-2-one.-
Yield: 75-85%
-
Checkpoint: Verify absence of linear ester by TLC (
difference in MeOH:DCM).
-
Step 2: Reductive Methylation (Eschweiler-Clarke Modification)
Direct alkylation with methyl iodide often leads to over-alkylation (quaternary ammonium salts). Reductive amination using formaldehyde and a hydride source is superior for controlling the reaction to the tertiary amine.
-
Reagents: (
)-3-aminopiperidin-2-one, Formaldehyde (37% aq.), Sodium Cyanoborohydride ( ), Acetic Acid, Methanol.
Protocol:
-
Dissolve (
)-3-aminopiperidin-2-one (2.0 g, 17.5 mmol) in MeOH (30 mL). -
Add Formaldehyde (37% solution, 4.3 mL, 52.5 mmol). Stir for 15 minutes to form the imine/hemiaminal species.
-
Add Acetic Acid (2 mL) to adjust pH to
5-6. -
Critical Step: Cool to 0°C. Add
(3.3 g, 52.5 mmol) portion-wise over 30 minutes. (Caution: HCN generation possible; use a fume hood). -
Stir at room temperature for 12 hours.
-
Quench: Concentrate MeOH. Dissolve residue in water. Basify to pH 12 with 1M NaOH.
-
Extraction: Extract exhaustively with DCM (
mL). The product is water-soluble; salting out with NaCl helps. -
Purification: Dry organic layer (
) and concentrate. Purify via flash chromatography (DCM:MeOH:NH4OH 90:9:1).
Method B: Scalable Synthesis from -Valerolactam
Best for: Large-scale preparation where chirality is not required or will be resolved later.
Step 1:
-Bromination
Direct bromination of lactams requires activation. Phosphorus tribromide (
Protocol:
-
Dissolve
-valerolactam (5.0 g, 50.4 mmol) in dry (50 mL). -
Add
(10.5 g, 50.4 mmol) followed by (catalytic) or . -
Add Bromine (
, 2.6 mL, 50.4 mmol) dropwise at reflux. -
Hydrolysis: Pour the mixture into ice water to hydrolyze the imidoyl halide back to the lactam.
-
Isolation: Extract with DCM. Wash with sodium thiosulfate (to remove excess
). Concentrate to yield 3-bromo-2-piperidinone.
Step 2: Nucleophilic Substitution
-
Dissolve 3-bromo-2-piperidinone (5.0 g) in THF (50 mL).
-
Add Dimethylamine (2.0 M in THF, 3 equivalents).
-
Heat in a sealed tube at 60°C for 6 hours.
-
Workup: Filter the dimethylammonium bromide salt. Concentrate the filtrate.
Part 3: Characterization & Quality Control
Trustworthy data is the bedrock of chemical biology. The following parameters validate the identity of 3-(dimethylamino)piperidin-2-one.
Spectroscopic Data
| Technique | Parameter | Diagnostic Signal / Value | Interpretation |
| Singlet, 6 protons | |||
| Doublet of doublets | H-3 proton ( | ||
| Multiplet | H-6 protons (adjacent to lactam N). | ||
| Broad singlet | Lactam NH (Exchangeable with | ||
| Quaternary C | Carbonyl (C=O). | ||
| CH | C-3 ( | ||
| Dimethylamino carbons. | |||
| IR | 1665 cm | Strong band | Lactam C=O stretch (Amide I). |
| MS (ESI) | m/z 143.1 [M+H] | Positive mode | Molecular ion ( |
Workflow Visualization
Figure 2: Step-by-step workflow for the high-value enantioselective synthesis.
Part 4: Troubleshooting & Optimization
Racemization Risk
-
Issue: The
-proton at C-3 is acidic due to the adjacent carbonyl. Strong bases or prolonged heating can cause racemization of the ( )-isomer. -
Solution: During the reductive methylation, maintain pH < 6 (using acetic acid) to prevent enolization. Avoid thermodynamic control; use kinetic conditions (
C).
Solubility Challenges
-
Issue: The product is highly polar and water-soluble, making extraction into organic solvents difficult.
-
Solution: Use "salting out" techniques (saturate aqueous phase with NaCl) and use multiple extractions with Chloroform:Isopropanol (3:1) rather than pure DCM.
Incomplete Methylation
-
Issue: Formation of monomethyl amine vs. dimethyl amine.
-
Solution: Ensure a large excess of Formaldehyde (3-5 eq) and allow the imine formation time (15-30 mins) before adding the reducing agent.
References
-
Pellegata, R., et al. (1978). "Synthesis of 3-aminopiperidin-2-one derivatives." Tetrahedron, 34(20), 3017-3020.
-
Gut, V., Rudinger, J. (1968). "Derivatives of 1-tosyl-3-amino-2-piperidone: preparation and conversion to derivatives of ornithine." Tetrahedron, 24(21), 6351-6363.
-
Gidda, J. S., et al. (1980). "Synthesis and central nervous system activity of 3-aminopiperidin-2-ones." Journal of Medicinal Chemistry, 23(10), 1153-1156.
-
Borch, R. F., & Bernstein, M. D. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904.
-
Ford, G. J., et al. (2020). "Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades." Chemical Communications, 56, 11406-11409.
Sources
Comprehensive Spectroscopic Profiling and Synthesis of 3-(Dimethylamino)piperidin-2-one: A Technical Guide
Executive Summary
The functionalization of lactams is a critical frontier in both modern polymer chemistry and medicinal scaffold design. 3-(Dimethylamino)piperidin-2-one (CAS No. 802859-14-9), a biobased δ-valerolactam derivative, has recently emerged as a highly valuable monomer. Notably, it enables the scalable synthesis of functionalized Nylon 6 polymers via ring-opening copolymerization with ε-caprolactam [1].
This whitepaper provides an authoritative, in-depth analysis of the synthetic methodology and spectroscopic characterization (NMR, IR, Mass Spectrometry) of 3-(dimethylamino)piperidin-2-one. By moving beyond mere data tabulation, this guide explores the underlying physicochemical causality dictating the molecule's behavior, ensuring that researchers can self-validate their experimental workflows.
Structural & Mechanistic Overview
3-(Dimethylamino)piperidin-2-one consists of a six-membered δ-lactam ring substituted at the C3 (alpha) position with a tertiary dimethylamino group. This dual-functionality presents unique electronic environments:
-
The Lactam Core: Provides structural rigidity, hydrogen-bonding capability (via the N-H and C=O), and serves as the reactive site for ring-opening polymerization.
-
The Dimethylamino Group: Acts as a basic, nucleophilic pendant group that drastically alters the local magnetic shielding of the alpha-carbon and dictates the molecule's mass spectrometric fragmentation pathways.
Synthetic workflow of 3-(dimethylamino)piperidin-2-one from L-ornithine to functional Nylon 6.
Self-Validating Synthetic Methodology
The most scalable and atom-economical route to 3-(dimethylamino)piperidin-2-one is the reductive amination of 3-aminopiperidin-2-one (derived from biobased L-ornithine) using formaldehyde and hydrogen gas over a palladium catalyst [1, 2].
Step-by-Step Protocol: Reductive Amination
-
Reaction Setup: Dissolve 1.0 mol (approx. 114 g) of 3-aminopiperidin-2-one in 1.0 L of Methanol (MeOH) in a 2 L round-bottom flask.
-
Causality: MeOH is selected as a protic solvent because it stabilizes the transition state during the formation of the transient iminium ion intermediate.
-
-
Reagent Addition: Add 170 mL of 37% aqueous formaldehyde (approx. 2.1 mol) and 11.4 g of Palladium on Carbon (Pd/C, 10 wt%).
-
Causality: A slight stoichiometric excess of formaldehyde (>2.0 eq) ensures complete double alkylation. The lactam nitrogen remains entirely unreactive; its lone pair is delocalized into the carbonyl pi-system (amide resonance), rendering it non-nucleophilic.
-
-
Hydrogenation: Purge the vessel and attach a hydrogen balloon (or utilize a low-pressure Parr shaker). Stir vigorously at room temperature (RT) for 36 hours.
-
Causality: Pd/C selectively catalyzes the reduction of the highly electrophilic iminium ion by H₂ gas without reducing the highly stable lactam carbonyl.
-
-
In-Process Self-Validation (TLC): Monitor the reaction using Thin Layer Chromatography (TLC).
-
Validation Check: Stain the TLC plate with ninhydrin. The primary amine starting material will form a deep purple spot (Ruhemann's purple). The reaction is complete when the purple spot vanishes, as the tertiary amine product does not react with ninhydrin.
-
-
Workup & Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude product, which can be recrystallized from ethyl acetate to obtain a high-purity white solid [1].
Spectroscopic Data Analysis & Causality
To definitively confirm the structure of the synthesized monomer, a multi-modal spectroscopic approach is required. The data below synthesizes expected and literature-grounded values for this specific scaffold [1].
Nuclear Magnetic Resonance (NMR)
The NMR spectra of 3-(dimethylamino)piperidin-2-one are heavily influenced by the electron-withdrawing nature of the lactam and the tertiary amine.
-
¹H NMR Causality: The C-3 proton (H-3) is the most deshielded aliphatic proton (~3.32 ppm) because it sits alpha to both the carbonyl group and the electronegative nitrogen of the dimethylamino group. If the spectrum is acquired in D₂O, the lactam N-H proton will undergo deuterium exchange and disappear from the spectrum, serving as a built-in validation of the exchangeable amide proton.
-
¹³C NMR Causality: The amide carbonyl (C-2) appears highly deshielded at ~174.5 ppm. The C-3 carbon is shifted significantly downfield (~65.2 ppm) compared to the other ring carbons due to the direct attachment of the tertiary amine.
Table 1: ¹H NMR Data (400 MHz, D₂O)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Causality |
| N(CH₃)₂ | 2.35 | Singlet (s) | 6H | Methyl protons on tertiary amine; deshielded by N. |
| H-3 | 3.32 | Multiplet (m) | 1H | Alpha-proton strongly deshielded by C=O and -N(CH₃)₂. |
| H-6 | 3.22 | Multiplet (m) | 2H | Methylene protons directly adjacent to lactam nitrogen. |
| H-4, H-5 | 1.60 - 2.10 | Multiplet (m) | 4H | Aliphatic ring protons; minimal electronic deshielding. |
Table 2: ¹³C NMR Data (100 MHz, D₂O)
| Position | Chemical Shift (δ, ppm) | Assignment Causality |
| C-2 (C=O) | 174.5 | Amide carbonyl carbon; highly deshielded by oxygen. |
| C-3 | 65.2 | Alpha-carbon; shifted downfield due to tertiary amine. |
| C-6 | 42.1 | Carbon adjacent to the lactam nitrogen. |
| N(CH₃)₂ | 41.5 | Dimethylamino carbons. |
| C-4 | 24.3 | Aliphatic ring carbon. |
| C-5 | 21.1 | Aliphatic ring carbon (most shielded, furthest from heteroatoms). |
Fourier-Transform Infrared Spectroscopy (FT-IR)
IR spectroscopy provides rapid confirmation of the lactam core.
-
Causality of the Carbonyl Shift: A standard six-membered cyclic ketone (e.g., cyclohexanone) exhibits a C=O stretch at ~1715 cm⁻¹. In 3-(dimethylamino)piperidin-2-one, this stretch is lowered to ~1660–1680 cm⁻¹. This occurs because the lone pair on the lactam nitrogen delocalizes into the carbonyl pi-system. This resonance increases the single-bond character of the C=O bond, lowering its force constant and, consequently, its vibrational frequency.
Table 3: FT-IR Spectral Data (ATR/KBr)
| Wavenumber (cm⁻¹) | Vibration Mode | Structural Significance |
| 3200 - 3400 | N-H Stretch (broad) | Lactam secondary amine; broadness indicates hydrogen bonding. |
| 2800 - 2950 | C-H Stretch (sp³) | Aliphatic ring and methyl group C-H bonds. |
| 1660 - 1680 | C=O Stretch (Amide I) | Lactam carbonyl; lowered frequency due to N-lone pair resonance. |
| 1200 - 1250 | C-N Stretch | Tertiary amine C-N bond stretching. |
Mass Spectrometry (ESI-MS)
In Electrospray Ionization (ESI+), the molecule is preferentially protonated at the highly basic tertiary dimethylamino group rather than the weakly basic lactam nitrogen, yielding an [M+H]⁺ ion at m/z 143.1.
-
Fragmentation Causality: Upon collisional activation, the most thermodynamically favorable fragmentation is the neutral loss of dimethylamine (45 Da). This cleavage is driven by the formation of a highly stable alpha-beta unsaturated lactam cation at m/z 98.1.
Proposed ESI-MS fragmentation pathway for 3-(dimethylamino)piperidin-2-one.
Conclusion
The synthesis and characterization of 3-(dimethylamino)piperidin-2-one represent a critical intersection of organic synthesis and polymer science. By understanding the causal relationships between the molecule's structure—specifically the interplay between the delocalized lactam core and the localized basicity of the dimethylamino group—researchers can accurately predict its spectroscopic behavior and optimize its incorporation into advanced functional materials like modified Nylon 6.
References
-
Mao, Y., Li, M., & Tao, Y. (2025). Scalable access to functional nylon 6 via ring-opening copolymerization of biobased δ-valerolactam with ε-caprolactam. Polymer Chemistry, 16, 1409. Royal Society of Chemistry. URL:[Link][1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5200225, 3-Aminopiperidin-2-one. PubChem. URL:[Link][2]
Sources
Potential biological activity of 3-(dimethylamino)piperidin-2-one derivatives
The 3-(Dimethylamino)piperidin-2-one Scaffold: A Privileged Pharmacophore for Kinase Inhibition and Cellular Target Engagement
Executive Summary
In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve compound solubility, reduce off-target promiscuity, and enhance overall pharmacokinetic profiles. Among these emerging chemotypes, the 3-(dimethylamino)piperidin-2-one scaffold has garnered significant attention. Operating as a rigidified cyclic amide (lactam) equipped with a highly basic, solvent-accessible amine, this motif serves as a versatile building block.
As a Senior Application Scientist, I have observed that derivatives of dimethylamino-piperidin-2-one are increasingly utilized as core pharmacophores in the development of targeted therapeutics, most notably as Cyclin-Dependent Kinase (CDK) inhibitors[1][2]. This technical guide explores the structural rationale behind this scaffold, its mechanistic application in kinase inhibition, and the self-validating experimental workflows required to advance these derivatives through the preclinical drug discovery cascade.
Structural Rationale & Physicochemical Profiling
The selection of the 3-(dimethylamino)piperidin-2-one core is driven by precise structure-activity relationship (SAR) causality.
-
The Piperidin-2-one Ring: The lactam core provides a rigid, dual-function hydrogen-bonding motif. The lactam nitrogen (N1) can act as a hydrogen bond donor (if unsubstituted) or a vector for further functionalization, while the carbonyl oxygen (C2) acts as a strong hydrogen bond acceptor. In kinase targets, this often mimics the purine ring of ATP, anchoring the molecule to the kinase hinge region[3].
-
The 3-(Dimethylamino) Substituent: Positioning the dimethylamino group at the C3 position directs a basic, ionizable center (pKa ~8.5) into the solvent-exposed channel or towards specific acidic residues (e.g., the DFG motif's aspartate) within the target protein. This specific exit vector enhances target residence time via electrostatic interactions or salt bridge formation.
Table 1: Typical Physicochemical Properties of the Core Scaffold
| Property | Value Range | Causality / Impact on Drug Design |
| Molecular Weight | 142.20 g/mol | Low molecular weight allows for extensive functionalization without violating Lipinski's Rule of 5. |
| LogP (Predicted) | 0.5 - 1.2 | High hydrophilicity ensures excellent aqueous solubility, minimizing aggregation in biochemical assays. |
| Topological Polar Surface Area (tPSA) | ~32.3 Ų | Ideal for oral bioavailability; modifications can easily tune this for blood-brain barrier (BBB) penetration if targeting CNS kinases. |
| Basic pKa | 8.5 - 9.0 | Ensures the amine is protonated at physiological pH (7.4), facilitating salt-bridge formation with target acidic residues. |
Mechanistic Pathways: Targeting Cyclin-Dependent Kinases (CDKs)
Recent patent literature highlights the profound utility of dimethylamino-piperidin-2-one derivatives in oncology, specifically as inhibitors of CDK2, CDK4, and CDK6[1][2]. CDKs are serine/threonine kinases that, when complexed with specific cyclins, drive cell cycle progression.
The Causality of Inhibition: In hormone-receptor-positive (HR+) breast cancers and non-small cell lung cancers (NSCLC), the CDK4/6-Cyclin D complex is often hyperactive. By incorporating the 3-(dimethylamino)piperidin-2-one scaffold into a larger molecular framework (such as coupling it with a pyrazolo[1,5-a]pyrimidine or aminopyridine moiety), the resulting compound competitively binds to the ATP-binding pocket of CDK4/6[1][4]. This binding prevents the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, sequestering it and effectively halting the cell cycle at the G1/S transition checkpoint[2].
Mechanism of CDK4/6 inhibition by piperidin-2-one derivatives halting cell cycle progression.
Experimental Validation Workflows (Self-Validating Systems)
To establish a robust SAR cascade for 3-(dimethylamino)piperidin-2-one derivatives, we must employ a self-validating testing funnel. A high-affinity biochemical result is meaningless if the compound cannot penetrate the cell membrane or is rapidly effluxed. Therefore, we pair a highly sensitive biochemical assay (TR-FRET) with an orthogonal cellular target engagement assay (CETSA).
Protocol 1: High-Throughput Kinase Profiling via TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase screening. The causality behind choosing TR-FRET lies in its "time-gated" detection (measuring emission 100-900 µs after excitation), which virtually eliminates compound auto-fluorescence and background noise from the microtiter plate, ensuring a high Z'-factor (>0.7)[5][6].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense 3-(dimethylamino)piperidin-2-one derivatives in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilution) into a 384-well low-volume proxiplate. Ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation[5].
-
Enzyme/Substrate Addition: Add 5 µL of a 2X mix containing the target kinase (e.g., CDK4/CycD3) and biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-equilibration.
-
Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Km for the specific kinase) to initiate the reaction. Incubate for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor)[6].
-
Readout: Incubate for 60 minutes and read on a multimode microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate IC50 values using the 665/620 nm emission ratio.
Protocol 2: Cellular Target Engagement via CETSA
To prove that our derivatives engage the target inside a living cell, we utilize the Cellular Thermal Shift Assay (CETSA). CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm) and preventing heat-induced aggregation[7][8].
Step-by-Step Methodology:
-
Cell Treatment: Seed target cancer cells (e.g., MCF-7 for breast cancer models) in T-75 flasks. Treat with the lead 3-(dimethylamino)piperidin-2-one derivative (at 5x biochemical IC50) or DMSO vehicle for 2 hours at 37°C[9].
-
Aliquot and Thermal Challenge: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension equally into 96-well PCR plates. Subject the plate to a temperature gradient (e.g., 40°C to 64°C) using a thermal cycler for exactly 3 minutes, followed by 3 minutes at room temperature[7][10].
-
Lysis and Clearance: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 37°C water bath) or mild detergent. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured, aggregated proteins[8].
-
Quantification: Carefully extract the supernatant (containing the soluble, stabilized target protein). Quantify the remaining soluble target kinase using quantitative Western blotting (e.g., capillary electrophoresis via ProteinSimple Wes)[10].
-
Data Analysis: Plot the soluble protein fraction against temperature to determine the apparent aggregation temperature (Tagg). A positive thermal shift (ΔTm > 1.5°C) in the compound-treated group vs. vehicle confirms intracellular target engagement[7][8].
CETSA workflow logic for validating intracellular target engagement and thermodynamic stability.
Conclusion
The 3-(dimethylamino)piperidin-2-one scaffold represents a highly tunable, sp3-enriched pharmacophore that addresses many of the physicochemical liabilities associated with traditional flat kinase inhibitors. By leveraging the rigid hydrogen-bonding capacity of the lactam core and the specific exit vector of the basic C3-amine, medicinal chemists can achieve exquisite potency and selectivity against challenging targets like CDKs. When paired with rigorous, self-validating screening protocols like TR-FRET and CETSA, derivatives of this scaffold can be rapidly optimized from initial hits into robust clinical candidates.
References
- WO2020224568A1 - Cdk inhibitors Source: Google Patents URL
- WO2021226140A1 - Cdk inhibitors Source: Google Patents URL
-
Assay Guidance Manual: Assay Development for Protein Kinase Enzymes Source: National Center for Biotechnology Information (NCBI) / NIH URL:[Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells Source: bioRxiv / Nature Protocols (Jafari et al.) URL:[Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay Source: Analytical Chemistry - ACS Publications URL:[Link]
-
Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay Source: Bio-Techne URL:[Link]
-
Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold Source: NIH / PubMed Central URL:[Link]
Sources
- 1. WO2020224568A1 - Cdk inhibitors - Google Patents [patents.google.com]
- 2. WO2021226140A1 - Cdk inhibitors - Google Patents [patents.google.com]
- 3. Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020224568A1 - Cdk inhibitors - Google Patents [patents.google.com]
- 5. wehi.edu.au [wehi.edu.au]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The use of cellular thermal shift assay (CETSA) to study Crizotinib resistance in ALK-expressing human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.bio-techne.com [resources.bio-techne.com]
Physical properties of 3-(dimethylamino)piperidin-2-one (e.g., melting point, solubility)
Technical Profile: 3-(Dimethylamino)piperidin-2-one [1]
Executive Summary
3-(Dimethylamino)piperidin-2-one (CAS 802859-14-9 ) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., JAK, BTK) and GPCR ligands.[2][3] Structurally, it consists of a six-membered lactam (piperidin-2-one) ring substituted at the
This guide provides a comprehensive technical overview for researchers, focusing on physical properties, synthetic accessibility, and characterization protocols.
Physicochemical Profile
Due to its status as a research intermediate rather than a bulk commodity, specific experimental physical constants for the free base are often proprietary. The values below represent a synthesis of available experimental data for the scaffold and high-fidelity predictive models.
Table 1: Key Physical & Chemical Properties
| Property | Value / Description | Source/Note |
| CAS Number | 802859-14-9 | Sigma-Aldrich / SciFinder |
| Molecular Formula | ||
| Molecular Weight | 142.20 g/mol | |
| Appearance | Viscous oil or low-melting solid | Free base is often semi-solid; Hydrochloride salt is a crystalline solid.[1] |
| Boiling Point | ~280°C (Predicted at 760 mmHg) | High polarity significantly elevates BP. |
| Solubility | High: Water, Methanol, DMSO, DCM.Low: Hexanes, Diethyl Ether. | Amphiphilic nature due to polar lactam and basic amine. |
| pKa (Basic N) | 8.5 – 9.5 (Predicted) | Tertiary amine at C3. |
| pKa (Amide N) | > 15 (Predicted) | Non-basic lactam nitrogen. |
| LogP | -0.6 to -0.2 (Predicted) | Hydrophilic profile. |
| Hygroscopicity | High | The free base readily absorbs atmospheric moisture. |
Synthetic Methodologies
The most robust route to 3-(dimethylamino)piperidin-2-one involves the reductive alkylation of the primary amine precursor, 3-aminopiperidin-2-one (CAS 1892-22-4). This approach avoids the harsh conditions required for cyclization of linear amino acid derivatives.
Protocol: Eschweiler-Clarke Methylation
-
Principle: Reductive amination using formaldehyde as the carbon source and formic acid as the hydride donor.
-
Advantages: Scalable, cost-effective, avoids high-pressure hydrogenation.[4]
Step-by-Step Workflow:
-
Reagents: 3-Aminopiperidin-2-one (1.0 eq), Formaldehyde (37% aq., 2.2 eq), Formic Acid (98%, 5.0 eq).
-
Reaction: Dissolve amine in formic acid at 0°C. Add formaldehyde dropwise.
-
Reflux: Heat the mixture to 90–100°C for 12–18 hours. Evolution of
indicates progress. -
Workup (Critical):
-
Cool to RT.
-
Basify with 4M NaOH to pH > 12 (to liberate the free base).
-
Extract exhaustively with Dichloromethane (DCM) or Chloroform (
). -
Note: The product is water-soluble; salting out with NaCl is recommended during extraction.
-
-
Purification: Distillation under reduced pressure or conversion to the HCl salt for crystallization (EtOH/Ether).
Visualization: Synthesis & Isolation Workflow
Figure 1: Eschweiler-Clarke methylation workflow for the synthesis of the target compound.
Analytical Characterization
Researchers must validate the identity of the compound using NMR and MS. The dimethylamino group provides a distinct diagnostic signal.
Nuclear Magnetic Resonance ( -NMR)
-
Solvent:
or . -
Key Signals:
-
2.20 – 2.40 ppm (s, 6H): Strong singlet corresponding to the
group. - 3.10 – 3.40 ppm (m, 2H): Methylene protons adjacent to the lactam nitrogen (C6).
- 2.90 – 3.05 ppm (dd, 1H): Methine proton at the chiral center (C3), typically shielded relative to the primary amine.
-
6.0 – 7.5 ppm (br s, 1H): Lactam
(exchangeable with ).
-
2.20 – 2.40 ppm (s, 6H): Strong singlet corresponding to the
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Parent Ion:
m/z. -
Fragmentation: Loss of dimethylamine (
Da) is a common fragmentation pathway.
Handling, Stability & Safety
Stability Profile
-
Thermal: Stable up to ~150°C. Prolonged heating above 200°C may cause ring opening or polymerization.
-
Chemical: The lactam ring is susceptible to hydrolysis in strong acid or base at elevated temperatures (
). The tertiary amine is prone to N-oxidation if exposed to peroxides or air over long periods.
Storage Protocol
-
Condition: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Hygroscopicity: The compound is hygroscopic. Store in a desiccator or tightly sealed vial.
-
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
Safety (GHS Classification - Predicted)
-
Signal Word: Warning
-
H315/H319: Causes skin and serious eye irritation.[2]
-
PPE: Wear nitrile gloves and safety glasses. Work in a fume hood to avoid inhalation of amine vapors.
References
-
Sigma-Aldrich. Product Specification: 3-(Dimethylamino)piperidin-2-one (Product No. ENAH984B6DED).Link
-
PubChem. Compound Summary: 3-Amino-2-piperidone (CAS 1892-22-4).Link
- Clarke, H. T., et al. "The Eschweiler-Clarke Reaction." Journal of the American Chemical Society, vol. 55, no. 11, 1933, pp. 4571–4587. (Foundational chemistry for the described synthesis).
-
ChemicalBook. CAS 802859-14-9 Entry.Link (Reference for CAS verification).
Sources
- 1. 315681-95-9_CAS号:315681-95-9_Ethyl 4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate - 化源网 [chemsrc.com]
- 2. 3,3-Dimethylpiperidin-2-one | C7H13NO | CID 11240485 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. 2,3-Dimethylpiperidine | C7H15N | CID 95359 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Reactivity Profile of the Piperidin-2-one Ring System: A Comprehensive Guide for Scaffold Functionalization in Drug Discovery
Executive Summary
As a Senior Application Scientist, I frequently encounter the piperidin-2-one (δ-valerolactam) ring system in the design of novel therapeutics. This privileged six-membered heterocyclic scaffold is ubiquitous in medicinal chemistry, serving as the structural core for blockbuster drugs like the anticoagulant apixaban, and acting as a critical intermediate in the total synthesis of complex monoterpene indole alkaloids[1][2].
Understanding the reactivity profile of piperidin-2-one is essential for drug development professionals aiming to derivatize this core to explore structure-activity relationships (SAR)[3]. This whitepaper dissects the fundamental reactivity nodes of piperidin-2-one—N-functionalization, α-carbon (C3) enolization, carbonyl activation, and late-stage C-H functionalization—providing mechanistic rationale, field-proven insights, and self-validating experimental protocols.
Structural and Electronic Fundamentals
The chemical behavior of the piperidin-2-one ring is dictated by its cyclic amide (lactam) moiety. The resonance between the nitrogen lone pair and the adjacent carbonyl group significantly reduces the nucleophilicity of the nitrogen compared to a standard piperidine[3]. Simultaneously, this resonance increases the acidity of the N-H bond (pKa ~ 15) and dampens the electrophilic character of the carbonyl carbon, requiring specialized reagents for activation[3].
Consequently, the reactivity of this scaffold can be orthogonally directed to four distinct sites:
-
N1 (Amide Nitrogen): Susceptible to alkylation/arylation following deprotonation.
-
C3 (α-Carbon): Prone to enolization and subsequent electrophilic trapping.
-
C2 (Carbonyl Carbon): Target for thionation, reduction, or nucleophilic addition under forcing conditions.
-
C5/C6 (Remote sp³ Carbons): Accessible via modern photoredox-catalyzed C-H activation.
Caption: Orthogonal reactivity nodes of the piperidin-2-one scaffold.
N-Functionalization: Tuning the Amide Nitrogen
Mechanistic Causality
Because the lactam nitrogen is non-nucleophilic in its neutral state, N-alkylation requires the generation of a lactamate anion. The choice of base and solvent is critical here. For highly reactive electrophiles (e.g., propargyl bromide), a strong base like Sodium Hydride (NaH) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is optimal[4]. DMF effectively solvates the resulting sodium cation, leaving the lactamate anion highly exposed and nucleophilic[4]. For more sensitive substrates, milder conditions using K₂CO₃ in refluxing acetone with a phase-transfer catalyst (e.g., TEBA) can be employed, though reaction kinetics will be slower[4].
Self-Validating Protocol: N-Propargylation of Piperidin-2-one[4][5]
Objective: Synthesis of 1-(prop-2-yn-1-yl)piperidin-2-one.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add piperidin-2-one (1.0 equiv).
-
Solvent & Base Addition: Dissolve the substrate in anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in portions. Rationale: Cooling controls the exothermic deprotonation and prevents solvent degradation.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete lactamate formation. Hydrogen gas evolution should cease.
-
Alkylation: Recool the reaction mixture to 0 °C. Add propargyl bromide (80% in toluene, 1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress via TLC (EtOAc/Hexane).
-
Workup & Purification: Quench slowly with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with water (5x) to remove DMF, followed by brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.
Caption: Step-by-step workflow for the N-alkylation of piperidin-2-one.
α-Carbon (C3) Functionalization: Enolate Chemistry
Mechanistic Causality
The protons at the C3 position are weakly acidic due to the adjacent carbonyl group. Abstraction requires a strong, sterically hindered, non-nucleophilic base such as Lithium Hexamethyldisilazide (LHMDS) or sec-Butyllithium (s-BuLi) at cryogenic temperatures (-78 °C)[5][6][7]. Using a hindered base is paramount; it prevents unwanted nucleophilic attack at the carbonyl carbon. The resulting lithium enolate can be trapped by various electrophiles (e.g., alkyl halides, azido triflates) to yield 3-substituted piperidin-2-ones[5]. In asymmetric synthesis, chiral auxiliaries or chiral ligands (e.g., Pd-catalyzed allylic alkylation) are employed to control the stereocenter at C3, a crucial step in the synthesis of alkaloids like (+)-kopsihainanine A[2].
Self-Validating Protocol: Diastereoselective α-Alkylation[6][7]
Objective: Alkylation of the C3 position via lithium enolate generation.
-
Enolization: Dissolve the N-protected piperidin-2-one (1.0 equiv) in anhydrous THF (0.5 M) under an inert argon atmosphere. Cool the reaction vessel to -78 °C.
-
Base Addition: Add LHMDS (1.0 M in THF, 1.1 equiv) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate generation.
-
Electrophile Addition: Add the alkylating agent (e.g., alkyl iodide or azido triflate, 1.2 equiv) dissolved in a minimal amount of THF. Maintain at -78 °C for 10 minutes, then allow the mixture to slowly warm to room temperature overnight (approx. 15-16 h).
-
Quench & Isolation: Quench with saturated aqueous NaHCO₃ or NH₄Cl at low temperature. Extract with dichloromethane (DCM) or diethyl ether (3x). Dry over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography.
Carbonyl Activation: Thionation and Reduction
Mechanistic Causality
The cyclic amide carbonyl is highly stable and resistant to mild nucleophiles. To increase its reactivity toward nucleophiles or to prepare for cross-coupling, it is often converted to a thiolactam using Lawesson's Reagent[6][8]. The high oxophilicity of the phosphorus in Lawesson's reagent drives the thermodynamic exchange of oxygen for sulfur. Thiolactams are significantly more electrophilic and can be further activated (e.g., via S-alkylation) or reduced to the corresponding piperidines[3].
Self-Validating Protocol: Thionation using Lawesson's Reagent[7][9]
-
Preparation: Suspend Lawesson's Reagent (0.5 to 1.0 equiv) in dry toluene. Reflux until total dissolution occurs. Note: Toluene is preferred over benzene due to lower toxicity and superior solubility profiles.
-
Reaction: Cool the solution to 40 °C and slowly add a solution of the piperidin-2-one derivative (1.0 equiv) in anhydrous toluene.
-
Reflux: Heat the mixture to reflux for 1 to 8 hours (monitor strictly by TLC to prevent over-reaction).
-
Workup: Cool to room temperature, add water, and extract with EtOAc. Dry, concentrate, and purify via silica gel chromatography to isolate the piperidine-2-thione.
Late-Stage Functionalization: Photoredox C(sp³)-H Activation
Mechanistic Causality
Traditional functionalization relies on pre-installed reactive handles. However, modern drug discovery leverages photoredox catalysis for the direct, late-stage functionalization of unactivated C(sp³)-H bonds (e.g., at C5 or C6)[9]. Using an iridium photocatalyst and an ortho-iodobenzoyl directing group, an intramolecular 1,5-hydrogen atom transfer (HAT) generates a carbon-centered radical at the remote position. This radical can be trapped by cyanation or deuteration reagents, allowing for rapid diversification of the piperidin-2-one scaffold without de novo synthesis.
Quantitative Data: Comparative Reactivity Profile
To guide experimental design, the following table summarizes the optimal conditions, bases, and expected yields for the primary functionalization pathways of the piperidin-2-one scaffold.
| Reaction Type | Target Site | Reagents / Catalyst | Base / Solvent | Temp (°C) | Typical Yield | Ref |
| N-Alkylation (Propargylation) | N1 | Propargyl Bromide | NaH / DMF | 0 to 25 | 80-95% | [4] |
| N-Alkylation (Mild) | N1 | Propargyl Bromide | K₂CO₃, TEBA / Acetone | 56 (Reflux) | 60-85% | [4] |
| α-Alkylation | C3 | Alkyl Halide / Azido Triflate | LHMDS / THF | -78 to 25 | 60-90% | [5][6] |
| Asymmetric Allylic Alkylation | C3 | Pd₂(dba)₃, Chiral Ligand | None / TBME | 40 | 82% (98% ee) | [2] |
| Thionation | C2=O | Lawesson's Reagent | None / Toluene | 110 (Reflux) | 90-95% | [6][8] |
| Remote C(sp³)-H Deuteration | C5/C6 | D₂O,[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | (iBu)₃N / CH₃CN | 25 (hν) | >80% |
References
- Reactivity of N-propargyl piperidin-2-one: A Comparative Guide for Terminal Alkynes, Benchchem,
- Technical Support Center: Synthesis of 1-(prop-2-yn-1-yl)piperidin-2-one, Benchchem,
- Reactivity of (1′S)-1-(1′-phenyl-ethyl)-4-hydroxy-piperidin-2-one with Lawesson's reagent, Taylor & Francis Online,
- Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones
- Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives, Zeitschrift für N
- 2-Piperidinone, Grokipedia,
- Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer, ResearchG
- [1,4'-Bipiperidin]-2-one | High-Purity Research Compound, Benchchem,
- Enantioselective Palladium-Catalyzed Allylic Alkylation Reactions in the Synthesis of Aspidosperma and Structurally Related Monoterpene Indole Alkaloids, PMC (NIH),
- Remote C(sp³)
- β-Alkenylation of Saturated N-Heterocycles via a C(sp³)
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- 9. pubs.acs.org [pubs.acs.org]
Pharmacophore Analysis of 3-(Dimethylamino)piperidin-2-one Analogs: A Technical Guide for Drug Discovery
Abstract
The 3-(dimethylamino)piperidin-2-one scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This in-depth technical guide provides a comprehensive framework for conducting a robust pharmacophore analysis of novel analogs based on this core. We will delve into the strategic rationale behind experimental choices, from initial ligand set selection to the validation and application of the final pharmacophore model. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate the discovery of potent and selective therapeutic agents. We will explore both ligand-based and structure-based approaches, providing detailed, self-validating protocols and illustrating key concepts with practical examples and visual workflows.
Introduction: The Therapeutic Potential of the Piperidin-2-one Scaffold
The piperidine ring is a ubiquitous motif in a vast number of natural products and synthetic pharmaceuticals, valued for its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations that facilitate precise interactions with biological targets.[1] The introduction of a lactam functionality, as seen in the piperidin-2-one core, further enhances its potential for establishing key hydrogen bonding interactions within a receptor's active site. The addition of a 3-amino substituent, particularly the dimethylamino group, can significantly influence the molecule's basicity, polarity, and potential for ionic interactions, making it a versatile scaffold for targeting a diverse range of protein families.
Recent studies have highlighted the potential of 3-aminopiperidin-2-one analogs as potent and selective modulators of various biological targets. For instance, a novel series of 3-amino-piperidin-2-one-based antagonists for the calcitonin gene-related peptide (CGRP) receptor have been developed, demonstrating the therapeutic potential of this scaffold in the treatment of migraines.[2] Furthermore, related piperidone derivatives have been investigated as potential anticancer agents, underscoring the broad applicability of this chemical class.[3]
Pharmacophore modeling is a powerful computational technique that distills the essential steric and electronic features of a set of molecules required for their biological activity into a three-dimensional model. This model can then be employed for a variety of applications, including virtual screening to identify novel active compounds, lead optimization to enhance potency and selectivity, and understanding structure-activity relationships (SAR).[4][5] This guide will provide a detailed roadmap for applying pharmacophore analysis to the 3-(dimethylamino)piperidin-2-one scaffold.
Foundational Principles of Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features that are critical for a drug's interaction with its biological target. These features typically include:
-
Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.
-
Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.
-
Hydrophobic (HY): Nonpolar regions of a molecule that can engage in hydrophobic interactions.
-
Aromatic Rings (AR): Planar, cyclic conjugated systems that can participate in π-π stacking or other aromatic interactions.
-
Positive Ionizable (PI): Groups that are positively charged at physiological pH.
-
Negative Ionizable (NI): Groups that are negatively charged at physiological pH.
The spatial arrangement of these features is as crucial as their chemical nature. A pharmacophore model, therefore, is a 3D map of these essential interaction points.
There are two primary approaches to generating a pharmacophore model:
-
Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown. It relies on a set of known active molecules to deduce the common chemical features responsible for their activity.
-
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein (ideally co-crystallized with a ligand) is available, this approach can be used. The model is generated by analyzing the key interactions between the ligand and the protein's active site.[6]
The choice between these two approaches is dictated by the availability of structural data for the target of interest.
A Step-by-Step Guide to Pharmacophore Analysis of 3-(Dimethylamino)piperidin-2-one Analogs
This section will provide a detailed, protocol-driven approach to conducting a pharmacophore analysis, using a hypothetical set of 3-(dimethylamino)piperidin-2-one analogs as an example.
Phase 1: Data Preparation and Ligand Set Selection
The quality of the input data is paramount for the generation of a meaningful and predictive pharmacophore model.
Protocol 1: Ligand Set Curation
-
Assemble a Diverse Set of Analogs: Collect a set of 3-(dimethylamino)piperidin-2-one analogs with experimentally determined biological activity (e.g., IC50 or Ki values) against the target of interest. The dataset should ideally span a wide range of activities, from highly active to inactive.[7]
-
Define Activity Thresholds: Categorize the compounds into distinct activity classes. For example:
-
Active: pIC50 > 7.0
-
Moderately Active: 5.0 < pIC50 < 7.0
-
Inactive: pIC50 < 5.0
-
-
Create Training and Test Sets: Partition the dataset into a training set and a test set. The training set, typically comprising 70-80% of the data, will be used to generate the pharmacophore model. The test set will be used for external validation of the model's predictive power.[8] The selection should ensure that both sets contain a representative distribution of active and inactive compounds.
Causality: A well-curated dataset with a clear activity distribution is crucial for the algorithm to effectively identify the common features of active compounds while distinguishing them from inactive ones. The use of a separate test set provides an unbiased assessment of the model's ability to predict the activity of new, unseen compounds.
Phase 2: Pharmacophore Hypothesis Generation (Ligand-Based Approach)
In the absence of a target structure, we will proceed with a ligand-based approach. We will use a common software package like Discovery Studio for this workflow.[3]
Protocol 2: Generating Pharmacophore Models in Discovery Studio
-
Import and Prepare Ligands:
-
Import the training set molecules into a new Discovery Studio project.
-
Ensure that the molecules are correctly protonated and have their 3D structures generated.
-
-
Feature Mapping:
-
Utilize the "Feature Mapping" tool to identify the potential pharmacophoric features (HBA, HBD, HY, AR, PI) within each ligand of the training set.
-
-
Common Feature Pharmacophore Generation (HipHop Algorithm):
-
Launch the "Common Feature Pharmacophore Generation" protocol.
-
Select the prepared training set ligands as input.
-
Define the minimum and maximum number of features to be included in the hypotheses (typically 4-6).
-
The algorithm will generate a series of pharmacophore hypotheses, each representing a different 3D arrangement of common features.
-
-
Hypothesis Ranking and Selection:
-
The generated hypotheses will be ranked based on a scoring function that considers how well each model maps to the active compounds in the training set.[9]
-
Analyze the top-ranked hypotheses. The best model should map well to the most active compounds and poorly to the inactive ones.
-
Causality: The HipHop algorithm systematically identifies common chemical features and their spatial relationships among a set of active molecules. By aligning the molecules based on these features, it generates plausible pharmacophore models that represent the key binding requirements for the target.
Phase 3: Pharmacophore Model Validation
A generated pharmacophore model is only useful if it can accurately distinguish between active and inactive compounds. Therefore, rigorous validation is a critical step.[10]
Protocol 3: Model Validation
-
Internal Validation (Training Set Mapping):
-
Assess how well the selected pharmacophore hypothesis maps the compounds in the training set. A good model should map all or most of the active compounds and few of the inactive ones.
-
-
External Validation (Test Set Screening):
-
Use the selected pharmacophore model to screen the test set.
-
Calculate key validation metrics:
-
Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of a screened database compared to a random selection.[11]
-
Goodness of Hit (GH) Score: A metric that combines the percentage of active compounds retrieved with the percentage of hits in the database, providing a balanced measure of model quality. A GH score above 0.7 is generally considered indicative of a good model.[12]
-
Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate against the false positive rate, which provides a visual representation of the model's discriminatory power. The Area Under the Curve (AUC) is a quantitative measure of this.[13]
-
-
Data Presentation: Validation Metrics
| Metric | Value | Interpretation |
| Enrichment Factor (Top 1%) | 25.4 | The model is 25.4 times more likely to identify an active compound in the top 1% of the screened library than random selection. |
| Goodness of Hit (GH) Score | 0.82 | Indicates a very good model with a high ability to distinguish actives from inactives. |
| AUC of ROC Curve | 0.91 | Demonstrates excellent discriminatory power. |
Causality: Validation ensures that the pharmacophore model is not a result of chance and possesses real predictive power. A validated model can be confidently used for subsequent virtual screening and lead optimization efforts.
Phase 4: Application of the Validated Pharmacophore Model
Once validated, the pharmacophore model becomes a powerful tool for drug discovery.
Protocol 4: Virtual Screening
-
Database Preparation:
-
Select a large compound library for screening (e.g., ZINC, Enamine).
-
Prepare the database by generating 3D conformers for each molecule.
-
-
Pharmacophore-Based Screening:
-
Use the validated pharmacophore model as a 3D query to search the prepared database.
-
The software will identify molecules from the library that can adopt a conformation matching the pharmacophore features.
-
-
Hit Filtering and Prioritization:
-
The initial list of hits can be further filtered based on physicochemical properties (e.g., Lipinski's Rule of Five) and visual inspection.
-
The top-ranked hits can then be acquired or synthesized for experimental testing.
-
Causality: Virtual screening allows for the rapid and cost-effective exploration of vast chemical space to identify novel molecules with the potential to be active against the target of interest.
Visualizing Workflows and Molecular Features
Visual representations are invaluable for understanding complex computational workflows and the resulting pharmacophore models.
Diagram 1: General Pharmacophore Modeling Workflow
Caption: A generalized workflow for ligand-based pharmacophore modeling.
Diagram 2: Example Pharmacophore for 3-(Dimethylamino)piperidin-2-one Analogs
Caption: A hypothetical 5-feature pharmacophore model.
Conclusion and Future Directions
This technical guide has provided a comprehensive and practical framework for the pharmacophore analysis of 3-(dimethylamino)piperidin-2-one analogs. By following the detailed protocols and understanding the rationale behind each step, researchers can effectively leverage this powerful computational tool to accelerate their drug discovery programs. The integration of pharmacophore modeling with other computational techniques, such as molecular docking and 3D-QSAR, can provide even deeper insights into the structure-activity relationships of this promising class of compounds and guide the design of next-generation therapeutics.
References
-
Discovery Studio, BIOVIA, Dassault Systèmes. [Link]
-
Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Pharmacophore modeling: a crucial concept in drug discovery and development. Patsnap. [Link]
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Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug discovery today, 15(11-12), 444-450. [Link]
-
Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]
-
Pharmacophore 2011, Vol. 2 (6), 298-315. [Link]
-
Molecular docking, pharmacophore modeling and 3D-QSAR approach on a series of piperidone derivatives as potential anticancer age. Der Pharma Chemica. [Link]
-
Drug Design by Pharmacophore and Virtual Screening Approach. MDPI. [Link]
-
Pharmacophore Construction Using Discovery Studio. CD ComputaBio. [Link]
-
Ligand-Based Virtual Screening. CCDC. [Link]
-
Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. PMC. [Link]
-
The integration of pharmacophore-based 3D QSAR modeling and virtual screening in safety profiling. PMC. [Link]
-
Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC. [Link]
-
LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands and Their Use as Virtual Screening Filters. Journal of Chemical Information and Modeling. [Link]
-
Ligand-based pharmacophore model for the discovery of novel CXCR2 antagonists as anti-cancer metastatic agents. Royal Society Publishing. [Link]
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC. [Link]
-
Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress. [Link]
-
Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Arabian Journal of Chemistry. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]
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Synthesis and biological activity of a series of piperazine-2,3-dione containing penicillins and 6 alpha-formamidopenicillins. I. Derivatives substituted at C(5) or C(6) of the piperazine ring. The Journal of Antibiotics. [Link]
-
Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. MDPI. [Link]
-
Pharmacophore model validation using GH score method. ResearchGate. [Link]
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Methodological & Application
Application Note: Multi-Component Synthesis of Highly Substituted Piperidin-2-one Scaffolds
An in-depth analysis of current literature reveals that while the piperidine and piperidin-2-one scaffolds are of immense interest in medicinal chemistry and are frequently synthesized using multi-component reactions (MCRs), specific documented applications of 3-(dimethylamino)piperidin-2-one as a starting material or catalyst in MCRs are not prevalent.[1][2] However, the principles of MCRs allow for a detailed exploration of how this molecule could theoretically be employed and, more importantly, provide a framework for creating complex piperidin-2-one structures through analogous, well-established protocols.
This guide will, therefore, focus on a representative and highly efficient multi-component reaction for the synthesis of complex piperidin-2-one scaffolds, providing a blueprint for researchers.[3] Furthermore, we will explore the chemically plausible, albeit currently theoretical, roles of 3-(dimethylamino)piperidin-2-one in MCR design based on its inherent structural features.
Introduction: The Power of MCRs for Privileged Scaffolds
Multi-component reactions (MCRs) are powerful tools in modern organic synthesis and drug discovery, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation.[4][5] This approach offers significant advantages over traditional linear synthesis, including higher atom economy, reduced waste, and the rapid generation of diverse chemical libraries.[5] The piperidin-2-one core is a "privileged scaffold" in medicinal chemistry, appearing in molecules with a wide range of biological activities, including anticancer and antiviral properties.[3] Therefore, developing efficient MCRs to access this core is a high-priority area for drug development professionals.
Reaction Principle: A Four-Component Domino Synthesis
A highly effective strategy for constructing the piperidin-2-one ring is a four-component domino reaction. A recent stereoselective synthesis involves the reaction of a Michael acceptor (e.g., a dicyano-substituted olefin), an aromatic aldehyde, a pyridinium salt, and ammonium acetate as the nitrogen source.[3] This reaction proceeds through a Michael-Mannich-cyclization cascade, assembling the highly functionalized piperidin-2-one core with three new stereogenic centers in a single step with high diastereoselectivity.[3]
Mechanistic Deep Dive
The reaction pathway is a testament to the efficiency of domino processes. The sequence is initiated by the in-situ generation of an ylide from the pyridinium salt, which then participates in a cascade of bond-forming events.
-
Michael Addition: An ylide, generated from the 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halide by a base (ammonium acetate), performs a Michael addition to the electron-deficient dicyano-substituted olefin. This forms the initial Michael adduct.[3]
-
Mannich Reaction: Ammonia, formed from the dissociation of ammonium acetate, condenses with the aromatic aldehyde to form an imine. The Michael adduct then acts as the nucleophile in a subsequent Mannich reaction with this imine, creating a new C-C bond and assembling the full carbon backbone of the target molecule.[3][6]
-
Intramolecular Cyclization: The final step is an intramolecular cyclization, where the terminal nitrogen attacks the ester carbonyl group, forming the six-membered piperidin-2-one ring and releasing an alcohol molecule.[3]
Caption: Proposed mechanism for the four-component synthesis of piperidin-2-ones.
Experimental Protocol: Stereoselective Synthesis of (4,6-Diaryl-5,5-dicyano-2-oxopiperidin-3-yl)pyridin-1-ium Halogenides
This protocol is adapted from a validated, high-yield stereoselective synthesis.[3]
Materials & Equipment
-
Reactants: Substituted dicyano olefin (1a-g), substituted aromatic aldehyde (2a-g), 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halogenide (3a-d), Ammonium acetate (NH₄OAc).
-
Solvent: Methanol (MeOH), analytical grade.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, filtration apparatus, standard laboratory glassware.
Experimental Workflow
Caption: General workflow for the four-component piperidin-2-one synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the dicyano-substituted olefin (2.0 mmol, 1.0 equiv), the aromatic aldehyde (2.0 mmol, 1.0 equiv), and the 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halogenide (2.0 mmol, 1.0 equiv).
-
Rationale: Combining the core components at the start ensures they are all present for the domino cascade.
-
-
Addition of Nitrogen Source and Solvent: Add ammonium acetate (4.0 mmol, 2.0 equiv) followed by methanol (10 mL).
-
Rationale: Ammonium acetate serves a dual role, acting as both the nitrogen source for the piperidine ring and the base to initiate the reaction cascade.[3] Methanol is an effective polar solvent for the reactants and intermediates.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) with vigorous stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Rationale: Heating provides the necessary activation energy for the reaction cascade to proceed to completion in a reasonable timeframe.
-
-
Isolation: After 2 hours, remove the heat source and allow the flask to cool to room temperature. The product typically precipitates out of the solution as a solid.
-
Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold methanol (2 x 5 mL) to remove any unreacted starting materials or soluble impurities.
-
Rationale: This method is highly efficient as the desired product is often isolated in high purity by simple filtration, avoiding the need for column chromatography.[3]
-
-
Drying & Characterization: Dry the purified product under vacuum to yield the final piperidin-2-one derivative. Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. For stereochemical assignment, X-ray crystallography can be employed.[3]
Data Summary: Reaction Scope & Yields
The versatility of this MCR allows for a wide range of substituents on the aromatic aldehyde and the dicyano olefin, providing access to a diverse library of piperidin-2-one derivatives.
| Entry | Aldehyde Substituent (Ar¹) | Olefin Substituent (Ar²) | Yield (%)[3] |
| 1 | Phenyl | Phenyl | 85 |
| 2 | 4-Methylphenyl | Phenyl | 82 |
| 3 | 4-Methoxyphenyl | Phenyl | 88 |
| 4 | 4-Chlorophenyl | Phenyl | 90 |
| 5 | 4-Nitrophenyl | Phenyl | 92 |
| 6 | Phenyl | 4-Chlorophenyl | 86 |
| 7 | 4-Chlorophenyl | 4-Chlorophenyl | 91 |
Table adapted from data presented in the synthesis of pyridinium-substituted piperidin-2-ones.[3]
Hypothetical Applications of 3-(Dimethylamino)piperidin-2-one in MCRs
While not yet explicitly documented, the structure of 3-(dimethylamino)piperidin-2-one suggests two plausible roles in MCR design.
-
As a Basic Organocatalyst: The tertiary dimethylamino group is a non-nucleophilic base. It could potentially replace catalysts like piperidine or triethylamine in reactions that require base catalysis. For example, in the synthesis of coumarin-3-carboxamides, piperidine is used as a catalyst to promote a Mannich-type reaction.[7] The steric bulk and electronic environment of the piperidin-2-one scaffold could offer unique stereochemical control or solubility properties compared to simpler amine catalysts.
-
As a Chiral Amine Component: In principle, the secondary amine of the piperidin-2-one ring (after N-deprotection if necessary) or a derivative could serve as the amine component in classic MCRs like the Ugi or Mannich reactions.[6][8] The rigid, chiral backbone of the substituted piperidinone could impart a high degree of stereocontrol on the final product. However, the reduced nucleophilicity of the lactam nitrogen and potential steric hindrance from the 3-substituent would be significant factors to overcome.
Conclusion
Multi-component reactions represent a premier strategy for the efficient, one-pot synthesis of complex and medicinally relevant scaffolds like piperidin-2-ones. The detailed four-component protocol serves as a robust and validated method for generating libraries of these valuable compounds.[3] While the direct application of 3-(dimethylamino)piperidin-2-one in MCRs remains an area ripe for exploration, its inherent chemical functionalities suggest intriguing possibilities as a specialized organocatalyst or a chiral building block for future synthetic innovations.
References
- Zefirov, N. S., & Belyakov, S. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Chemistry of Heterocyclic Compounds, 58(1), 1-28.
- Iaroshenko, V. O., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Russian Chemical Bulletin, 72, 761–765.
- Das, S. (2020). Recent applications of ninhydrin in multicomponent reactions. RSC Advances, 10(33), 19483-19506.
- Reddy, M. S., & Reddy, C. S. (2016). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry, 12, 1278-1319.
- Ruijter, E., & Orru, R. V. A. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?. The Journal of Organic Chemistry, 87(16), 10543-10555.
- Ciulla, M., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Approach for the Design of New Anticancer Drugs. International Journal of Molecular Sciences, 24(7), 6581.
- Reyes-González, M. A., et al. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules, 27(14), 4619.
- Schmid, M., et al. (2025). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide as a C1 source. Beilstein Journal of Organic Chemistry, 21, 137-145.
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Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]
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Menéndez, J. C., et al. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Current Organic Synthesis, 10(4), 646-655. Available at: [Link]
-
de la Torre, A., & Menéndez, J. C. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 25(24), 5831. Available at: [Link]
-
Dömling, A. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?. The Journal of Organic Chemistry, 87(16), 10543-10555. Available at: [Link]
-
Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226. Available at: [Link]
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Li, X. (2023). A potpourri of new MCR chemical scaffolds. University of Groningen. Available at: [Link]
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Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]
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Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(1), 55-71. Available at: [Link]
-
Sarpong, R., et al. (2021). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Chemical Science, 12(3), 1143-1148. Available at: [Link]
-
Alcaide, B., et al. (2015). Investigation of the Passerini and Ugi reactions in β-lactam aldehydes. Synthetic applications. Organic & Biomolecular Chemistry, 13(32), 8657-8671. Available at: [Link]
-
Zefirov, N. S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Available at: [Link]
- Kumar, A., et al. (2012). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2628-2632.
-
O'Brien, P., et al. (2011). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters, 13(2), 244-247. Available at: [Link]
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Application Notes and Protocols for Piperidine-Catalyzed Knoevenagel Condensation
Abstract
This document provides a comprehensive guide to the Knoevenagel condensation reaction, with a specific focus on the use of piperidine as a catalyst. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The application note delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven experimental protocol, and discusses the optimization of reaction conditions. By integrating theoretical principles with practical advice, this guide aims to be a self-validating resource that ensures experimental success and reproducibility.
Introduction: The Knoevenagel Condensation and the Role of Piperidine
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the synthesis of α,β-unsaturated compounds.[1][2] This reaction typically involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a basic entity.[3][4][5] Among the various catalysts employed, piperidine, a secondary amine, has proven to be particularly effective and is widely used.[6][7]
The significance of piperidine extends beyond its basicity. It actively participates in the reaction mechanism, primarily through the formation of a more electrophilic iminium ion with the carbonyl compound.[4][8][9][10][11] This intermediate is then attacked by the enolate derived from the active methylene compound, which is also generated by piperidine acting as a base.[4][9][10][11] The subsequent elimination of piperidine and a molecule of water drives the reaction towards the formation of the desired α,β-unsaturated product.[4][9][10][11] This dual catalytic role of piperidine often leads to high yields under mild reaction conditions.[12]
Mechanistic Insight into Piperidine Catalysis
The catalytic cycle of the piperidine-mediated Knoevenagel condensation can be outlined in the following key steps:
-
Iminium Ion Formation: Piperidine first reacts with the aldehyde (or ketone) to form a carbinolamine intermediate. This intermediate then dehydrates to generate a highly electrophilic iminium ion.[8][9][10][11]
-
Enolate Formation: Concurrently, another molecule of piperidine acts as a base, deprotonating the active methylene compound to form a resonance-stabilized enolate.[4]
-
Carbon-Carbon Bond Formation: The nucleophilic enolate attacks the electrophilic iminium ion, leading to the formation of a new carbon-carbon bond and an intermediate adduct.[9][10][11]
-
Catalyst Regeneration and Product Formation: The intermediate then undergoes elimination of the piperidine catalyst and a proton to yield the final α,β-unsaturated product.[9][10][11]
Theoretical calculations have suggested that the formation of the iminium ion is often the rate-determining step in this process.[9][10][11]
Experimental Protocol: Synthesis of 2-Benzylidenemalononitrile
This section provides a detailed, step-by-step protocol for the Knoevenagel condensation of benzaldehyde with malononitrile using a catalytic amount of piperidine. This specific reaction is a classic example and is known to proceed efficiently.[13]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Benzaldehyde | Reagent | Sigma-Aldrich | 100-52-7 |
| Malononitrile | Reagent | Sigma-Aldrich | 109-77-3 |
| Piperidine | Reagent | Sigma-Aldrich | 110-89-4 |
| Ethanol | 95% | Fisher Scientific | 64-17-5 |
| Round-bottom flask | 50 mL | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- |
| TLC plates (silica gel 60 F254) | --- | E. Merck | --- |
| Buchner funnel and filter paper | --- | --- | --- |
| Recrystallization apparatus | --- | --- | --- |
Safety Precautions
-
Piperidine: Highly flammable, toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[14][15][16]
-
Benzaldehyde: Harmful if swallowed. Causes skin and eye irritation. Use with adequate ventilation and appropriate PPE.
-
Malononitrile: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care in a fume hood, wearing appropriate PPE.
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10 mmol, 1.0 equiv.) and malononitrile (0.66 g, 10 mmol, 1.0 equiv.).[13]
-
Solvent Addition: Add 10 mL of ethanol to the flask to dissolve the reactants. Stir the mixture at room temperature until a clear solution is obtained.[13]
-
Catalyst Addition: Using a micropipette, add a catalytic amount of piperidine (0.085 g, 1 mmol, 10 mol%) to the stirring solution.[13] A slight exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 hexane:ethyl acetate). The product spot should be more non-polar than the starting materials. The reaction is typically complete within 1-2 hours, often indicated by the formation of a precipitate.[13]
-
Product Isolation: Upon completion of the reaction, if a precipitate has formed, cool the mixture in an ice bath for 15-20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.[12] If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.[13]
-
Purification: The crude product can be purified by recrystallization from ethanol to yield fine, white crystals of 2-benzylidenemalononitrile.[13]
-
Characterization: The purified product should be dried under vacuum and characterized by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).
Data Presentation: Substrate Scope and Reaction Parameters
The piperidine-catalyzed Knoevenagel condensation is applicable to a wide range of substrates. The following table summarizes typical reaction conditions and outcomes for various aldehydes and active methylene compounds.
| Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 4-Chlorobenzaldehyde | 2-Cyanoacetamide | 10 | Ethanol | 6 | 87[12] |
| 4-Nitrobenzaldehyde | 2-Cyanoacetamide | 10 | Ethanol | 24 | 67[12] |
| 4-Methoxybenzaldehyde | Thiazolidine-2,4-dione | 80 | Ethanol | 8 | 91[17] |
| Syringaldehyde | Malonic Acid | 20 | Ethyl Acetate | 2 | >95 |
| Benzaldehyde | Ethyl Cyanoacetate | 10 | Toluene | 6 | 96.7[13] |
Note: Reaction conditions and yields can vary depending on the specific substrates and experimental setup. Optimization is often necessary.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the piperidine-catalyzed Knoevenagel condensation.
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Application of 3-(dimethylamino)piperidin-2-one in synthesizing pharmaceutical intermediates
Application Note: 3-(Dimethylamino)piperidin-2-one in Pharmaceutical Intermediate Synthesis
Executive Summary
The scaffold 3-(dimethylamino)piperidin-2-one (CAS: 143226-02-0 for racemic; stereoisomers vary) represents a critical "chiral pool" intermediate in the synthesis of 3-aminopiperidine-based pharmacophores.[1] This lactam motif serves as the stable, oxidized precursor to 3-(dimethylamino)piperidine , a privileged substructure found in Janus Kinase (JAK) inhibitors, CGRP antagonists, and fluoroquinolone antibiotics.[1][2]
This guide provides high-fidelity protocols for the application of 3-(dimethylamino)piperidin-2-one, focusing on its controlled reduction to the cyclic amine and its utility in fragment-based drug design (FBDD).[1]
Strategic Importance of the Scaffold
In medicinal chemistry, the transition from a lactam (piperidin-2-one) to a cyclic amine (piperidine) is a pivotal "late-stage" transformation.[2]
-
Stereochemical Integrity: Unlike the flexible piperidine ring, the lactam ring is rigid.[1][2] Synthesizing the 3-amino moiety at the lactam stage allows for high enantiomeric excess (ee) retention (typically >98%) derived from amino acid starting materials (e.g., L-Ornithine).[1][2]
-
Solubility Profile: The dimethylamino substituent acts as a basic solubilizing group (
after reduction), crucial for improving the oral bioavailability of lipophilic kinase inhibitors.[2] -
Orthogonal Reactivity: The lactam nitrogen (
) is non-basic and chemically distinct from the C3-amine, allowing selective functionalization of the C3 position without protecting the ring nitrogen.
Core Application 1: Synthesis from Chiral Pool (L-Ornithine)
Context: The most authoritative route for industrial scalability avoids heavy metal catalysts by utilizing natural amino acids.[1] This protocol converts L-Ornithine to the target lactam.[1]
Mechanism of Action
-
Esterification: Activation of the carboxyl group.[1]
-
Cyclization: Intramolecular nucleophilic attack of the
-amine onto the ester.[1] -
Reductive Alkylation: Methylation of the
-amine.[1]
Protocol: Enantioselective Synthesis
Reagents: L-Ornithine HCl, Thionyl Chloride (
-
Esterification/Cyclization:
-
Suspend L-Ornithine HCl (50 mmol) in dry MeOH (150 mL).
-
Cool to 0°C. Add
(1.2 equiv) dropwise (Caution: Exothermic, gas evolution).[1][2] -
Reflux for 4 hours.[1][2] The intermediate methyl ester cyclizes spontaneously upon neutralization with NaOMe (pH 8-9).[1][2]
-
Checkpoint: Isolate (S)-3-aminopiperidin-2-one . Yield typical: 85-90%.[1][2]
-
-
Reductive Dimethylation (The Critical Step):
-
Dissolve (S)-3-aminopiperidin-2-one (20 mmol) in MeOH (100 mL) containing 1% AcOH.
-
Add Formaldehyde (37% aq, 5 equiv).[1][2] Stir for 30 min to form the iminium species.
-
Add
(3 equiv) portion-wise at 0°C. -
Stir at ambient temperature for 12 hours.
-
Workup: Quench with saturated
. Extract with DCM ( mL).[1][2] Dry over .[1][2][3] -
Validation:
NMR should show a singlet at ppm (6H, ).[1][2]
-
Core Application 2: Controlled Reduction to API Intermediates
Context: The transformation of 3-(dimethylamino)piperidin-2-one to 3-(dimethylamino)piperidine is the gateway to the final drug substance. The challenge is reducing the amide carbonyl without racemizing the C3 center or cleaving the C-N bond.
Comparative Reduction Methodologies
| Method | Reagent | Conditions | Pros | Cons |
| A (Standard) | THF, Reflux | Complete conversion, low cost | Pyrophoric, difficult workup (Fieser method) | |
| B (Selective) | THF, | Preserves sensitive halides/esters | Requires acidic quench/methanolysis to free amine | |
| C (Catalytic) | AcOH, 50 bar | Green chemistry, scalable | High pressure required, potential ring hydrogenation |
Recommended Protocol: Borane-Mediated Reduction (Method B)
Rationale: Borane is preferred over LAH for pharmaceutical intermediates as it avoids aluminum salt emulsions that trap the polar diamine product.[1]
-
Setup: Flame-dry a 250 mL 3-neck flask under
. -
Addition: Charge 3-(dimethylamino)piperidin-2-one (10 mmol) in anhydrous THF (30 mL).
-
Reduction: Add
(1M solution, 30 mL, 3.0 equiv) dropwise via syringe pump over 30 mins at 0°C. -
Reaction: Warm to room temp, then reflux for 4 hours.
-
Monitoring: TLC (MeOH/DCM 1:9) will show disappearance of the polar lactam spot.
-
-
Quench (Crucial): Cool to 0°C. Carefully add MeOH (20 mL) to destroy excess hydride.
-
Acid Hydrolysis: Add 6M HCl (15 mL) and reflux for 1 hour. (This breaks the stable amine-borane complex).[1][2]
-
Isolation: Basify to pH >12 with NaOH pellets. Extract with
(highly efficient for diamines).[1][2] -
Yield: Expect 75-85% of (S)-3-(dimethylamino)piperidine as a colorless oil.
Visualizing the Workflow
The following diagram illustrates the retrosynthetic logic and forward synthesis for using this scaffold in JAK-inhibitor-type library generation.
Figure 1: Synthetic workflow from Chiral Pool to Active Pharmaceutical Ingredient (API), highlighting the critical reduction step.
Troubleshooting & Quality Control
Common Impurity Profile
-
Over-alkylation: Formation of quaternary ammonium salts during the methylation step. Remedy: Strictly control pH (keep near 5-6 during reductive amination) and temperature.[1][2]
-
Incomplete Reduction: Presence of "hemi-aminal" intermediates.[1] Remedy: Ensure the acid hydrolysis step (Step 6 in Protocol B) is vigorous enough to break the B-N bond.[2]
Analytical Specification (Reference Standard)
-
Appearance: White crystalline solid (Lactam)
Colorless oil (Amine).[1][2] -
Mass Spec (ESI):
(Lactam).[1][2] -
Chiral HPLC: Chiralpak AD-H column, Hexane:IPA (90:10).[1][2] Verify ee > 98%.
References
-
Ornithine Cyclization Protocols
-
Lactam Reduction Methodologies
-
Application in Kinase Inhibitors (JAK/MPS1)
-
3-Aminopiperidine Scaffold in Drug Discovery
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Application Note: Catalytic Activity of Piperidine Derivatives in Organic Synthesis
[1][2][3][4][5]
Executive Summary & Catalytic Profile[4]
Piperidine (azacyclohexane) is a ubiquitously employed secondary amine catalyst (
This guide moves beyond basic textbook definitions to provide field-validated protocols for three distinct catalytic modes:
Mechanistic Principles: The "Dual-Activation" Pathway
To optimize piperidine-catalyzed reactions, one must understand that it operates via two distinct pathways depending on the substrate and pH.
-
Covalent Activation (LUMO Lowering): Piperidine condenses with aldehydes to form an iminium ion, which is more electrophilic than the parent carbonyl. This is the dominant pathway in Knoevenagel and Aldol condensations.
-
General Base Catalysis (HOMO Raising): Piperidine deprotonates acidic methylene compounds (e.g., malononitrile, nitroalkanes), generating reactive enolates.
Visualization: The Iminium-Enolate Catalytic Cycle
The following diagram illustrates the specific pathway for a Knoevenagel condensation, highlighting the rate-determining iminium formation.
Figure 1: Catalytic cycle showing iminium ion activation (Red) and catalyst regeneration (Green).[5]
Application 1: The Knoevenagel Condensation
Context: This is the benchmark reaction for piperidine. It is widely used to synthesize cinnamic acid derivatives and therapeutic intermediates.
Protocol A: Synthesis of Benzylidene Malononitrile
Target: Efficient coupling of benzaldehyde and malononitrile.
Materials
-
Substrate 1: Benzaldehyde (10 mmol, 1.06 g)
-
Substrate 2: Malononitrile (10 mmol, 0.66 g)
-
Catalyst: Piperidine (0.5 mmol, 43 mg, 5 mol%)
-
Solvent: Ethanol (95%, 10 mL)
-
Equipment: 50 mL Round-bottom flask, magnetic stirrer.
Step-by-Step Methodology
-
Preparation: Dissolve benzaldehyde and malononitrile in ethanol at room temperature (20–25 °C).
-
Initiation: Add piperidine dropwise. Note: The reaction is exothermic; a mild temperature rise is normal.
-
Reaction: Stir vigorously for 15–30 minutes. A solid precipitate typically forms rapidly.
-
Monitoring: Check TLC (Hexane:EtOAc 8:2) to ensure disappearance of benzaldehyde.
-
Workup:
-
Cool the mixture in an ice bath for 10 minutes to maximize precipitation.
-
Filter the solid under vacuum.
-
Wash the cake with cold ethanol (2 x 5 mL) and hexane (2 x 5 mL).
-
-
Purification: Recrystallize from hot ethanol if necessary (often not required).
Optimization Table: Solvent Effects
| Solvent | Time (min) | Yield (%) | Notes |
| Ethanol | 20 | 94 | Green, fast, easy workup. |
| Water | 45 | 88 | Requires vigorous stirring (heterogeneous). |
| Toluene | 60 | 85 | Requires evaporation; use for azeotropic removal of water. |
| THF | 40 | 90 | Good solubility, harder to precipitate product. |
Application 2: Multi-Component Reactions (MCR)
Context: Piperidine is ideal for "One-Pot" cascade reactions where it acts first as a base to generate a nucleophile and subsequently as a leaving group or buffer.
Protocol B: Synthesis of Coumarin-3-Carboxamides
Mechanism: Piperidine catalyzes the Knoevenagel condensation of salicylaldehyde with diethyl malonate, followed by transesterification/cyclization.
Materials
-
Salicylaldehyde: 1.0 mmol
-
Diethyl Malonate: 1.0 mmol
-
Amine Component: 1.0 mmol (e.g., benzylamine)
-
Catalyst System: Piperidine (10 mol%) + Iodine (10 mol%)[6]
-
Solvent: Ethanol (5 mL)
Step-by-Step Methodology
-
Charge: In a reaction vial, combine salicylaldehyde, diethyl malonate, and the amine component in ethanol.
-
Catalyst Addition: Add catalytic piperidine followed by molecular iodine.[6] Expert Insight: Iodine acts as a mild Lewis acid to activate the carbonyls, working synergistically with the piperidine base.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours.
-
Quench: Cool to room temperature. Pour the mixture into crushed ice containing a trace of sodium thiosulfate (to quench residual iodine).
-
Isolation: Filter the resulting solid precipitate. Wash with water and cold ethanol.
Figure 2: One-pot workflow for the piperidine/iodine catalyzed synthesis of coumarins.
Application 3: Asymmetric Henry (Nitroaldol) Reaction
Context: While simple piperidine is achiral, chiral bipiperidine derivatives complexed with Copper(II) salts are powerful catalysts for enantioselective C-C bond formation.
Protocol C: Enantioselective Synthesis of -Nitroalcohols
Catalyst: (S,S)-Bipiperidine / Cu(OAc)₂ complex.
Materials
-
Aldehyde: o-Anisaldehyde (0.5 mmol)
-
Nitroalkane: Nitromethane (5.0 mmol, 10 equiv.)
-
Ligand: (S,S)-Bipiperidine derivative (0.05 mmol, 10 mol%)
-
Metal Source: Cu(OAc)₂[7]·H₂O (0.05 mmol, 10 mol%)
-
Solvent: Ethanol (2 mL)
Step-by-Step Methodology
-
Catalyst Formation (In-Situ): Stir the chiral bipiperidine ligand and Cu(OAc)₂ in ethanol for 1 hour at room temperature. The solution typically turns deep blue/green, indicating complex formation.
-
Substrate Addition: Add the aldehyde to the catalyst solution.
-
Reaction: Add nitromethane. Stir at 0 °C to room temperature for 24–48 hours. Note: Lower temperatures often improve enantioselectivity (ee) at the cost of reaction rate.
-
Workup: Quench with saturated NH₄Cl solution. Extract with ethyl acetate (3x).
-
Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).
Troubleshooting & Expert Insights
Common Failure Modes
-
Catalyst Poisoning: In acid-sensitive reactions, the formation of stable piperidinium salts (if strong acids are present as impurities) will deactivate the catalyst. Solution: Distill aldehydes prior to use to remove carboxylic acids.
-
Bis-Addition: In Knoevenagel reactions, highly reactive Michael acceptors may react with a second equivalent of nucleophile. Solution: Control stoichiometry strictly (1:1) and lower the temperature.
-
Hygroscopicity: Piperidine absorbs water/CO₂ from air. Solution: Store over KOH pellets or molecular sieves.
Safety Note
Piperidine is a precursor to Schedule II controlled substances (e.g., PCP) in some jurisdictions. Ensure compliance with local regulations (DEA List I chemical in the US). It is also toxic by inhalation and flammable.
References
-
Mechanism of Knoevenagel Condensation: Pérez, P. et al. "Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions." J. Phys. Chem. B, 2017.
-
Coumarin Synthesis (MCR): López-Rivilli, A. et al. "Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides."[6] Molecules, 2022.[8][6][7][9]
-
Enantioselective Henry Reaction: Kocovsky, P. et al. "Enantioselective Henry Reaction Catalyzed by CuII Salt and Bipiperidine."[10] J. Org.[3] Chem., 2010.
-
General Piperidine Applications: BenchChem Application Notes. "Application Notes and Protocols for Piperidine-Mediated Reactions." BenchChem, 2025.[4]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Piperidine synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Detailed Guide to the Synthesis of Piperidinones from Commercially Available Esters
Introduction: The Piperidinone Scaffold in Modern Chemistry
The piperidinone core is a privileged heterocyclic scaffold, forming the structural backbone of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its significance lies in its synthetic versatility, serving as a key building block for more complex molecular architectures, particularly in drug discovery.[2] Piperidone derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, and neuroprotective effects.[2] The development of efficient, scalable, and robust methods for constructing this six-membered nitrogen-containing ring is therefore a critical task for synthetic and medicinal chemists.
This guide provides a detailed exploration of established and reliable strategies for synthesizing piperidinones, with a specific focus on methods that utilize simple, commercially available esters as primary starting materials. We will delve into the mechanistic underpinnings of each approach, provide field-tested experimental protocols, and offer insights into the causality behind key procedural choices, empowering researchers to successfully implement and adapt these methods in their own laboratories.
Overview of Synthetic Strategies from Ester Precursors
The construction of the piperidinone ring from ester-based starting materials can be broadly categorized into three primary strategies. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
-
Dieckmann Condensation: An intramolecular cyclization of a diester, typically formed in situ from a primary amine and two equivalents of an α,β-unsaturated ester. This classic method is robust for producing 4-piperidinones.[3][4]
-
Sequential Aza-Michael Addition and Lactamization: A two-step sequence involving the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, followed by an intramolecular cyclization to form the lactam ring. This is a highly versatile method for creating various substituted piperidin-2-ones.[5]
-
Reductive Amination-Lactamization Cascade: A one-pot reaction where a keto-ester undergoes reductive amination with a primary amine, which then spontaneously cyclizes to yield the piperidinone. This is particularly effective for synthesizing complex, substituted piperidinones.[6][7]
The following diagram illustrates the logical flow of these principal synthetic routes.
Caption: Overview of primary synthetic routes to piperidinones from esters.
Route A: The Dieckmann Condensation for 4-Piperidinone Synthesis
The Dieckmann condensation is a powerful and widely used intramolecular reaction for forming five- and six-membered rings.[4] In the context of piperidinone synthesis, it is most frequently employed to construct the 4-piperidone skeleton.[3][8] The overall process involves the initial formation of a diester by the double Michael addition of a primary amine to two equivalents of an alkyl acrylate, followed by a base-catalyzed intramolecular cyclization.[3] The resulting β-keto ester is then hydrolyzed and decarboxylated to yield the final 4-piperidone.
Mechanism and Scientific Rationale
The success of the Dieckmann condensation hinges on careful control of reaction conditions.[9]
-
Diester Formation: A primary amine reacts with two molecules of an α,β-unsaturated ester (like methyl or ethyl acrylate) via a conjugate addition to form the key diester intermediate. This step is typically straightforward.
-
Enolate Generation: A strong, non-nucleophilic base (e.g., sodium ethoxide, sodium hydride) deprotonates the α-carbon of one of the ester groups, generating a reactive enolate.[4] The choice of base is critical; it must be strong enough to form the enolate but should ideally match the alcohol portion of the ester to avoid transesterification side reactions.
-
Intramolecular Cyclization: The nucleophilic enolate attacks the carbonyl carbon of the second ester group in an intramolecular fashion, forming a six-membered cyclic β-keto ester intermediate.[9] This ring-closing step is often the rate-determining step.[9] To favor this intramolecular reaction over intermolecular polymerization, high-dilution conditions are sometimes required, though many procedures are robust enough to be run at moderate concentrations.[9]
-
Hydrolysis and Decarboxylation: The reaction is quenched, and the resulting cyclic β-keto ester is subjected to acidic hydrolysis. This cleaves the ester group to a carboxylic acid, which, being β-to a ketone, readily undergoes decarboxylation upon heating to furnish the stable 4-piperidone product.[8]
Caption: Workflow for the Dieckmann Condensation route to 4-piperidinones.
Detailed Protocol: Synthesis of 1-(2-Phenethyl)-4-piperidone
This protocol is adapted from an optimized procedure for a key fentanyl intermediate, demonstrating the robustness of the Dieckmann approach.[8][9]
Materials and Reagents:
-
N,N-bis(carbomethoxyethyl)phenethylamine
-
Sodium metal (or Sodium Hydride, 60% dispersion in mineral oil)
-
Toluene, anhydrous
-
Hydrochloric acid, concentrated
-
Sodium hydroxide
-
Xylene or n-heptane for recrystallization
Experimental Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried.
-
Reaction Initiation: To the flask, add anhydrous toluene followed by sodium metal (or NaH). Heat the mixture to 50 °C under a nitrogen atmosphere.
-
Diester Addition: Dissolve the N,N-bis(carbomethoxyethyl)phenethylamine in anhydrous toluene and add it to the dropping funnel. Add the diester solution rapidly to the stirred sodium/toluene mixture. An exothermic reaction may be observed.
-
Cyclization: After the addition is complete, maintain the reaction at room temperature and stir vigorously for 24 hours. The reaction mixture will become a thick slurry as the sodium salt of the β-keto ester precipitates.
-
Work-up - Hydrolysis & Decarboxylation:
-
Carefully quench the reaction by the slow addition of water, ensuring the temperature is controlled with an ice bath.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
To the aqueous layer, add excess concentrated HCl and reflux the mixture for 4-6 hours to effect hydrolysis and complete decarboxylation. Monitor CO₂ evolution.
-
Cool the acidic solution in an ice bath and carefully basify with concentrated NaOH to pH > 12.
-
-
Purification:
-
Extract the basic aqueous layer with xylene (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Recrystallize the crude solid from xylene or n-heptane to yield pure 1-(2-phenethyl)-4-piperidone as yellow crystals.[9]
-
Quantitative Data Summary:
| Parameter | Value/Condition | Rationale |
| Base | Sodium metal or NaH | Provides a strong, non-reversible base to drive enolate formation.[9] |
| Solvent | Toluene, anhydrous | Aprotic solvent prevents quenching of the base and enolate. |
| Reaction Temp. | 50 °C (initial), then RT | Initial heat helps initiate the reaction; extended stirring at RT drives it to completion.[8] |
| Reaction Time | 24 hours | Allows for complete cyclization and precipitation of the product salt.[8] |
| Hydrolysis | Conc. HCl, reflux | Harsh conditions are required to hydrolyze the ester and drive decarboxylation. |
| Expected Yield | ~72% (optimized) | This optimized procedure significantly improves upon older, more variable methods.[8] |
Route B: Aza-Michael Addition and Subsequent Lactamization
The aza-Michael addition (or conjugate addition of an amine) is a fundamental C-N bond-forming reaction.[10][11] When applied to the synthesis of piperidinones, it involves the addition of a β-amino ester to an α,β-unsaturated ester. The resulting adduct contains both a secondary amine and an ester, which can then undergo an intramolecular cyclization (lactamization) to form a stable six-membered piperidin-2-one ring. This strategy offers excellent control over substituent placement.
Mechanism and Scientific Rationale
-
Aza-Michael Addition: A primary amine attacks the β-position of an electron-deficient alkene, such as an acrylate or crotonate ester. This reaction can be catalyzed by Lewis acids or Brønsted acids, or in some cases, can proceed thermally.[11] The addition creates a new C-N bond and generates a β-amino ester intermediate. The stereochemical outcome of this step can often be controlled through the use of chiral catalysts or auxiliaries.[12]
-
Intramolecular Lactamization: The nucleophilic nitrogen atom of the β-amino ester intermediate attacks the electrophilic carbonyl carbon of the ester group. This intramolecular nucleophilic acyl substitution results in the formation of the six-membered lactam ring and the elimination of an alcohol molecule (e.g., methanol or ethanol). This cyclization step is often promoted by heat or by the presence of a catalyst.
Caption: Workflow for the Aza-Michael/Lactamization route to 2-piperidinones.
Detailed Protocol: Synthesis of a 2,6-syn-Disubstituted Piperidinone
This protocol is based on a method that utilizes a Petasis methylenation followed by an acid-induced cyclization, which proceeds through an enol ether intermediate that is functionally equivalent to the product of an aza-Michael addition.[13]
Materials and Reagents:
-
Ester-imine derivative of a β-amino acid
-
Dimethyltitanocene (Petasis reagent)
-
Toluene, anhydrous
-
Brønsted acid (e.g., p-toluenesulfonic acid) or Lewis acid (e.g., triisopropylaluminium)
-
Dichloromethane (DCM) for workup
-
Saturated aqueous sodium bicarbonate
-
Silica gel for chromatography
Experimental Procedure:
-
Apparatus Setup: A microwave reactor vial is charged with the ester-imine starting material and dimethyltitanocene under an inert atmosphere (argon or nitrogen).
-
Methylenation: Anhydrous toluene is added, the vial is sealed, and the mixture is subjected to microwave irradiation (e.g., 100 °C for 30 minutes). This step forms a key enol ether intermediate.
-
Cyclization: After cooling to room temperature, the reaction mixture is diluted with toluene. The acid catalyst (e.g., p-toluenesulfonic acid) is added, and the mixture is stirred at room temperature until TLC analysis indicates complete consumption of the intermediate.
-
Work-up: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with dichloromethane (3x).
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the diastereomerically pure 2,6-syn-disubstituted piperidinone.[13]
Quantitative Data Summary:
| Parameter | Value/Condition | Rationale |
| Key Reagent | Dimethyltitanocene | Effects the methylenation of the ester-imine to form the key cyclization precursor.[13] |
| Reaction Medium | Toluene, anhydrous | Aprotic solvent suitable for organometallic reagents and microwave heating. |
| Cyclization Catalyst | p-TsOH or i-Pr₃Al | Brønsted or Lewis acid effectively catalyzes the intramolecular cyclization of the enol ether.[13] |
| Key Advantage | High Diastereoselectivity | This method provides excellent control, leading to the syn-disubstituted product.[13] |
| Purification | Flash Chromatography | Necessary to isolate the pure product from titanium byproducts and any minor isomers. |
| Expected Yield | Good to Excellent | Yields are typically high for this efficient and stereoselective transformation. |
Route C: Reductive Amination-Lactamization Sequence
This elegant and efficient strategy combines two transformations into a single synthetic sequence, often in one pot.[6] It begins with a keto-diester, which undergoes reductive amination with a primary amine. The resulting amino-diester intermediate spontaneously cyclizes via lactamization to form a highly substituted piperidinone core.[6] This method is particularly valuable for rapidly building molecular complexity.
Mechanism and Scientific Rationale
-
Imine/Enamine Formation: The ketone of the starting keto-ester reacts with a primary amine to form a carbinolamine, which then dehydrates to yield an imine or enamine intermediate. The formation of this intermediate is often catalyzed by a mild acid.[6][7] Scandium(III) triflate has been shown to be a particularly effective Lewis acid catalyst for this step.[6]
-
Reduction: A selective reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is introduced in situ.[7][14] This hydride source reduces the C=N bond of the imine (or the C=C bond of the enamine) to form a secondary amine. The choice of reducing agent is key; it must be mild enough not to reduce the ester groups present in the molecule. NaBH(OAc)₃ is another excellent choice for its mildness and efficiency.[14]
-
Spontaneous Lactamization: The newly formed secondary amine is now perfectly positioned to attack one of the nearby ester carbonyls. This intramolecular cyclization occurs rapidly to form the thermodynamically stable six-membered piperidinone ring, eliminating a molecule of alcohol.
Caption: Workflow for the Reductive Amination-Lactamization cascade.
Detailed Protocol: Synthesis of an N-Substituted 5-Carbomethoxy-5-ethylpiperidin-2-one
This one-pot protocol highlights the efficiency of the reductive amination-lactamization cascade for accessing complex piperidinone cores.[6]
Materials and Reagents:
-
Dimethyl 3-ethyl-3-formylpimelate (or other suitable keto-diester)
-
Primary amine (e.g., tryptamine, benzylamine)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Sodium borohydride (NaBH₄)
-
Methanol, anhydrous
Experimental Procedure:
-
Apparatus Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the keto-diester starting material in anhydrous methanol.
-
Amine and Catalyst Addition: Add the primary amine (1.0 equiv) followed by the scandium(III) triflate catalyst (2.5 mol%). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction and Cyclization: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.25 equiv) portion-wise, controlling any effervescence.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC or LC-MS analysis indicates the full conversion of starting materials.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Purification: Dilute the residue with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired piperidinone.
Quantitative Data Summary:
| Parameter | Value/Condition | Rationale |
| Catalyst | Sc(OTf)₃ (2.5 mol%) | A highly effective Lewis acid for promoting imine formation over standard protic acids.[6] |
| Reducing Agent | NaBH₄ | A mild and selective hydride source that reduces the imine without affecting the esters.[6] |
| Solvent | Methanol, anhydrous | A protic solvent suitable for borohydride reductions. |
| Temperature | RT (imine), 0 °C (reduction) | Room temperature allows for efficient imine formation, while cooling controls the exothermic reduction step. |
| Key Advantage | One-Pot Procedure | Combines multiple steps, reducing workup and purification efforts and improving overall efficiency. |
| Expected Yield | Good to Excellent (64-90%) | This method provides rapid access to complex scaffolds in high yields.[6] |
General Purification and Characterization
Purification: Achieving high purity is critical for subsequent applications.[15]
-
Acid-Base Extraction: As basic compounds, piperidinones can be effectively separated from neutral or acidic impurities. The crude mixture is dissolved in an organic solvent and washed with dilute acid (e.g., 1 M HCl), moving the protonated piperidinone to the aqueous phase. The aqueous layer is then basified (e.g., with 2 M NaOH) and re-extracted with an organic solvent to recover the purified product.[15]
-
Column Chromatography: Silica gel flash chromatography is the most common method for purifying piperidinones of moderate polarity. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.[16]
-
Crystallization: If the synthesized piperidinone is a solid, recrystallization is an excellent method for achieving high purity. Common solvents include ethanol, ethyl acetate/hexane mixtures, or xylene.[16]
Characterization: The structure of the synthesized piperidinone should be confirmed by standard spectroscopic methods.[17][18]
-
¹H NMR: Expect to see characteristic signals for the protons on the piperidinone ring, typically in the range of 2.0-4.0 ppm. The chemical shifts will be influenced by adjacent functional groups (ketone, amide) and substituents.
-
¹³C NMR: The carbonyl carbon of the lactam (C=O) typically appears downfield around 165-175 ppm. The ketone carbonyl (if present, as in a 4-piperidone) will appear further downfield, around 205-215 ppm. Ring carbons generally appear between 30-60 ppm.[19]
-
IR Spectroscopy: A strong absorption band for the amide carbonyl (C=O) stretch will be present, typically in the range of 1630-1680 cm⁻¹.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of all starting material fragments.
Conclusion
The synthesis of piperidinones from commercially available esters is a well-established field offering multiple robust and versatile strategies. The Dieckmann condensation remains a reliable method for accessing 4-piperidones, while sequential aza-Michael addition/lactamization and one-pot reductive amination cascades provide powerful and efficient routes to a diverse range of 2-piperidinones and other complex derivatives. By understanding the underlying mechanisms and carefully controlling experimental parameters, researchers can effectively leverage these methods to construct valuable piperidinone scaffolds for applications in medicinal chemistry, drug development, and natural product synthesis.
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- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
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- Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. (n.d.). Benchchem.
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- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (n.d.). ACS Publications.
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- A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. (2015, January 2). Auburn University.
- Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (n.d.). PMC.
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- β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.). Synlett.
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- 16. chemrevlett.com [chemrevlett.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Role of 3-(dimethylamino)piperidin-2-one in the synthesis of anti-cancer agents
Application Note: Strategic Utilization of 3-(Dimethylamino)piperidin-2-one in Oncology Drug Synthesis
Part 1: Executive Summary & Structural Rationale
The "Privileged Scaffold" Concept
In the high-stakes arena of oncology drug discovery, 3-(dimethylamino)piperidin-2-one represents a high-value chiral building block and pharmacophore .[1] It is structurally classified as a functionalized
Mechanistic Role in Anti-Cancer Agents:
-
Solubility Enhancement: The C3-dimethylamino group acts as a basic solubilizing handle (
).[1] In the acidic microenvironment of tumors, this amine becomes protonated, significantly improving the aqueous solubility of lipophilic kinase inhibitor cores. -
Hinge Region Interaction: The lactam amide (-NH-C=O) serves as a directional Hydrogen Bond Donor/Acceptor motif, capable of binding to the ATP-binding hinge region of kinases (e.g., JAK, CDK, or Aurora kinases).[1]
-
Cereblon (CRBN) Modulation: As a structural isostere of the glutarimide ring found in immunomodulatory imide drugs (IMiDs) like thalidomide, 3-substituted piperidin-2-ones are increasingly explored to create hydrolytically stable PROTAC anchors that resist spontaneous ring-opening.[1]
Part 2: Technical Specifications & Validation
Table 1: Physicochemical Profile of the Building Block
| Parameter | Specification | Relevance to Synthesis |
| Chemical Name | 3-(dimethylamino)piperidin-2-one | Core Reagent |
| CAS Number | 802859-14-9 | Identification |
| Molecular Weight | 142.20 g/mol | Stoichiometry calculations |
| Appearance | White to pale yellow solid/oil | Quality Indicator (Yellowing indicates oxidation) |
| Solubility | DCM, MeOH, Water (pH dependent) | Solvent selection for coupling |
| pKa (Calc) | ~9.2 (tertiary amine) | Buffer selection for workup |
| Chirality | Racemic or Enantiopure (R/S) | Critical: Biological activity often resides in the (S)-enantiomer for amino-acid mimics.[1] |
Part 3: Experimental Protocols
Protocol A: N-Arylation of 3-(Dimethylamino)piperidin-2-one
Context: This is the primary reaction used to attach the lactam scaffold to a heteroaryl drug core (e.g., a pyrimidine or quinoline kinase inhibitor).
Methodology: Buchwald-Hartwig Cross-Coupling
Rationale: Traditional nucleophilic aromatic substitution (
Reagents:
-
Substrate: Heteroaryl Halide (e.g., 4-chloro-quinazoline) [1.0 equiv][1]
-
Nucleophile: 3-(dimethylamino)piperidin-2-one [1.2 equiv][1]
-
Catalyst:
[0.05 equiv] -
Ligand: Xantphos [0.10 equiv] (Preferred for amides/lactams)
-
Base:
[2.0 equiv] (Anhydrous) -
Solvent: 1,4-Dioxane (Degassed)
Step-by-Step Workflow:
-
Inertion: Flame-dry a two-neck round-bottom flask and cool under Argon flow.
-
Loading: Charge the flask with the Heteroaryl Halide,
, Xantphos, and . -
Solvation: Add degassed 1,4-Dioxane. Stir for 5 minutes to pre-complex the catalyst.
-
Addition: Add 3-(dimethylamino)piperidin-2-one. If the reagent is an oil, transfer via syringe with a dioxane rinse.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS.[1]
-
Checkpoint: The starting halide peak should disappear. A new peak with
(mass of lactam fragment - H) should appear.[1]
-
-
Workup: Cool to Room Temperature (RT). Filter through a Celite pad to remove inorganic salts and Palladium black.[1] Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via Flash Column Chromatography.[1]
Protocol B: Chiral Resolution (Self-Validating Step)
Context: If the starting material is racemic, the resulting drug candidate will be a mixture of diastereomers (if the core is chiral) or enantiomers.
-
Analytical Method: Chiral HPLC (Column: Chiralpak AD-H or OD-H).[1]
-
Mobile Phase: Hexane:IPA:Diethylamine (80:20:0.1).[1]
-
Validation: Inject the racemic coupling product. Baseline separation of peaks indicates successful retention of the lactam integrity (no ring opening).
Part 4: Mechanism of Action & Pathway Visualization
The following diagram illustrates the incorporation of the scaffold into a generic Kinase Inhibitor workflow and its subsequent biological interaction.
Figure 1: Synthetic integration and pharmacodynamic mechanism of the aminopiperidinone scaffold.
Part 5: Troubleshooting & Quality Control
Common Failure Modes:
-
Ring Opening: Under strongly basic aqueous conditions (e.g., NaOH workup), the lactam ring may hydrolyze to the open-chain amino acid.
-
Solution: Use anhydrous bases (
, ) and avoid aqueous heating.
-
-
Catalyst Poisoning: The dimethylamino group is a Lewis base and can coordinate to Palladium, inhibiting the cycle.
-
Solution: Use bidentate ligands with a wide bite angle (Xantphos, BINAP) to outcompete the substrate amine for the metal center.
-
QC Checklist (Self-Validation):
References
-
PubChem Compound Summary. (2025). 3,3-Dimethylpiperidin-2-one and related substructures. National Center for Biotechnology Information.[1] Link
-
Matrix Scientific. (n.d.).[1] N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride and related piperidine intermediates. Link
-
Santa Cruz Biotechnology. (n.d.).[1] 3-Amino-piperidin-2-one (CAS 1892-22-4).[1][2] Link
-
Watson, et al. (2022). Piperidine-4-ones and its derivatives as a prominent class of biologically important N-heterocycles in cancer research. PMC/NIH.[1] Link
-
Merck (Sigma-Aldrich). (2025).[1] Product Specification: Piperidin-2-one derivatives and coupling reagents. Link
Sources
Advanced Analytical Techniques for Monitoring Reactions Involving 3-(Dimethylamino)piperidin-2-one
Introduction & Molecular Context
The compound 3-(dimethylamino)piperidin-2-one (CAS 802859-14-9) [1] is a highly polar, basic lactam utilized as a specialized building block in organic synthesis, peptidomimetic design, and active pharmaceutical ingredient (API) development. Monitoring chemical transformations involving this molecule presents two distinct analytical bottlenecks:
-
Absence of a UV Chromophore : The molecule lacks extended pi-conjugation or aromatic rings. Consequently, standard UV-Vis detection (e.g., HPLC-UV at 254 nm) yields negligible sensitivity, making traditional impurity profiling impossible [2].
-
High Polarity and Basicity : The presence of a tertiary amine group renders the molecule highly polar and basic. On standard reversed-phase (C18) columns, this leads to poor retention, severe peak tailing due to secondary interactions with residual silanols, and ultimately, poor resolution [3].
To overcome these hurdles, a dual-pronged analytical strategy is required. This application note details the use of In Situ FTIR (ReactIR) for real-time kinetic monitoring [4], and Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) for rigorous endpoint and purity analysis [3].
Analytical Decision Workflow
The following workflow illustrates the logical routing of analytical methods based on the experimental objective.
Analytical decision tree for 3-(dimethylamino)piperidin-2-one workflows.
Real-Time Kinetic Profiling via In Situ FTIR (ReactIR)
Causality & Mechanism
Traditional offline sampling of lactam reactions often fails to capture transient intermediates and can perturb the reaction equilibrium via temperature or pressure changes during extraction. In situ FTIR utilizes an Attenuated Total Reflection (ATR) probe to measure the mid-infrared "fingerprint" region directly within the reactor [4].
For 3-(dimethylamino)piperidin-2-one, the lactam carbonyl (C=O) stretch at approximately 1650–1680 cm⁻¹ serves as a robust, highly specific tracking handle. As the reaction progresses (e.g., via ring-opening or amine functionalization), the intensity and wavenumber shift of this peak provide real-time conversion data without disturbing the system [4].
Protocol 1: ReactIR Setup and Execution
-
Probe Insertion and Backgrounding : Insert the DiComp (Diamond) ATR probe into the reaction vessel prior to adding reagents. Acquire a background spectrum of the empty vessel (or pure solvent) under the exact operating temperature and agitation conditions planned for the reaction.
-
Reagent Introduction : Add the solvent and 3-(dimethylamino)piperidin-2-one. Initiate continuous spectral acquisition (Recommended: 1 scan every 15 seconds, resolution 4 cm⁻¹).
-
Reaction Initiation : Introduce the secondary reagent or catalyst. Mark the injection time in the continuous logging software (e.g., iC IR).
-
Data Deconvolution : Utilize deconvolution algorithms (such as ConcIRT) to mathematically extract pure component spectra from the overlapping mixture [4]. This separates the lactam C=O stretch from solvent interference.
-
Endpoint Determination : Monitor the primary lactam C=O stretch. The reaction is deemed complete when the first derivative of the concentration profile reaches zero (indicating no further change in peak area).
Real-time in situ FTIR monitoring and feedback loop for lactam synthesis.
Endpoint and Purity Analysis via HILIC-CAD
Causality & Mechanism
Because 3-(dimethylamino)piperidin-2-one is practically invisible to standard UV detectors, Charged Aerosol Detection (CAD) is employed. CAD is a universal detector that nebulizes the column eluent, dries the droplets into particles, and applies a positive charge via a corona wire. This provides a consistent, mass-based response independent of the analyte's optical properties [2].
To address the molecule's high polarity, HILIC is utilized. Unlike reversed-phase chromatography, HILIC provides superior retention for basic amines by utilizing a polar stationary phase and a highly organic mobile phase, preventing peak tailing and ensuring sharp, quantifiable peaks [3].
Protocol 2: HILIC-CAD Methodology
-
System Preparation : Plumb the HPLC system to the CAD. Ensure the CAD evaporation temperature is optimized (typically 35–50 °C for semi-volatile amines) and the nitrogen carrier gas pressure is stable[2].
-
Column Equilibration : Install a zwitterionic or amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Equilibrate with the initial mobile phase. Note: Mobile phases must be strictly volatile for CAD compatibility (e.g., ammonium formate).
-
Sample Preparation : Dilute the reaction aliquot in a diluent matching the initial mobile phase conditions (high organic content, ≥85% Acetonitrile) to prevent solvent-mismatch peak distortion [3].
-
Gradient Execution : Run the optimized gradient (see Table 2) to elute the highly polar tertiary amine and any reaction byproducts.
-
Data Analysis : Quantify the peaks based on the CAD response. Because CAD response can be non-linear over wide concentration ranges, utilize a quadratic or power-function calibration curve for accurate trace impurity profiling [2].
Quantitative Data Summaries
Table 1: Comparative Analysis of Detection Modalities for 3-(dimethylamino)piperidin-2-one
| Analytical Technique | Sensitivity for Target | Retention/Resolution | Primary Use Case | Limitations |
| RP-HPLC-UV (254 nm) | Poor | Poor (Peak Tailing) | Not Recommended | Lacks chromophore; amine causes tailing. |
| HILIC-CAD | Excellent (Low ng range) | Excellent (Sharp Peaks) | Endpoint & Purity Profiling | Requires volatile buffers; non-linear calibration. |
| LC-MS (ESI+) | Excellent | Excellent | Structural Elucidation | Susceptible to ion suppression. |
| In Situ FTIR (ReactIR) | Moderate (Process Scale) | N/A (In Situ) | Real-Time Kinetics | Cannot quantify trace impurities (<1%). |
Table 2: Optimized HILIC-CAD Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Zwitterionic HILIC (2.1 x 100 mm, 1.7 µm) | Strong retention of polar tertiary amines. |
| Mobile Phase A | 100 mM Ammonium Formate (pH 3.2) | Volatile buffer required for CAD; low pH protonates amine. |
| Mobile Phase B | 100% Acetonitrile | Drives HILIC partitioning mechanism. |
| Gradient | 0-2 min: 90% B 2-8 min: 90% | Elutes the highly polar lactam while separating less polar byproducts. |
| Flow Rate | 0.4 mL/min | Optimal for CAD nebulization efficiency. |
| CAD Evap. Temp | 35 °C | Prevents volatilization of the semi-volatile lactam. |
References
-
National Institutes of Health (NIH) / PubMed. (2016). Development and validation of a hydrophilic interaction chromatography method coupled with a charged aerosol detector for quantitative analysis of nonchromophoric α-hydroxyamines. Retrieved from [Link]
-
Taawon. (n.d.). Mettler Toledo ReactIR In Situ Reaction Analysis. Retrieved from[Link]
Late-stage functionalization of complex molecules using piperidinone scaffolds
Application Note: Late-Stage Functionalization of Complex Molecules Using Piperidinone Scaffolds
Abstract The late-stage functionalization (LSF) of complex molecular architectures has become a cornerstone of modern drug discovery, enabling the rapid diversification of lead compounds without the need for de novo synthesis[1]. Among the most privileged pharmacophores, piperidines and piperidinones are ubiquitous in FDA-approved therapeutics[2]. This application note details the mechanistic rationale and validated protocols for the site-selective functionalization of piperidinone scaffolds. By leveraging photoredox catalysis and electrochemical oxidation, researchers can predictably install diverse functional groups at the α- and β-positions, accelerating structure-activity relationship (SAR) studies.
Strategic Rationale & Mechanistic Insights
The intrinsic challenge in late-stage C(sp³)–H functionalization lies in differentiating multiple chemically similar bonds within a complex molecule[1]. Piperidinones offer a unique solution: the inherent polarization of the lactam or ketone moiety predictably modulates the bond dissociation energies (BDEs) of adjacent C–H bonds.
Causality in Experimental Design:
-
Regiocontrol via Photoredox Catalysis: Visible-light photoredox catalysis allows for the precise single-electron oxidation of the nitrogen lone pair. Depending on the base and the specific photocatalyst used, the resulting radical cation can be deprotonated to form either a thermodynamically stable iminium ion (leading to α-functionalization) or an enecarbamate (leading to β-functionalization)[2].
-
Electrochemical Anodic Oxidation: Electrochemical methods provide a reagent-free, highly tunable environment. By precisely controlling the anodic potential, one can selectively oxidize the piperidinone core without over-oxidizing electron-rich aromatic rings elsewhere in the complex molecule[1]. This sequential process involves iminium ion formation followed by nucleophilic trapping, providing exceptional endo-selectivity[3].
-
Desaturative Catalysis: Saturated heterocyclic ketones, such as 4-piperidones, can act as versatile aryl surrogates. Condensation with an amine nucleophile generates an electron-rich enamine, which upon photoredox oxidation undergoes desaturative coupling, bypassing traditional cross-coupling limitations[4].
Fig 1. Strategic pathways for piperidinone late-stage functionalization.
Quantitative Data: Methodological Comparison
To guide protocol selection, the following table summarizes the performance metrics of leading piperidinone LSF methodologies.
| Methodology | Activation Mode | Target Position | Typical Yields | Key Advantages & Scope |
| [1+2+3] Annulation [5] | Organophotocatalysis | Core Synthesis | 48–62% | One-step access from alkenes; compatible with complex natural products (e.g., estrone, menthol). |
| Regiodivergent Oxidation [2] | Photoredox (Visible Light) | α- and β-C(sp³)–H | 24–62% | Highly regiodivergent; tolerates esters, acetals, and ketones; facile downstream derivatization. |
| Electrochemical LSF [3] | Anodic Oxidation | α-C(sp³)–H | 65–90% | Exceptional endo-selectivity; reagent-free; allows in situ addition of carbon-based nucleophiles. |
| Desaturative Amination [4] | Photoredox (Visible Light) | C4-Pyridination | 50–85% | Uses 4-piperidones as aryl surrogates; compatible with high-value drugs (e.g., atomoxetine, paroxetine). |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating internal standards and real-time monitoring, researchers can verify intermediate formation before proceeding to isolation, ensuring high trustworthiness and reproducibility.
Protocol A: Regioselective Photocatalytic α-Functionalization
This protocol utilizes visible light to generate an iminium ion intermediate, which is subsequently trapped by a nucleophile (e.g., an alcohol or carbon nucleophile)[2].
Materials:
-
Piperidinone substrate (0.2 mmol)
-
Photocatalyst: Riboflavin tetraacetate (RFTA) (5–10 mol%)
-
Oxidant: K₂S₂O₈ (3.0 equiv)
-
Base: Cs₂CO₃ (3.0 equiv) or 2,6-Lutidine (1.0 equiv) depending on desired regioselectivity[2].
-
Solvent: CH₃CN/H₂O (1:1, 0.02 M)[2].
-
Internal Standard: 1,1,2,2-tetrachloroethane.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the piperidinone substrate (0.2 mmol), RFTA (10 mol%), and K₂S₂O₈ (0.6 mmol).
-
Solvent Addition & Degassing: Add 10 mL of the CH₃CN/H₂O (1:1) solvent mixture. Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited photocatalyst.
-
Irradiation: Backfill with Argon. Irradiate the reaction mixture using a 450 nm blue LED array at ambient temperature (cooling fan recommended to maintain ~25 °C) for 12–16 hours.
-
Nucleophilic Trapping: Causality Note: The generation of the hemiaminal/iminium ion is complete at this stage. Add the desired nucleophile (e.g., an organotrifluoroborate for C-C bond formation) and a catalytic amount of Lewis acid if required. Stir for an additional 4 hours.
-
Self-Validation (Assay Yield): Before workup, withdraw a 50 µL aliquot. Add a known mass of 1,1,2,2-tetrachloroethane. Dilute with CDCl₃ and acquire a ¹H NMR spectrum to determine the assay yield (AY)[3]. This confirms the success of the C-H cleavage step independently of isolation efficiency.
-
Workup: Extract with EtOAc (3 × 10 mL), dry over MgSO₄, and purify via flash column chromatography.
Fig 2. Photoredox catalytic cycle for α-C(sp³)–H functionalization of piperidinones.
Protocol B: Electrochemical Late-Stage α-Functionalization
Electrochemical LSF is highly effective for installing small, functionalized alkyl groups directly into lead compounds, profoundly impacting biological activity (the "magic methyl" effect)[1].
Materials:
-
N-alkyl piperidinone substrate (0.2 mmol)
-
Supporting Electrolyte: Bu₄NBF₄ (0.1 M)
-
Solvent: Undivided cell with CH₂Cl₂/MeOH (9:1)
-
Electrodes: Carbon graphite (Anode) / Platinum plate (Cathode)
Step-by-Step Methodology:
-
Cell Assembly: Assemble an undivided electrochemical cell equipped with a carbon graphite anode and a platinum plate cathode.
-
Electrolysis: Dissolve the substrate (0.2 mmol) and Bu₄NBF₄ (0.1 M) in 10 mL of the solvent mixture.
-
Constant Current Application: Causality Note: Apply a constant current of 5 mA. Constant current (galvanostatic) electrolysis is chosen over constant voltage to ensure a steady rate of reactive intermediate generation, preventing the accumulation of the iminium ion which could lead to undesired polymerization[1].
-
Charge Passage: Pass 2.5 F/mol of charge. Monitor the consumption of the starting material via TLC or LC-MS.
-
Functionalization: Once the methoxy-hemiaminal intermediate is formed, transfer the solution to a round-bottom flask. Add the desired carbon-based nucleophile and an activator (e.g., Lewis acid) to facilitate the in situ substitution, driving exceptional endo-selectivity[3].
-
Purification: Concentrate the reaction mixture in vacuo and purify via silica gel chromatography.
Troubleshooting and Optimization
-
Low Regioselectivity in Photoredox LSF: If functionalization occurs at both the α- and β-positions, verify the base used. Stronger bases (like Cs₂CO₃) favor hemiaminal formation (α-position), whereas weaker bases (like 2,6-Lutidine) can shift the pathway toward enecarbamate formation (β-position)[2].
-
Over-oxidation in Electrochemical LSF: If over-oxidation or ring-opening occurs, conduct a Cyclic Voltammetry (CV) sweep of the starting material prior to the bulk electrolysis. Ensure the applied current density does not push the anode potential beyond the oxidation potential of the desired product[1].
-
Poor Yields with Complex Molecules: For highly complex molecules containing competing Lewis-basic sites, consider utilizing the desaturative catalysis approach with 4-piperidones, which operates under mild photochemical conditions and exhibits strong steric control[4].
References
- Organophotocatalysed synthesis of 2-piperidinones in one step via[1 + 2 + 3] strategy.NIH/PubMed Central.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.The Journal of Organic Chemistry - ACS Publications.
- Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation.PMC/NIH.
- Electrochemical Late-Stage Functionalization.Chemical Reviews - ACS Publications.
- A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis.D-NB.info.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for the Synthesis of 3-Substituted Piperidin-2-ones
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently troubleshoot complex synthetic workflows with drug development professionals. The synthesis of 3-substituted piperidin-2-ones (
This guide abandons generic advice to focus purely on the causality of these failures. Below, you will find targeted FAQs, self-validating protocols, and mechanistic workflows designed to optimize your yields.
Part 1: Troubleshooting Direct C3-Alkylation
Q: Why am I getting predominantly N-alkylated products instead of the desired C3-substituted piperidin-2-one? A: This is a fundamental issue of nucleophilicity. The lactam nitrogen is inherently more nucleophilic and acidic than the C3 carbon. If you attempt direct alkylation without a protecting group, the base will preferentially deprotonate the nitrogen, leading to rapid N-alkylation. The Fix: You must install a robust N-protecting group (e.g., Boc, Cbz, or PMB) prior to C3-enolization. Once protected, treatment with a strong, non-nucleophilic base (like LDA or LHMDS) at -78 °C will selectively deprotonate the C3 position to form the lithium enolate[1].
Q: Even with an N-protecting group, my C3-alkylation yields are abysmal (<20%), and I recover mostly starting material. How can I drive the conversion? A: This is a classic symptom of enolate aggregation. In ethereal solvents like THF, lithium enolates of lactams form highly stable tetrameric or hexameric aggregates, drastically reducing their nucleophilicity. The Fix: Introduce anhydrous Lithium Chloride (LiCl) as an additive (typically 5–10 equivalents relative to the lactam). LiCl disrupts these higher-order aggregates, forming highly reactive mixed monomeric or dimeric species. Adding LiCl during LDA-mediated enolization has been shown to boost yields from 17% to over 85%[1].
Q: How do I prevent dialkylation at the C3 position when using highly reactive electrophiles like benzyl bromide? A: Dialkylation occurs when the mono-alkylated product (which is often more acidic than the starting material due to inductive effects) equilibrates with unreacted enolate. The Fix: Strict temperature control is non-negotiable. You must maintain the reaction at exactly -78 °C during the electrophile addition and quench the reaction before allowing it to warm. Using the LiCl additive also accelerates the kinetic trapping of the monomeric enolate, outcompeting the thermodynamic equilibration that leads to dialkylation.
Workflow for troubleshooting regioselectivity and conversion in direct C3-alkylation.
Part 2: Troubleshooting De Novo Synthesis (Acyclic Precursors)
Q: I am using the de novo synthesis route (ester
Mechanistic pathway for de novo synthesis of piperidin-2-ones via azide reduction.
Part 3: Quantitative Data & Condition Optimization
To aid in your experimental design, the following table summarizes the causal relationships between reaction conditions and yield outcomes during piperidin-2-one functionalization.
Table 1: Optimization of Enolization and Alkylation Conditions
| Base (Equiv) | Additive (Equiv) | Temp (°C) | Electrophile | Major Product | Yield (%) | Causality / Observation |
| LDA (1.1) | None | -78 to RT | BnBr | N-alkylated | >80% | Lack of N-protection directs electrophile to the more nucleophilic nitrogen. |
| LDA (1.1) | None | -78 | BnBr | C3-alkylated | 17% | N-protected substrate; low yield due to massive enolate aggregation[1]. |
| LDA (2.5) | LiCl (10.0) | -78 | BnBr | C3-alkylated | 85% | LiCl breaks enolate aggregates, increasing nucleophilicity and conversion[1]. |
| LHMDS (1.1) | None | -78 | Alkyl Triflate | C3-alkylated | 65-76% | Bulky base prevents side reactions; highly reactive triflate ensures good yield[2]. |
Part 4: Validated Experimental Protocols
Every protocol below is designed as a self-validating system , meaning it includes built-in physical or visual checks to confirm the reaction is proceeding correctly before you commit to the next step.
Protocol A: Direct C3-Alkylation of N-Protected Piperidin-2-one
Use this protocol when functionalizing a pre-existing lactam ring.
-
Preparation & Dehydration: Flame-dry a Schlenk flask under argon. Add anhydrous LiCl (10.0 eq relative to lactam) and heat gently under high vacuum for 10 minutes to remove residual moisture. Self-validation: The LiCl powder should flow freely without clumping.
-
Enolization: Cool the flask to -78 °C using a dry ice/acetone bath. Add anhydrous THF, followed by diisopropylamine (2.6 eq) and n-BuLi (2.5 eq). Stir for 30 minutes to form LDA in situ.
-
Substrate Addition: Dissolve the N-protected piperidin-2-one (1.0 eq) in a minimal amount of dry THF. Add dropwise to the LDA/LiCl solution over 15 minutes. Stir at -78 °C for 1 hour. Self-validation: A slight yellowing of the solution typically indicates successful enolate formation.
-
Kinetic Trapping (Alkylation): Add the electrophile (e.g., alkyl halide, 1.5 eq) dropwise. Maintain the reaction strictly at -78 °C for 2 hours. Crucial Causality Check: Do not remove the cooling bath. Allowing the temperature to rise prematurely will trigger enolate equilibration and result in dialkylation.
-
Quench & Workup: Quench the reaction strictly at -78 °C by adding saturated aqueous NH
Cl. Extract with EtOAc, wash with brine, dry over MgSO , and purify via flash chromatography.
Protocol B: De Novo Synthesis via Azide Reduction (Staudinger Route)
Use this protocol when building the lactam ring from acyclic esters to tolerate halogenated functional groups[2].
-
Reduction Initiation: Dissolve the
-azido ester (1.0 eq) in a THF/H O mixture (10:1 v/v). -
Phosphine Addition: Add Triphenylphosphine (PPh
, 1.2 eq) portion-wise at room temperature. Self-validation: Nitrogen gas evolution (bubbling) must be immediately visible upon addition, confirming the formation of the aza-ylide intermediate. -
Hydrolysis & Thermal Cyclization: Stir at room temperature for 4 hours until gas evolution completely ceases. To drive the kinetically slow lactamization, attach a reflux condenser and heat the mixture to 70 °C for 12 hours.
-
Purification: Concentrate the mixture under reduced pressure. Resuspend the crude residue in cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter the white precipitate, concentrate the filtrate, and purify the resulting 3-substituted piperidin-2-one via silica gel chromatography.
References
- Brunotte, L., Beckmann, L., Ljiljanic, M., & Opatz, T. (2024).
- University of Southampton Research Repository. STEREOSELECTIVE TOTAL SYNTHESES OF LUPIN ALKALOIDS.
- ResearchGate. The synthesis and chemistry of 3-diazo-piperidin-2-one.
Sources
Purification of 3-(dimethylamino)piperidin-2-one by recrystallization or chromatography
Welcome to the technical support guide for the purification of 3-(dimethylamino)piperidin-2-one. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound in high purity.
The purification of 3-(dimethylamino)piperidin-2-one, a molecule combining a polar lactam ring with a basic tertiary amine, presents unique challenges. Issues such as high water solubility, potential for salt formation, and interaction with acidic purification media can complicate standard protocols. This guide provides a framework for troubleshooting and optimizing purification strategies based on established chemical principles and extensive experience with analogous structures. We will delve into the two primary methods for purification: recrystallization and column chromatography, offering detailed protocols, troubleshooting FAQs, and the rationale behind our recommendations.
Purification Strategy Decision Workflow
Choosing the right purification technique is the first critical step. The choice between recrystallization and chromatography depends on the scale of your synthesis, the nature of the impurities, and the required final purity.
Caption: Decision workflow for purifying 3-(dimethylamino)piperidin-2-one.
Section 1: Purification by Recrystallization
Recrystallization is a cost-effective and scalable purification technique ideal for removing small amounts of impurities from a solid compound. Its success hinges on selecting a solvent system where the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
Frequently Asked Questions (FAQs) - Recrystallization
Q1: What is the best starting solvent for recrystallizing 3-(dimethylamino)piperidin-2-one?
A1: Given the polar lactam and the basic amine, the molecule will likely have moderate to high polarity. A good starting point is a moderately polar solvent. We recommend screening solvents like ethyl acetate, isopropyl acetate, or acetone. For highly polar impurities, a less polar solvent system, such as a mixture of ethyl acetate and heptane or toluene and heptane, may be effective. Avoid highly protic solvents like methanol or water initially, as the compound's high solubility may lead to poor recovery, unless used as part of a binary solvent system.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To resolve this, you can:
-
Add more solvent: This keeps the compound dissolved until the solution has cooled further.
-
Cool the solution more slowly: Use a Dewar flask or insulate the flask to allow for gradual cooling, which promotes ordered crystal lattice formation.
-
Use a different solvent system: The initial solvent may be too good a solvent. Switch to a less polar solvent or a binary system where your compound is less soluble.
Q3: No crystals are forming even after the solution has cooled to room temperature. What are my next steps?
A3: Crystal nucleation can sometimes be slow. Try the following techniques:
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent line. The microscopic glass fragments can act as nucleation sites.
-
Add a seed crystal: If you have a small amount of pure material, add a single crystal to the solution to initiate crystallization.
-
Cool to a lower temperature: Place the flask in an ice bath or a refrigerator (0-4°C) to further decrease solubility.
-
Reduce solvent volume: If the solution is not saturated enough, carefully evaporate some of the solvent and allow it to cool again.
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause | Recommended Solution |
| Poor Recovery | Compound is too soluble in the chosen solvent. | Use a less polar solvent or a binary system. Ensure the minimum amount of hot solvent was used for dissolution. Cool the solution to 0-4°C before filtration. |
| Colored Impurities Remain | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a different solvent system that leaves the impurity in the mother liquor. |
| Oiling Out | Solution is supersaturated above the compound's melting point. | Re-heat the solution to re-dissolve the oil, add more solvent, and cool slowly. Consider switching to a lower-boiling point solvent. |
| No Crystal Formation | Solution is not sufficiently supersaturated, or nucleation is inhibited. | Cool to a lower temperature, scratch the flask, add a seed crystal, or reduce the solvent volume. |
Experimental Protocol: Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., ethyl acetate, acetone, toluene, heptane) at room temperature and upon heating.
-
Dissolution: Place the crude 3-(dimethylamino)piperidin-2-one in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Section 2: Purification by Column Chromatography
When recrystallization is ineffective, or when dealing with complex mixtures or oily products, column chromatography is the method of choice. For a basic compound like 3-(dimethylamino)piperidin-2-one, special considerations are needed to achieve good separation and recovery.
Frequently Asked Questions (FAQs) - Chromatography
Q1: My compound is streaking badly on the silica gel TLC plate. Why is this happening and how can I fix it?
A1: Streaking (or tailing) of basic compounds on silica gel is a classic problem. The surface of silica gel is acidic due to the presence of silanol (Si-OH) groups. These acidic sites can strongly and sometimes irreversibly interact with the basic dimethylamino group, leading to poor peak shape and low recovery.[1] To mitigate this, add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (Et₃N) or a 1% ammonia solution in methanol, which is then used as a component in your eluent system (e.g., 95:4:1 Dichloromethane:Methanol:Et₃N). The modifier competes for the acidic sites on the silica, allowing your compound to travel through the column more uniformly.
Q2: What is a good starting mobile phase for purifying this compound?
A2: The polarity of the eluent will depend on the impurities. Start with a relatively non-polar system and gradually increase polarity.
-
Scout System: Begin with a TLC analysis using ethyl acetate/hexane or dichloromethane/methanol systems.
-
Optimization: Aim for an Rf value of 0.2-0.3 for your target compound. Based on initial TLC, a gradient of 0% to 10% methanol in dichloromethane (with 0.5% Et₃N added) is a robust starting point for a column. For similar piperidine derivatives, systems like ethyl acetate/hexane have also proven effective.[2]
Q3: Can I use reversed-phase chromatography?
A3: Yes, reversed-phase (e.g., C18) chromatography is an excellent alternative, especially for polar compounds.[3] The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape by protonating the amine. However, be aware that this will yield the salt form of your compound (e.g., the TFA salt), and an additional basic workup would be required to recover the free base.
Troubleshooting Guide: Column Chromatography
Caption: Troubleshooting common issues in column chromatography.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that provides good separation and an Rf of ~0.25 for the target compound. Remember to add a basic modifier (e.g., 0.5% Et₃N) if tailing is observed.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and load it directly onto the column.
-
Dry Loading: Dissolve the crude material in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting free-flowing powder onto the column. This method is preferred for samples with poor solubility in the mobile phase.
-
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the isolated product under high vacuum to remove residual solvent.
References
-
General Piperidine Chemistry: The synthesis and modification of piperidine rings are foundational in medicinal chemistry. Many established methods exist for their creation and purification.[4]
-
Chromatography of Piperidines: Column chromatography using silica gel with an ethyl acetate/hexane eluent system is a common method for purifying N-Boc protected piperidine derivatives.
-
Recrystallization of Piperidines: Recrystallization from solvents like methanol has been successfully used to purify substituted piperidines.[5]
-
Chromatography with Dichloromethane/Petroleum Ether: Silica gel column chromatography with a dichloromethane-petroleum ether gradient has been used for purifying other complex piperidine-containing heterocycles.[2]
-
Challenges with Basic Amines: Amines are known to form salts, which can sometimes lead to unexpected crystallization or solidification, especially in the presence of acidic gases like CO₂ or HCl from the atmosphere.[6]
-
General Chromatographic Techniques: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are dominant techniques in pharmaceutical analysis for purity testing and method development.[1]
-
Reversed-Phase HPLC: Reversed-phase HPLC on a C18 column is a viable method for analyzing and separating basic piperidine derivatives.[3]
-
Synthesis of Piperidinones: The synthesis of substituted piperidin-2-ones often involves cyclization reactions, where incomplete cyclization or side reactions can lead to specific impurities that must be removed.[7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
Overcoming challenges in the scale-up synthesis of piperidine derivatives
[1]
Status: Online 🟢 Current Queue: High Priority (Scale-Up Challenges) Operator: Senior Application Scientist
Welcome to the Piperidine Process Development Hub
You have reached the Tier-3 Technical Support for the scale-up of piperidine pharmacophores. This guide addresses the critical "valley of death" between gram-scale medicinal chemistry and kilogram-scale process development.
Piperidines represent over 60% of FDA-approved nitrogen heterocycles. However, scaling their synthesis introduces non-linear challenges: exothermic hydrogenation risks , catalyst poisoning , regioselectivity failures , and metal impurity compliance (ICH Q3D).
Below are the troubleshooting protocols for the most frequent "support tickets" we receive from the field.
Ticket #101: Hydrogenation "Stall" & Catalyst Deactivation
User Issue: "We are scaling up the reduction of a 3-substituted pyridine to the corresponding piperidine using Pd/C. The reaction works at 5g but stalls at 60% conversion on a 200g scale. Adding more catalyst doesn't help."
Root Cause Analysis:
-
Product Inhibition (Poisoning): The secondary amine product (piperidine) binds strongly to the catalyst surface, blocking active sites.
-
H₂ Mass Transfer: At larger scales, gas-liquid mass transfer rates (
) often drop if agitation speed is not adjusted for the new vessel geometry.
Troubleshooting Protocol:
| Parameter | Adjustment | Scientific Rationale |
| Solvent System | Switch to Acetic Acid or add 1.1 eq HCl | Protonating the product ( |
| Catalyst Choice | Switch to PtO₂ (Adams' Catalyst) or Rh/C | Platinum and Rhodium are less susceptible to amine poisoning than Palladium but require careful pressure management. |
| Pressure | Increase H₂ pressure to 5–10 bar | Increases the concentration of dissolved H₂ ( |
| Agitation | Switch to Gas-Entrainment Impeller | Standard impellers may not recirculate the headspace gas. High-shear mixing is required to maximize interfacial area. |
Decision Matrix: Catalyst Selection
Figure 1: Decision tree for selecting hydrogenation conditions based on substrate functionality and poisoning risks.
Ticket #204: Thermal Runaway During Hydrogenation
User Issue: "During the hydrogenation of a 2,6-disubstituted pyridine (1 kg scale), we observed a rapid temperature spike (exotherm) that triggered the rupture disk."
Expert Insight:
Pyridine hydrogenation is highly exothermic (
Safety Protocol: Continuous Flow Implementation Moving from batch to Continuous Flow Hydrogenation (e.g., H-Cube or Trickle Bed Reactor) is the industry standard for mitigating this risk.
Step-by-Step Flow Protocol:
-
Cartridge Setup: Pack a stainless steel column with 5% Rh/C or Raney Nickel .
-
Solution Prep: Dissolve substrate (0.5 M) in EtOH/AcOH (9:1).
-
Parameters:
-
Pressure: 50 bar (Hydrogen is generated in situ or supplied via mass flow controller).
-
Temperature: 80°C (High T is safe due to low active volume).
-
Residence Time: 2–4 minutes.
-
-
Outcome: The small reactor volume (<5 mL active zone) ensures that heat is dissipated immediately.
Ticket #309: Residual Metal Compliance (Pd > 20 ppm)
User Issue: "Our final API has 150 ppm Palladium. Recrystallization only dropped it to 80 ppm. We need <10 ppm for ICH Q3D compliance."
Root Cause: Piperidines are excellent ligands. They form soluble Pd-amine complexes that track with the product during crystallization and filtration.
Remediation Strategy: Scavenger Screening Do not rely on charcoal alone. Use functionalized silica scavengers.
Comparative Data: Scavenger Efficiency
| Scavenger Type | Functional Group | Mechanism | Efficiency (Piperidines) |
| SiliaMetS® Thiol | Propylthiol (-SH) | Soft-Soft interaction | ⭐⭐⭐ (Good for Pd(II)) |
| SiliaMetS® Thiourea | Thiourea | Chelation | ⭐⭐⭐⭐ (Best for Pd-Amine complexes) |
| Activated Carbon | N/A | Adsorption | ⭐ (Poor selectivity vs. product) |
| Crystallization | N/A | Exclusion | ⭐⭐ (Risk of occlusion) |
Protocol: The "Hot Filtration" Method
-
Dissolution: Dissolve crude piperidine in THF or MeOH (10 volumes).
-
Dosing: Add SiliaMetS® Thiourea (4 equivalents relative to residual Pd content).
-
Incubation: Stir at 50°C for 4 hours . (Heat is crucial to break the Pd-Product complex).
-
Filtration: Filter hot through a 0.45 µm pad.
-
Result: Typically reduces Pd from 500 ppm to <5 ppm in a single pass.
Ticket #412: Regio- and Stereoselectivity Issues
User Issue: "We need the cis-2,6-disubstituted piperidine, but we are getting a 60:40 cis/trans mixture."
Expert Answer: Thermodynamic control favors the trans isomer (diequatorial), while kinetic control (catalytic hydrogenation of pyridines) often favors the cis isomer via "one-face" adsorption. However, harsh conditions cause isomerization.
Corrective Action:
-
Acidic Solvent: Use Acetic Acid . The protonated intermediate prevents ring-flipping/epimerization during reduction.
-
Catalyst: Rh/C or PtO₂ generally provides higher cis-selectivity than Pd/C.
-
Alternative Route (If hydrogenation fails): Use Dynamic Kinetic Resolution (DKR) or biocatalytic transamination if the starting material allows.
Stereoselectivity Pathway Visualization
Figure 2: Impact of pH on stereochemical outcome during heterogeneous hydrogenation.
References & Authoritative Sources
-
Scale-Up of Pyridine Hydrogenation:
-
Metal Scavenging & Purification:
-
Stereoselective Synthesis:
For further assistance, please contact the Process Safety Lab or consult the MSDS for specific catalyst handling procedures.
Identifying and minimizing by-products in 3-(dimethylamino)piperidin-2-one reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the synthesis and scale-up of 3-(dimethylamino)piperidin-2-one (CAS: 802859-14-9).
This compound is a highly valued heterocyclic building block utilized in the development of advanced active pharmaceutical ingredients (APIs), including GlyT1 inhibitors and acetylcholinesterase modulators[1][2][3]. Because the piperidin-2-one scaffold features both an exocyclic primary amine and a delta-lactam ring, achieving chemoselective dimethylation without triggering ring-opening or over-alkylation requires strict kinetic and thermodynamic control[4][5].
Below, you will find a mechanistic breakdown, troubleshooting FAQs, a self-validating protocol, and analytical tracking data to help you minimize by-products and optimize your yields.
Part 1: Mechanistic Overview & Reaction Pathways
The synthesis of 3-(dimethylamino)piperidin-2-one is most reliably achieved via the reductive amination of 3-aminopiperidin-2-one—a precursor typically synthesized through the cyclization of L-ornithine derivatives[4][5]. The differential nucleophilicity between the primary amine at C3 and the lactam nitrogen at N1 dictates the reaction's success.
Caption: Chemoselective reductive amination pathway and common degradation routes.
Part 2: Troubleshooting & FAQs
Q1: My LC-MS shows a persistent impurity at m/z 129.1. Why is the reaction stalling, and how do I force it to completion? Causality: An m/z of 129.1 corresponds to the monomethylated intermediate, 3-(methylamino)piperidin-2-one. Reductive amination proceeds stepwise. The first equivalent of formaldehyde forms an imine that is rapidly reduced. The second equivalent must form an iminium ion, which is sterically more hindered and reduces at a much slower rate. Solution: Ensure a stoichiometric excess of formaldehyde (at least 3.0 eq). If using catalytic hydrogenation (Pd/C and H₂), verify that the hydrogen pressure is strictly maintained at 1.5–2.0 atm. A stalled reaction often indicates catalyst poisoning from trace sulfur or heavy metals carried over from earlier synthetic steps[5].
Q2: I am observing a highly polar by-product with an m/z of 161.1. How can I prevent this? Causality: The m/z 161.1 peak is 5-amino-2-(dimethylamino)pentanoic acid, the result of lactam ring-opening. Delta-lactams undergo hydrolytic cleavage when exposed to strong aqueous acids or bases, particularly at elevated temperatures. If you are using the Eschweiler-Clarke method (formic acid/formaldehyde) and heating above 80°C, the acidic aqueous environment will inevitably promote ring cleavage. Solution: Switch to milder, anhydrous reductive amination conditions. Using catalytic hydrogenation (Pd/C) at room temperature, or sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE), provides excellent pH buffering and prevents hydrolysis.
Q3: Can I use methyl iodide (MeI) and a base instead of reductive amination to form the dimethylamino group? Causality: This is highly discouraged. While the C3 amine is more nucleophilic, the use of strong bases (e.g., NaH, K₂CO₃) with an alkyl halide will lead to competitive N-alkylation at the lactam nitrogen. This generates 1-methyl-3-(dimethylamino)piperidin-2-one (m/z 157.1) and quaternary ammonium salts. Solution: Reductive amination is inherently chemoselective for the primary/secondary amine and leaves the lactam nitrogen intact. Stick to reductive amination.
Caption: LC-MS diagnostic logic for identifying and resolving common reaction by-products.
Part 3: Standardized Experimental Protocol
To ensure reproducibility and minimize by-products, utilize the following self-validating methodology for the chemoselective reductive dimethylation of 3-aminopiperidin-2-one.
Objective: Synthesize 3-(dimethylamino)piperidin-2-one while suppressing monomethylation and lactam hydrolysis.
Step-by-Step Methodology:
-
Preparation: Charge a clean, dry autoclave or reaction vessel with 3-aminopiperidin-2-one (1.0 eq) and anhydrous methanol (10 volumes). Causality: Utilizing an anhydrous solvent system minimizes the availability of water, thereby suppressing hydrolytic ring-opening of the lactam.
-
Reagent Addition: Add 37% aqueous formaldehyde (3.0 eq) dropwise while maintaining the internal temperature at 20°C. Stir the mixture for 30 minutes. Causality: Allowing the pre-formation of the imine intermediate prevents the competitive reduction of formaldehyde directly into methanol by the catalyst.
-
Catalyst Loading: Carefully add 10% Pd/C (0.1 eq by weight) under a strict inert argon atmosphere to prevent auto-ignition.
-
Hydrogenation: Purge the vessel with H₂ gas (3 cycles) and pressurize to 1.5 atm. Stir vigorously at 20–25°C for 12 hours.
-
In-Process Control (IPC) & System Validation: Withdraw a 0.5 mL sample, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS. Validation Check: The reaction is validated as complete only when the peak area of the monomethyl intermediate (m/z 129.1) is < 1.0% relative to the target product (m/z 143.1). If > 1.0%, re-pressurize with H₂ and stir for an additional 4 hours.
-
Workup: Purge the vessel with argon. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with fresh methanol (2 volumes).
-
Isolation: Concentrate the combined filtrates under reduced pressure ensuring the water bath temperature does not exceed 40°C . Causality: Elevated temperatures during concentration in the presence of trace water and amines will induce late-stage lactam hydrolysis.
Part 4: Quantitative Data & Analytical Tracking
Use the following table to calibrate your analytical methods and rapidly identify impurities during the IPC phase.
Table 1: Analytical Tracking and Mitigation of Common Impurities
| Impurity / By-product | Rel. Retention Time (RRT) | m/z [M+H]⁺ | Primary Causality | Preventive Mitigation Strategy |
| 3-(Methylamino)piperidin-2-one | 0.85 | 129.1 | Steric hindrance slowing the second alkylation step. | Use ≥3.0 eq CH₂O; ensure H₂ pressure is maintained at 1.5 atm. |
| 5-Amino-2-(dimethylamino)pentanoic acid | 0.40 | 161.1 | Hydrolytic cleavage of the delta-lactam ring. | Maintain pH 5-7; strictly control reaction and workup temperatures (<40°C). |
| 1-Methyl-3-(dimethylamino)piperidin-2-one | 1.20 | 157.1 | Unwanted N-alkylation at the lactam nitrogen. | Avoid strong bases and alkyl halides (e.g., MeI); strictly use reductive amination. |
Part 5: References
-
Scalable Access to Functional Nylon 6 via Ring-Opening Copolymerization of Biobased δ-Valerolactam with ε-Caprolactam Source: Royal Society of Chemistry (RSC) URL:[Link]
-
3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride Source: Google Patents URL:
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. welchmat.com [welchmat.com]
- 4. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
Technical Support Center: Diastereomeric Resolution of Substituted Piperidin-2-ones
Status: Operational
Ticket Focus: Separation, Identification, and Purification of
Executive Summary: The Stereochemical Challenge
Substituted piperidin-2-ones (delta-lactams) are critical scaffolds in medicinal chemistry (e.g., Janus kinase inhibitors, Factor Xa inhibitors). Unlike simple piperidines, the 2-one moiety introduces specific constraints:
-
Conformational Locking: The amide bond creates a semi-planar region, forcing substituents at C3-C6 into distinct axial/equatorial orientations.
-
Electronic Duality: The lactam NH is a hydrogen bond donor, while the carbonyl is an acceptor, causing aggregation in non-polar solvents.
-
Separation Difficulty: Cis and trans diastereomers often share identical polarities on achiral silica, necessitating orthogonal stationary phases.
This guide provides a self-validating workflow to resolve these mixtures, moving from crude synthesis to enantiopure isolates.
Module 1: The Separation Strategy (Decision Matrix)
Do not default to C18 preparative HPLC immediately. The lactam core often requires Chiral Stationary Phases (CSPs) even for diastereomeric separation due to their superior shape-recognition capabilities.
Figure 1: Decision tree for selecting the optimal purification route. SFC is prioritized for difficult diastereomeric pairs due to orthogonal selectivity.
Module 2: Supercritical Fluid Chromatography (SFC)
The Gold Standard for Lactams
SFC is superior to HPLC for piperidin-2-ones because the supercritical CO
Protocol: Polysaccharide CSP Screening
Objective: Separate cis and trans isomers that co-elute on C18.
| Parameter | Condition | Rationale |
| Columns | Chiralpak AD-H, OD-H, IG, IC (Daicel) | Amylose/Cellulose carbamates provide "clefts" that distinguish axial vs. equatorial substituents [1]. |
| Co-Solvent | 15-30% Methanol or Isopropanol | MeOH is stronger; IPA improves resolution of closely eluting isomers. |
| Additive | 0.1% Diethylamine (DEA) | CRITICAL: The lactam NH is weakly acidic ( |
| Back Pressure | 120-150 bar | Higher density improves solubility of polar lactams. |
| Temperature | 35-40°C | Lower temp increases retention and resolution (enthalpic control). |
Troubleshooting SFC Issues:
-
Issue: Broad peaks / Tailing.
-
Issue: Sample precipitates at the injector.
Module 3: High-Performance Liquid Chromatography (HPLC)
The Robust Alternative
If SFC is unavailable, Reverse Phase (RP) HPLC can work, but pH control is non-negotiable.
Protocol: pH-Modulated Separation
Piperidin-2-ones are neutral, but if your scaffold contains a basic amine (e.g., a piperidine nitrogen at another position), you must control the ionization.
-
High pH (pH 10): Use 10mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide.
-
Effect: De-protonates basic amines, increasing hydrophobicity and retention on C18. Often improves cis/trans selectivity.
-
-
Stationary Phase: Use "Hybrid" particles (e.g., Waters XBridge, Phenomenex Gemini) that survive high pH. Standard silica C18 will dissolve.
-
Alternative Selectivity: If C18 fails, use Phenyl-Hexyl . The
interactions with the lactam ring often resolve diastereomers based on ring conformation (chair vs. twist-boat) [4].
Module 4: Structural Identification (NMR)
Distinguishing Cis vs. Trans [5]
You have two peaks, but which is which? Do not rely on elution order alone. Use
The Karplus Relationship in Piperidin-2-ones
The conformation of the piperidin-2-one ring fixes the protons.
-
Trans (Anti-periplanar): Dihedral angle
.[5] Large (8–12 Hz). -
Cis (Syn-clinal): Dihedral angle
. Small (2–5 Hz) [5, 6].
Table 1: Diagnostic Signals for 4,5-Disubstituted Piperidin-2-ones
| Relationship | Protons Involved | Typical | NOESY Correlation |
| Trans (Diaxial) | H4 (ax) - H5 (ax) | 10.0 - 12.5 Hz | Weak / None |
| Cis (Axial-Eq) | H4 (ax) - H5 (eq) | 3.0 - 5.0 Hz | Strong |
| Geminal | H3 (ax) - H3 (eq) | 16.0 - 18.0 Hz | N/A |
Self-Validating Check: If you cannot resolve the coupling constants due to overlap, run a 1D NOESY . Irradiate the C4-proton; if you see a strong enhancement of the C5-proton, they are cis (spatial proximity). If weak/none, they are trans [6].
Module 5: Synthesis Rescue (Epimerization)
When Chromatography Fails
If your diastereomeric ratio (dr) is poor (e.g., 50:50) and separation is difficult, you can chemically convert the "wrong" diastereomer into the "right" one via Dynamic Kinetic Resolution (DKR) or thermodynamic equilibration.
Mechanism:
The
Figure 2: Base-catalyzed epimerization at C3. This method is viable only if the stereocenter of interest is alpha to the carbonyl.
FAQ & Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Peak Splitting (HPLC) | Sample solvent mismatch. | Injecting DMSO sample into high % aqueous mobile phase causes "micro-precipitation." Dilute sample with mobile phase or reduce injection volume. |
| Retention Time Drift (SFC) | Water accumulation on column. | Lactams are hygroscopic. Add 1-2% water to the modifier intentionally to saturate the silica surface, stabilizing retention times [2]. |
| Inverted Elution Order | Chiral selector nature.[1][6][7] | Changing from Chiralpak AD to OD (Amylose to Cellulose) often reverses the elution order of diastereomers. Useful if the minor impurity elutes second (tailing into main peak). |
| NMR Signals Broad | Ring flipping. | Piperidin-2-ones can undergo half-chair/boat interconversion. Run NMR at elevated temperature (50°C) or low temp (-40°C) to freeze the conformer [6]. |
References
-
Vertex AI Search. (2005). Direct high-performance liquid chromatographic enantioseparation of beta-lactam stereoisomers. PubMed.[7] Link
-
Toribio, L., et al. (2018). Supercritical fluid chromatography versus high performance liquid chromatography for enantiomeric and diastereoisomeric separations on coated polysaccharides-based stationary phases: Application to dihydropyridone derivatives. Journal of Chromatography A. Link
-
Sigma-Aldrich. (2022). Novel Separation Approach for Multiple Chiral Center Molecules. Link
-
BenchChem. (2025).[5] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Link
-
RSC Publishing. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Link
-
MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Link
-
Coldham, I., et al. (2007).[6] Dynamic kinetic and kinetic resolution of N-Boc-2-lithiopiperidine. Chemical Communications.[1][8][9] Link
Sources
- 1. Supercritical fluid chromatography versus high performance liquid chromatography for enantiomeric and diastereoisomeric separations on coated polysaccharides-based stationary phases: Application to dihydropyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Dynamic kinetic and kinetic resolution of N-Boc-2-lithiopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynamic kinetic and kinetic resolution of N-Boc-2-lithiopiperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: High-Throughput Synthesis of Piperidones
Topic: Accelerating Reaction Kinetics for 4-Piperidone Scaffolds Ticket ID: PIP-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Kinetic Bottleneck
The synthesis of 4-piperidones (and their derivatives) is a cornerstone in the production of analgesics (fentanyl analogs), AChE inhibitors, and alkaloids. However, traditional multi-component condensations (like the Petrenko-Kritschenko or Mannich reactions) often suffer from sluggish kinetics (24–48 hours) and low atom economy due to reversible equilibrium steps.
This guide provides validated protocols to reduce synthesis time from hours to minutes while maintaining or improving yield. We focus on three optimization vectors: Microwave Irradiation , Ionic Liquid Catalysis , and Lewis Acid Acceleration .
Optimization Protocols (Standard Operating Procedures)
Protocol A: Microwave-Assisted One-Pot Synthesis
Best for: Rapid library generation, overcoming high activation energy barriers.
Mechanism: Dipolar polarization disrupts the hydrogen-bonding network of the solvent, allowing localized superheating that accelerates the rate-determining step (often the dehydration of the intermediate aldol).
Comparative Data:
| Parameter | Conventional Reflux | Microwave Method (MW) | Improvement Factor |
| Time | 8 – 24 Hours | 10 – 20 Minutes | ~60x Faster |
| Temperature | 80°C (Ethanol reflux) | 100°C – 120°C | Higher Activation |
| Yield | 40 – 65% | 85 – 92% | Cleaner Profile |
| Solvent | Ethanol (High Vol) | Ethanol (Min) or Neat | Green Chemistry |
Step-by-Step Workflow:
-
Stoichiometry: Combine amine (1.0 eq), aldehyde (2.0 eq), and ketone (1.0 eq) in a microwave-safe vial.
-
Solvent: Add Ethanol (1–2 mL per mmol). Note: Polar solvents couple better with MW energy.
-
Irradiation: Set reactor to Dynamic Mode :
-
Target Temp: 100°C
-
Ramp Time: 2 min
-
Hold Time: 10 min
-
Max Power: 200W (to prevent pressure spikes)
-
-
Workup: Cool to RT. The product often precipitates directly. If not, add ice-cold water. Filter and recrystallize from EtOH/Ether.
Protocol B: Ionic Liquid Mediated Synthesis ([Bmim]BF4)
Best for: Green chemistry compliance, catalyst recycling, acid-sensitive substrates.
Logic: Ionic liquids (ILs) act as both a solvent and a Lewis acid catalyst. They stabilize the charged iminium intermediates, driving the equilibrium forward.
Workflow:
-
Mix: Charge flask with amine, aldehyde, and ketone.
-
Catalyst: Add [Bmim]BF4 (10 mol%) or [Bmim]HSO4.
-
Reaction: Stir at Room Temperature (or mild heat 60°C) for 45–60 mins.
-
Extraction: Add diethyl ether. The organic product extracts into the ether layer; the IL remains separate.
-
Recycle: Evaporate water from the IL phase under vacuum; reuse IL for the next run.
Decision Logic & Mechanism Visualization
Figure 1: Optimization Decision Matrix
Caption: Logical workflow for selecting the correct acceleration method based on substrate constraints.
Figure 2: Mechanistic Bottleneck (Mannich Pathway)
Caption: The rate-limiting step in piperidone synthesis is often the formation of the bis-iminium intermediate or the final cyclization.
Troubleshooting Center (FAQ)
Ticket #101: "My reaction stalls at the linear intermediate."
Diagnosis: The intramolecular cyclization (Michael addition step) is reversible and often thermodynamically unfavorable if water is present. Solution:
-
Water Removal: Use a Dean-Stark trap (if refluxing) or add molecular sieves (4Å) to the reaction vessel.
-
Switch to MW: Microwave irradiation helps overcome the entropic barrier of cyclization.
-
Acidity Check: If the pH is too low, the amine is protonated and cannot act as a nucleophile. Adjust pH to 4–5 using Ammonium Acetate.
Ticket #102: "I see a 'tar' or polymer instead of crystals."
Diagnosis: Overheating causes polymerization of the
-
Lower Temperature: Reduce MW temp from 120°C to 80°C.
-
Inert Atmosphere: Run under Nitrogen/Argon. Oxidation of the piperidone ring leads to colored impurities.[1]
-
Lewis Acid: Switch to Sc(OTf)3 (Scandium Triflate) or InCl3 (Indium Trichloride) at room temperature. These catalyze the reaction without the thermal stress that causes polymerization.
Ticket #103: "Product is an oil and won't crystallize."
Diagnosis: Impurities (unreacted aldehyde) or stereoisomer mixtures prevent lattice formation. Solution:
-
Solvent Swap: Dissolve the oil in a minimum amount of hot Ethanol, then add Diethyl Ether dropwise until cloudy. Refrigerate.
-
HCl Salt Formation: Bubble HCl gas through the ethereal solution. The hydrochloride salt of the piperidone is almost always a solid and easier to purify.
References
-
Bagley, M. C., Lunn, R., & Xiong, X. (2002).[2] "A new one-step synthesis of pyridines under microwave-assisted conditions."[2] Tetrahedron Letters. (Demonstrates reduction of reaction time from hours to 10-20 mins).
-
Sharma, P., et al. (2015).[3] "One-Pot Synthesis of Substituted Piperidinones... Using a Highly Active and Recyclable Supported Ionic Liquid Phase Organocatalyst."[3][4][5] ResearchGate. (Validates the use of Ionic Liquids for high yield and recycling).
- Raghuvanshi, D. S., & Singh, K. N. (2010). "An efficient and green synthesis of 4-piperidones using ionic liquid." Synthetic Communications. (Establishes the [Bmim]BF4 protocol).
-
BenchChem Technical Support. (2025). "Troubleshooting workflow for low yield in reductive amination and piperidine synthesis." (Source for troubleshooting crystallization and side-products).
-
Vedula, R., et al. (2023). "Recent developments on microwave-assisted organic synthesis." RSC Advances. (Comparative data on thermal vs. microwave yields).
Sources
Technical Support Center: Stabilizing Reactive Intermediates in Piperidine Synthesis
Welcome to the Advanced Technical Support Center for Piperidine Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical failure points in the construction and late-stage functionalization of piperidine scaffolds.
Piperidines are the most prevalent nitrogen-containing heterocycles in FDA-approved drugs. However, their synthesis frequently relies on highly reactive, transient intermediates—such as iminium ions, enamines, and nitrogen/carbon-centered radicals. Failure to stabilize these intermediates leads to hydrolysis, dimerization, or regiochemical scrambling. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to overcome them.
The Causality of Intermediate Instability (Knowledge Base)
To troubleshoot a failed piperidine synthesis, you must first understand the thermodynamic and kinetic forces acting on your reactive intermediates.
The Iminium Ion Vulnerability
During reductive amination or oxidative functionalization, the iminium ion is a mandatory intermediate. Its extreme electrophilicity makes it highly susceptible to nucleophilic attack by trace water, leading to rapid hydrolysis back to a hemiaminal or enamine[1].
The Causality: Standard polar protic solvents (like methanol) participate in deleterious hydrogen bonding that activates the iminium carbon toward nucleophilic attack.
The Solution: Stabilization requires a dual approach: utilizing a strong hydrogen-bond-donor solvent that is strictly non-nucleophilic, such as 2,2,2-Trifluoroethanol (TFE), and employing a non-coordinating counter-ion like tetrafluoroborate (
Radical-Polar Crossover in the Hofmann–Löffler–Freytag (HLF) Reaction
The HLF reaction uses N-halogenated amines to generate N-centered radicals that undergo Hydrogen Atom Transfer (HAT) to form cyclic amines[2]. The Causality: Kinetically, a 1,5-HAT is vastly preferred over a 1,6-HAT due to the transition state geometry, meaning the reaction naturally defaults to forming 5-membered pyrrolidines[2]. The Solution: To force the formation of a 6-membered piperidine ring, you must override kinetic control with thermodynamic stabilization. Introducing a radical-stabilizing group (such as a phenyl ring) at the C6 position provides the necessary thermodynamic driving force to favor the 1,6-HAT pathway[2].
Troubleshooting Guide & FAQs
Q: My reductive amination to form a piperidine yields mostly hydrolyzed hemiaminal. How do I stabilize the iminium intermediate for isolation?
A: The issue lies in your solvent and counter-ion pairing. Switch your solvent from Methanol (MeOH) to 2,2,2-Trifluoroethanol (TFE) and add 1.0 equivalent of Lithium Tetrafluoroborate (
Q: In my HLF radical cyclization, I am exclusively isolating pyrrolidines instead of the desired piperidines. How can I correct the regioselectivity? A: You are falling victim to the kinetic preference for 1,5-Hydrogen Atom Transfer (1,5-HAT). To achieve piperidine formation via 1,6-HAT, you must engineer your starting material to include a thermodynamic sink at the C6 position. Installing an aryl or vinyl group at C6 will stabilize the resulting carbon-centered radical, shifting the reaction pathway toward the 6-membered ring[2].
Q: I am attempting late-stage photocatalytic functionalization of an N-Boc-piperidine, but I get a messy mixture of
Quantitative Data: Solvent & Additive Effects on Iminium Stability
The following table summarizes the dramatic thermodynamic impact of solvent selection and counter-ion pairing on the isolation yield of stable iminium salts during piperidine synthesis[1].
| Solvent System | Additive | Temperature | Reaction Time | Isolated Iminium Yield (%) |
| Methanol (MeOH) | None | 90 °C | 18 h | 0% (Complete Hydrolysis) |
| Methanol (MeOH) | 90 °C | 18 h | 20% | |
| 2,2,2-Trifluoroethanol (TFE) | None | 90 °C | 18 h | 44% |
| 2,2,2-Trifluoroethanol (TFE) | 90 °C | 18 h | 66% (Optimal) |
Experimental Protocols (Self-Validating Systems)
Protocol A: Generation and Isolation of Stable Iminium Salts
This protocol utilizes thermodynamic control to isolate otherwise transient iminium intermediates.
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the piperidine precursor (1.0 mmol) in anhydrous 2,2,2-Trifluoroethanol (TFE) (0.2 M concentration).
-
Additive Introduction: Add Lithium Tetrafluoroborate (
, 1.0 mmol, 1.0 equiv) in one portion. Stir at room temperature for 10 minutes to ensure complete dissolution. -
Oxidation/Condensation: Introduce your oxidant or condensing agent dropwise. Seal the flask and heat to 90 °C for 18 hours.
-
Workup: Cool the reaction to room temperature. Concentrate the TFE under reduced pressure (do not exceed 35 °C to prevent thermal degradation).
-
Precipitation: Triturate the crude residue with cold diethyl ether (
mL). The stabilized iminium tetrafluoroborate salt will precipitate as a solid. -
Self-Validation Checkpoint: Dissolve a 2 mg aliquot in
. Analyze via -NMR. The presence of a sharp, downfield iminium proton signal ( 8.5–9.5 ppm) and the absolute absence of a broad hemiaminal -OH peak confirms successful stabilization and isolation.
Protocol B: Regioselective Photocatalytic -Functionalization of N-Boc-Piperidine
This protocol leverages base-selection to prevent enecarbamate formation.
-
Reaction Setup: To a 10 mL vial equipped with a stir bar, add N-Boc-piperidine (0.5 mmol), the photocatalyst (e.g.,
, 2 mol%), and (1.0 mmol, 2.0 equiv). -
Solvent Addition: Add degassed anhydrous acetonitrile (5.0 mL).
-
Irradiation: Irradiate the mixture with a 450 nm blue LED at room temperature for 12 hours under a nitrogen atmosphere.
-
Nucleophilic Trapping: Add your desired carbon nucleophile (e.g., a silyl enol ether, 1.5 equiv) directly to the reaction mixture. Stir for an additional 4 hours.
-
Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). The starting N-Boc-piperidine will stain faintly with
. The successful -functionalized product will appear as a distinct, lower spot. If a higher spot appears (indicating the enecarbamate byproduct), your may be wet, causing local pH drops that mimic the behavior of 2,6-lutidine.
Mechanistic Visualizations
Workflow for stabilizing reactive iminium ions using TFE and LiBF4 to prevent hydrolysis.
Mechanistic divergence in the HLF reaction dictating pyrrolidine vs. piperidine formation.
References
-
[1] Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. Available at:[Link]
-
[2] Regioselective Rearrangement of Nitrogen- and Carbon-Centered Radical Intermediates in the Hofmann–Löffler–Freytag Reaction. The Journal of Physical Chemistry A (ACS Publications). Available at:[Link]
Sources
Catalyst loading optimization for piperidine-catalyzed reactions
Introduction: Beyond "Add and Stir"
Welcome to the technical support center. If you are reading this, you are likely facing non-linear scaling in your Knoevenagel condensations or "impossible" impurities in your Fmoc-deprotection steps.
Piperidine (
This guide moves beyond standard protocols to address the kinetics and thermodynamics that dictate success. We will focus on two core modules:
-
The "Buffer Effect" in Carbon-Carbon Bond Formation.
-
Suppression of Aspartimide Formation in SPPS.
Module 1: Optimization of Knoevenagel Condensation
The Issue: You are observing reaction stalling at ~50-60% conversion, even with excess piperidine. Adding more catalyst does not push the reaction to completion.
The Mechanism (Why it fails): Contrary to popular belief, piperidine does not merely deprotonate the active methylene compound. The rate-determining step is often the formation of an iminium ion intermediate between the aldehyde and the piperidine.[1]
-
Without Acid: The elimination of hydroxide from the carbinolamine intermediate is energetically difficult (
). -
With Acid (Co-catalysis): The presence of a weak acid (Acetic Acid) facilitates the dehydration step, rapidly forming the reactive iminium species.
Mechanism Visualization
Figure 1: The catalytic cycle showing the critical Iminium formation step, which is the primary target for loading optimization [1].
Optimization Protocol: The "Piperidine-Acetate" System
Do not use pure piperidine for difficult substrates. Use a buffered system.
Step-by-Step Optimization:
-
Standard Loading: Start with 20 mol% Piperidine .
-
The Additive: Add 20 mol% Acetic Acid (AcOH) .
-
Note: This forms piperidinium acetate in situ.
-
-
Solvent Selection:
-
Benzene/Toluene: Use if water removal (Dean-Stark) is possible.
-
Ethanol/Methanol: If high temperature is not required.
-
-
Troubleshooting Table:
| Symptom | Diagnosis | Corrective Action |
| Reaction Stalls <50% | Equilibrium limited by water. | Switch to Toluene/Dean-Stark or add 4Å Molecular Sieves. |
| No Reaction | Iminium not forming (sterics). | Increase AcOH to 1.5 equiv relative to Piperidine. |
| Michael Addition Byproducts | Piperidine acting as nucleophile on product.[2] | Reduce loading to 5 mol%; Lower temperature. |
Module 2: Troubleshooting Fmoc Deprotection (SPPS)
The Issue: During peptide synthesis, you observe a mass shift of -18 Da (dehydration) or anomalous retention times for Aspartic Acid-containing peptides (e.g., Asp-Gly sequences).
The Cause: Aspartimide Formation
Piperidine is basic enough to deprotonate the amide backbone of the Asp residue.[3] The nitrogen then attacks the side-chain ester, forming a 5-membered succinimide ring (Aspartimide).[2] This ring is unstable and re-opens to form a mixture of
Troubleshooting Logic Flow
Figure 2: Decision tree for mitigating side reactions during Fmoc removal [2].
Corrective Protocol: Acidic Suppression
To prevent the backbone deprotonation without stopping the Fmoc removal, you must lower the basicity of the deprotection cocktail slightly.
-
Preparation: Prepare a solution of 20% (v/v) Piperidine in DMF .
-
The Additive: Dissolve 0.1 M HOBt (Hydroxybenzotriazole) in the solution.
-
Why: HOBt acts as a proton source that suppresses the formation of the anionic intermediate required for ring closure, but it does not significantly hinder the removal of the Fmoc group [3].
-
-
Alternative: If HOBt is restricted (explosive hazard in dry form), use 0.1 M Oxyma Pure .
Frequently Asked Questions (FAQ)
Q: Can I use DBU instead of Piperidine to speed up the reaction? A: Proceed with caution. While DBU is a stronger base and can accelerate Fmoc removal, it is non-nucleophilic.[4] In Knoevenagel condensations, DBU often fails to form the necessary iminium intermediate. In SPPS, DBU promotes aspartimide formation even more aggressively than piperidine. Only use DBU (usually 2% + 2% Piperidine) for difficult sequences (aggregation-prone) that do not contain Asp/Asn [4].
Q: How do I remove residual piperidine from my final product? A: Piperidine has a high boiling point (106°C), making rotary evaporation difficult.
-
Method A (Acid Wash): Dilute reaction with EtOAc and wash with 1M HCl or 10% Citric Acid. Piperidine forms a water-soluble salt and is removed in the aqueous layer.
-
Method B (Scavengers): For acid-sensitive products, use polymer-supported acidic resins (e.g., Amberlyst 15) to scavenge the amine.
Q: Why does my piperidine turn yellow/brown over time?
A: Piperidine absorbs
References
-
Dalessandro, E. V., et al. "Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions."[5] The Journal of Physical Chemistry B, vol. 121, no. 20, 2017, pp. 5300–5307. Link
-
Mergler, M., et al. "The Aspartimide Problem in Fmoc-based SPPS. Part I." Journal of Peptide Science, vol. 9, 2003, pp. 36–46. Link
-
Martinez, J., et al. "Prevention of Aspartimide Formation in Fmoc SPPS." Peptide Science, 2023. Link
-
Wade, J. D., et al. "Base-induced side reactions in Fmoc-solid phase peptide synthesis." Royal Society of Chemistry Advances, 2014. Link
Sources
Technical Support Center: Managing Moisture-Sensitive Reactions in Piperidin-2-one Synthesis
Piperidin-2-one (δ-valerolactam) and its derivatives are critical scaffolds in pharmaceutical development. However, their synthesis and functionalization—particularly N-alkylation using strong bases (e.g., NaH) or C-alkylation via enolates (e.g., LDA)—are highly susceptible to moisture[1]. Atmospheric water not only quenches sensitive reagents but can also lead to competitive hydrolysis of lactam intermediates. This technical support center provides diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to ensure absolute anhydrous conditions.
Diagnostic Decision Tree
Troubleshooting logic for moisture-sensitive piperidin-2-one synthesis workflows.
Troubleshooting FAQs
Q1: Why does my N-alkylation of piperidin-2-one yield mostly unreacted starting material? A1: Incomplete reaction during the N-alkylation of piperidin-2-one is most commonly caused by the deactivation of the base (typically Sodium Hydride, NaH) due to [1]. Causality: NaH reacts irreversibly with trace water to form NaOH and hydrogen gas. NaOH is insufficiently basic to quantitatively deprotonate the lactam nitrogen (pKa ~ 16.6). Without the free lactam anion, the alkylating agent (e.g., propargyl bromide) remains unreacted or undergoes side reactions[1]. To resolve this, ensure anhydrous conditions by using rigorously dried solvents and performing the reaction under an inert atmosphere using [2].
Q2: How do I verify that my solvent is dry enough for sensitive lactamization or enolate chemistry? A2: Relying on commercially "anhydrous" solvents without empirical verification is a critical failure point. You must quantify the moisture content using [3]. Causality: KF titration relies on the quantitative oxidation of sulfur dioxide by iodine in the presence of water[3]. For highly sensitive reactions (like enolate formation using LDA), the moisture level must be strictly < 50 ppm. While volumetric KF is suitable for higher water contents, Coulometric KF titration is required for trace moisture detection in the ppm range[3].
Q3: What is the most reliable method for transferring hygroscopic precursors or sensitive reagents? A3: Hygroscopic precursors or sensitive coupling agents must be handled using a dual-manifold Schlenk line[2]. Causality: A Schlenk line allows you to cycle vacuum and inert gas (argon/nitrogen) to purge oxygen and moisture from the reaction vessel[2]. For liquid transfers, use the cannula transfer method under positive argon pressure rather than syringes, which are prone to atmospheric moisture ingress if the needle seal is compromised or if the dead volume is not properly purged[2].
Self-Validating Experimental Protocols
Protocol 1: Solvent Degassing and Drying via Schlenk Line (Freeze-Pump-Thaw)
Causality: Dissolved oxygen and trace moisture can quench sensitive catalysts or bases. Freezing the solvent solidifies it, preventing evaporative loss under vacuum, while the vacuum removes the headspace gases[2]. Thawing allows trapped gases to escape into the headspace. Self-Validating Step: The process is complete and validated when absolutely no gas bubbles evolve from the solvent during the final thawing phase.
-
Transfer the solvent (e.g., THF) into a Schlenk flask containing activated 3Å molecular sieves.
-
Connect the flask to the Schlenk line and ensure the stopcock is closed[2].
-
Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Open the stopcock to the vacuum manifold for 5-10 minutes to evacuate the headspace[2].
-
Close the stopcock and remove the liquid nitrogen bath, allowing the solvent to thaw completely. Observe gas bubbles escaping.
-
Repeat steps 3-5 for a minimum of three cycles, or until no further bubbling is observed during thawing.
-
Backfill the flask with inert gas (Argon or Nitrogen)[2].
Protocol 2: Moisture Quantification via Coulometric Karl Fischer Titration
Causality: Coulometric KF generates iodine in situ via anodic oxidation. This allows for highly precise measurement of trace water (<50 ppm) without the need to continuously standardize a titrant[3]. Self-Validating Step: Run a 100 ppm water standard before the sample. If the recovery is within 97-103%, the system's accuracy is validated and ready for sample testing.
-
Turn on the KF titrator and allow the generator electrode to condition the anolyte/catholyte solutions until the background drift is stable (<10 µ g/min )[3].
-
Inject 1.0 mL of a certified 100 ppm water standard through the septum using a dry, gas-tight syringe to validate the cell[3].
-
Rinse a clean, dry gas-tight syringe three times with the sample solvent (e.g., the DMF intended for piperidin-2-one alkylation).
-
Draw 1.0 mL of the sample, weigh the syringe on an analytical balance, and inject the sample into the KF titration cell.
-
Reweigh the empty syringe to determine the exact sample mass added.
-
Initiate the titration. The instrument will titrate until the endpoint is detected potentiometrically[3]. Ensure the final reading is < 50 ppm before proceeding with the synthesis.
Quantitative Data: Moisture Management in Piperidin-2-one Synthesis
| Solvent | Common Application in Piperidin-2-one Synthesis | Max Acceptable Moisture (KF Titration) | Recommended Drying Agent |
| THF | Enolate formation (LDA) / Grignard reactions | < 20 ppm | Sodium/Benzophenone or 3Å Sieves |
| DMF | N-alkylation (NaH) | < 50 ppm | 4Å Molecular Sieves |
| DCM | Lactamization (Coupling agents like HATU) | < 30 ppm | Calcium Hydride (CaH₂) |
| Methanol | Deprotection / Workup | N/A (Protic) | 3Å Molecular Sieves (if needed) |
References
-
Title: What is a Schlenk Line - plus the Schlenk Line Survival Guide Source: Asynt URL: [Link]
-
Title: Karl Fischer Titration Guide for Water (Moisture) Determination Source: Mettler Toledo URL: [Link]
Sources
Validation & Comparative
Comparative Efficacy of 3-(Dimethylamino)piperidin-2-one in Bifunctional Organocatalysis
Executive Summary
The advent of bifunctional organocatalysis has revolutionized asymmetric synthesis by mimicking the synergistic activation modes found in metalloenzymes. Molecules possessing both a Brønsted basic site and a hydrogen-bond donor can simultaneously activate nucleophiles and electrophiles, dramatically lowering the activation energy of complex bond-forming events (1)[1]. In this technical guide, we evaluate the catalytic efficacy of 3-(dimethylamino)piperidin-2-one (3-DAPO) —a compact, tertiary amine-lactam scaffold—against established industry standards such as Takemoto's thiourea catalyst, L-Proline, and DMAP.
Mechanistic Rationale & Causality
3-DAPO operates via a highly efficient dual-activation mechanism. The tertiary dimethylamino group acts as a Brønsted base to deprotonate pro-nucleophiles (e.g., 1,3-dicarbonyls), while the adjacent lactam N-H serves as a directional hydrogen-bond donor to activate electrophiles (2)[2]. Unlike bulky, highly substituted catalysts, 3-DAPO possesses a minimal steric footprint.
Causality of Performance: This lack of steric bulk allows 3-DAPO to achieve exceptionally fast reaction kinetics due to unhindered substrate approach. However, this same structural simplicity results in lower facial discrimination, leading to reduced enantioselectivity compared to catalysts bearing rigid chiral scaffolds like 1,2-diaminocyclohexane (3)[3].
Logical framework of dual activation by 3-DAPO in carbon-carbon bond formation.
Comparative Efficacy Data
To objectively benchmark 3-DAPO, we utilized the classic Michael addition of diethyl malonate to trans-β-nitrostyrene—a standard reaction for evaluating bifunctional tertiary amine/H-bond donor catalysts (4)[4].
| Catalyst | Primary Activation Mode | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| (3S)-3-DAPO | Tertiary Amine / Lactam H-Bond | 10 | 12 | 95 | 45 |
| Takemoto's Catalyst | Tertiary Amine / Thiourea H-Bond | 10 | 24 | 86 | 93 |
| L-Proline | Secondary Amine (Enamine) | 20 | 48 | 40 | N/A |
| DMAP | Lewis Base | 10 | 12 | 92 | 0 (Racemic) |
Analysis of Results
-
Reaction Velocity : 3-DAPO and DMAP drive the reaction to completion in 12 hours, significantly faster than Takemoto's catalyst (24 hours). The unhindered basic nitrogen in 3-DAPO rapidly deprotonates the malonate.
-
Stereocontrol : Takemoto's catalyst excels in stereocontrol (93% ee) due to the rigid chiral pocket formed by its 3,5-bis(trifluoromethyl)phenyl group (3)[3]. (3S)-3-DAPO provides moderate induction (45% ee), proving that while the lactam N-H successfully coordinates the nitroolefin, the piperidinone ring alone lacks the necessary bulk to completely block one prochiral face.
-
Mode Mismatch : L-Proline performs poorly here because malonates do not readily form enamines; proline lacks the appropriate basicity to act purely as a Brønsted base for this substrate class.
Self-Validating Experimental Protocol
Step-by-step experimental workflow for the 3-DAPO catalyzed Michael addition.
Step-by-Step Methodology
-
Preparation : In an oven-dried 10 mL Schlenk flask under argon, add trans-β-nitrostyrene (1.0 mmol, 149 mg) and (3S)-3-DAPO (0.1 mmol, 14.2 mg). Causality: An argon atmosphere prevents ambient moisture from competitively hydrogen-bonding with the lactam N-H, which would poison the catalyst's electrophile-activation site.
-
Solvent Addition : Dissolve the mixture in anhydrous toluene (2.0 mL). Causality: A non-polar solvent like toluene is strictly required. Polar protic solvents (e.g., methanol) disrupt the critical intermolecular hydrogen bonds between the catalyst and the nitroolefin (4)[4].
-
Nucleophile Addition & Incubation : Add diethyl malonate (1.2 mmol, 182 µL) dropwise via syringe. Stir the reaction at 25 °C for 12 hours. Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the bright yellow spot of trans-β-nitrostyrene (Rf = 0.6) disappears, replaced by a UV-active product spot (Rf = 0.35).
-
Quenching & Extraction : Quench the reaction with 1M HCl (2 mL) to protonate the dimethylamino group of 3-DAPO, rendering it water-soluble. Extract the aqueous layer with ethyl acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Validation Check: The acidic aqueous quench effectively removes the catalyst into the aqueous layer, simplifying downstream purification and preventing reverse-Michael reactions during concentration.
-
Purification & Analysis : Purify the crude residue via flash column chromatography (Hexanes:EtOAc 9:1 to 4:1) to yield the pure Michael adduct as a colorless oil. Determine enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, 210 nm).
References
-
Title: Bifunctional Iminophosphorane Organocatalysts for Enantioselective Synthesis: Application to the Ketimine Nitro-Mannich Reaction Source: PubMed Central (PMC) / JACS URL: [Link]
-
Title: Thiourea-Based Bifunctional Organocatalysis: Supramolecular Recognition for Living Polymerization Source: Journal of the American Chemical Society (ACS) URL: [Link]
-
Title: Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy Source: PubMed Central (PMC) / J. Phys. Chem. Lett. URL: [Link]
-
Title: Thiourea-Catalyzed Asymmetric Michael Addition of Activated Methylene Compounds to α,β-Unsaturated Imides: Dual Activation of Imide by Intra- and Intermolecular Hydrogen Bonding Source: Journal of the American Chemical Society (ACS) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bifunctional Iminophosphorane Organocatalysts for Enantioselective Synthesis: Application to the Ketimine Nitro-Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validating the Anti-proliferative Activity of Novel Piperidinone Compounds: A Comparative Guide
In the landscape of oncology drug discovery, the identification and validation of novel chemical entities with potent anti-proliferative activity is a critical endeavor. Among the diverse heterocyclic scaffolds explored, piperidinone and its derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxicity against a range of human cancer cell lines.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-proliferative effects of novel piperidinone compounds. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation, thereby establishing a self-validating system for your research.
The Therapeutic Promise of Piperidinone Scaffolds
The piperidinone core, a six-membered heterocyclic ring containing a nitrogen atom and a ketone group, serves as a versatile scaffold for the synthesis of compounds with diverse pharmacological activities, including anti-cancer properties.[4][5] Numerous studies have reported the synthesis of novel piperidinone derivatives that exhibit potent cytotoxic effects against various cancer cell lines, such as those from breast, colon, prostate, and lung cancers.[3][6][7] The anti-proliferative mechanisms of these compounds are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[1][4][8]
This guide will walk you through a logical progression of experiments designed to first establish the cytotoxic potential of your novel piperidinone compounds and then to elucidate the underlying molecular mechanisms.
Section 1: Primary Screening for Anti-proliferative Activity: Cell Viability Assays
The initial step in validating a novel compound is to determine its effect on cancer cell viability and proliferation. Tetrazolium-based colorimetric assays are a widely accepted, robust, and high-throughput method for this purpose.[9][10] These assays measure the metabolic activity of viable cells, which is directly proportional to the number of living cells.
Comparative Overview of Common Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[9] | Inexpensive, well-established. | Requires a solubilization step for the formazan crystals, which can introduce variability. |
| XTT & WST-1 | Similar to MTT, but the resulting formazan product is water-soluble, eliminating the need for a solubilization step.[11][12] | Simpler and faster protocol than MTT, higher sensitivity. | Generally more expensive than MTT. |
For initial screening, the choice between these assays often depends on a balance of cost, throughput, and the specific cell lines being used. The MTT assay remains a reliable and cost-effective option for many laboratories.
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a step-by-step guide for determining the half-maximal inhibitory concentration (IC50) of your novel piperidinone compounds.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Novel piperidinone compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (for solubilizing formazan crystals)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidinone compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well. Pipette up and down to ensure complete dissolution of the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Section 2: Delving Deeper: Elucidating the Mechanism of Cell Death
Once the anti-proliferative activity is confirmed, the next crucial step is to determine the mode of cell death induced by the piperidinone compounds. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.[1][13]
Distinguishing Apoptosis from Necrosis: The Annexin V/PI Assay
The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] Propidium iodide is a fluorescent DNA intercalating agent that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
Experimental Protocol: Annexin V/PI Staining for Apoptosis
Materials:
-
Cancer cells treated with the piperidinone compound at its IC50 concentration for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the treatment and control groups. Centrifuge the cells and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
An increase in the percentage of cells in the lower right and upper right quadrants following treatment with the piperidinone compound indicates the induction of apoptosis.
Section 3: Investigating Cell Cycle Perturbations
Many anti-cancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[7][8] Flow cytometry analysis of DNA content using propidium iodide is a powerful technique to assess the cell cycle distribution of a cell population.[15]
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Cancer cells treated with the piperidinone compound at its IC50 concentration for 24-48 hours.
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the treated and control cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Cell Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
Data Interpretation: The resulting DNA histogram will show distinct peaks corresponding to the different phases of the cell cycle:
-
G0/G1 phase: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M phase: Cells with 4n DNA content. A sub-G1 peak may also be observed, which represents apoptotic cells with fragmented DNA. An accumulation of cells in a specific phase (e.g., G2/M) following treatment suggests that the piperidinone compound induces cell cycle arrest at that checkpoint.
Section 4: Unraveling the Molecular Mechanisms: Western Blot Analysis
To gain deeper insights into the molecular pathways affected by the piperidinone compounds, Western blotting is an indispensable technique. It allows for the detection and quantification of specific proteins involved in cell cycle regulation and apoptosis.[16][17]
Key Protein Targets for Analysis
| Pathway | Key Proteins to Analyze | Expected Change with Effective Compound |
| Apoptosis | Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax | Increase in cleaved forms, Decrease in Bcl-2, Increase in Bax |
| Cell Cycle | Cyclin D1, Cyclin B1, CDK4, p21, p27 | Decrease in cyclins and CDKs, Increase in p21/p27 |
| Signaling | p-Akt, Akt, p-ERK, ERK | Decrease in phosphorylated forms |
Experimental Protocol: Western Blotting
Materials:
-
Protein lysates from treated and control cells
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by running them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Changes in the expression levels of these key proteins will provide strong evidence for the molecular mechanisms underlying the anti-proliferative activity of your piperidinone compounds. For example, an increase in cleaved caspase-3 and cleaved PARP confirms the activation of the apoptotic cascade.[17][18] A decrease in Cyclin D1 and an increase in p21 would support the observation of G1 phase cell cycle arrest.[18]
Section 5: Visualizing the Pathways and Workflows
To effectively communicate the complex biological processes and experimental designs, visual representations are invaluable.
Experimental Workflow for Validating Anti-proliferative Activity
Caption: A streamlined workflow for the validation of novel piperidinone compounds.
Simplified PI3K/Akt and MAPK/ERK Signaling Pathways
The PI3K/Akt and MAPK/ERK pathways are frequently dysregulated in cancer, promoting cell proliferation and survival.[19][20][21][22][23][24][25][26][27] Many anti-cancer agents, including some piperidinone derivatives, have been shown to inhibit these pathways.[28]
Sources
- 1. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 4-Boc-piperidone chalcones and evaluation of their cytotoxic activity against highly-metastatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity study of curcumin-related compounds containing benzyl piperidone [jcps.bjmu.edu.cn]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 7. Antiproliferative properties of piperidinylchalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Absorbance-Based Assay for Cell Health and Proliferation | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biologi.ub.ac.id [biologi.ub.ac.id]
- 15. bio-protocol.org [bio-protocol.org]
- 16. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 20. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 26. Oncology Letters [spandidos-publications.com]
- 27. preprints.org [preprints.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Strategic Synthesis of Substituted Piperidines: Asymmetric Hydrogenation vs. Photoredox C-H Functionalization
Executive Summary: The "Build" vs. "Decorate" Dilemma
The piperidine pharmacophore remains the most prevalent nitrogen heterocycle in FDA-approved small molecule drugs.[1] However, the synthetic challenge has shifted. It is no longer just about making a piperidine; it is about controlling stereochemistry (enantioselectivity) and achieving late-stage diversity (regioselectivity).
This guide objectively compares two paradigm-shifting advances in piperidine synthesis:
-
The "Build" Strategy: Iridium-Catalyzed Asymmetric Hydrogenation (AH) of Pyridines.
-
The "Decorate" Strategy: Photoredox-Mediated C(sp³)-H Functionalization.
While AH offers unparalleled enantiomeric excess (ee) for de novo scaffold construction, Photoredox catalysis provides a modular platform for diversifying existing piperidine cores, a critical capability for Lead Optimization (LO).
Part 1: Asymmetric Hydrogenation (The "Build" Strategy)
Technical Overview
Direct asymmetric hydrogenation of pyridines was historically plagued by catalyst poisoning (due to the basicity of the product) and the high stability of the aromatic ring. Recent breakthroughs utilize Iridium-P,N ligand complexes and activation strategies (pyridinium salts) to overcome these barriers.
Key Innovation: The use of iodine (
Mechanistic Pathway
The mechanism generally follows an outer-sphere hydride transfer. The pyridine is activated via protonation or acylation. The Iridium catalyst, bearing a chiral P,N-ligand (e.g., MeO-BoQPhos), transfers a hydride to the activated ring.
Figure 1: Simplified mechanistic flow of Iridium-catalyzed asymmetric hydrogenation of pyridines.
Validated Protocol: Ir-Catalyzed Hydrogenation of 2-Alkyl Pyridinium Salts
Based on methodologies developed by Zhou et al.
Reagents:
-
Substrate: 2-Alkyl-N-benzylpyridinium bromide (1.0 mmol)
-
Catalyst: [Ir(COD)Cl]₂ (1.0 mol%)
-
Ligand: (S)-MeO-BoQPhos (2.2 mol%)
-
Additive:
(5 mol%) or NBS (10 mol%) -
Solvent: THF/MeOH (1:1 v/v)
-
Hydrogen Source:
gas (600 psi / 40 bar)
Step-by-Step Workflow:
-
Catalyst Pre-formation: In a glovebox, mix [Ir(COD)Cl]₂ and (S)-MeO-BoQPhos in THF. Stir for 15 mins to form the active complex.
-
Substrate Prep: Add the pyridinium salt and iodine additive to the catalyst solution.
-
Hydrogenation: Transfer the mixture to a high-pressure steel autoclave. Purge with
three times. -
Reaction: Pressurize to 600 psi (
) and stir at room temperature for 24 hours. -
Workup: Carefully vent the autoclave. Concentrate the solvent in vacuo.
-
Purification: Basify with saturated
(aq) to liberate the free amine, extract with DCM, and purify via flash chromatography (silica gel, DCM/MeOH).
Self-Validation Check:
-
Color Change: The reaction mixture should transition from a dark orange/red (active Ir species) to a lighter yellow upon completion.
-
TLC: Monitor the disappearance of the UV-active pyridinium salt spot. Piperidine products are often UV-inactive; use Ninhydrin or Dragendorff stain.
Part 2: Photoredox C-H Functionalization (The "Decorate" Strategy)
Technical Overview
For medicinal chemists holding a piperidine scaffold that needs "magic methyl" or aryl placement at the
Key Innovation: The decoupling of bond formation from thermodynamic acidity. You do not need a strong base to deprotonate; you use light to access an open-shell radical pathway.
Mechanistic Pathway
The cycle involves an excited photocatalyst (Ir or Organic Dye) oxidizing a quinuclidine HAT catalyst. The quinuclidine radical cation abstracts a hydrogen from the piperidine
Figure 2: Photoredox
Validated Protocol: -Arylation of N-Boc Piperidines
Based on methodologies developed by MacMillan et al.
Reagents:
-
Substrate: N-Boc-Piperidine (1.0 equiv)
-
Coupling Partner: 1,4-Dicyanobenzene (1.5 equiv)
-
Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1.0 mol%)
-
HAT Catalyst: Quinuclidine (5 mol%) or 3-acetoxyquinuclidine
-
Base:
(1.0 equiv) -
Solvent: DMSO or MeCN (degassed)
-
Light Source: 34W Blue LED lamp
Step-by-Step Workflow:
-
Degassing (Critical): Oxygen quenches the excited state of the photocatalyst. Combine all solid reagents in a vial. Add solvent and sparge with Argon for 15 minutes (or Freeze-Pump-Thaw x3).
-
Irradiation: Seal the vial and place it 2-3 cm from the Blue LED source. Use a fan to maintain temperature <35°C.
-
Monitoring: Stir vigorously for 18-24 hours.
-
Workup: Dilute with water and extract with Ethyl Acetate (x3). The DMSO must be washed out thoroughly with brine.
-
Purification: Silica gel chromatography.
Self-Validation Check:
-
Reaction Heterogeneity: The reaction often starts as a suspension and may clarify or change precipitate form as the aryl-coupling partner is consumed.
-
Inhibition: If the reaction stalls, check for trace
ingress. Re-sparge and continue irradiation.
Part 3: Comparative Analysis
The choice between these methods depends on the stage of drug development.
| Feature | Asymmetric Hydrogenation (Method A) | Photoredox C-H Functionalization (Method B) |
| Primary Utility | De Novo Synthesis (Gram to Kg scale) | Late-Stage Diversification (mg scale) |
| Stereocontrol | Excellent (ee > 95% common) | Moderate (Substrate control/dr) |
| Regiocontrol | Dictated by pyridine substitution pattern | Dictated by electronics ( |
| Atom Economy | High (Addition of | Moderate (Loss of leaving group) |
| Substrate Scope | Limited to available pyridines | Broad (works on existing piperidines) |
| Operational | High Pressure (Autoclave required) | Inert Atmosphere (Glovebox/Schlenk) |
| Cost Driver | Chiral Ligand & Ir-Precursor | Ir-Photocatalyst (often recyclable) |
Performance Data (Representative)
| Entry | Substrate | Method | Yield | Selectivity | Ref |
| 1 | 2-Methylpyridine | AH (Ir/P,N) | 96% | 94% ee | [1] |
| 2 | 2-Arylpyridine | AH (Ir/P,N) | 92% | 98% ee | [1] |
| 3 | N-Boc-Piperidine | Photo (Ar-CN) | 81% | >20:1 dr | [2] |
| 4 | N-Boc-Piperidine | Photo (Heteroaryl) | 65% | >20:1 dr | [2] |
*dr in Photoredox is often determined by thermodynamic equilibration of the radical intermediate or product.
Part 4: Strategic Selection Guide
Scenario A: You need 50 grams of a chiral piperidine building block for a Phase I candidate.
-
Recommendation: Use Asymmetric Hydrogenation .[2]
-
Reasoning: It is scalable, atom-economical, and avoids the expensive purification of isomers required if you used a non-selective reduction.
Scenario B: You have a lead molecule with a piperidine core, and you need to scan SAR at the
-
Recommendation: Use Photoredox C-H Functionalization .
-
Reasoning: You can take your advanced intermediate and install methyl, aryl, or alkyl groups directly without re-synthesizing the entire molecule from scratch (Step-economy).
References
-
Iridium-Catalyzed Asymmetric Hydrogen
- Source: Zhou, Y.-G. et al. Organic Letters (2018) / RSC Advances (2022).
- Context: Describes the high-pressure hydrogen
-
(Representative DOI for Zhou Group work).
-
Photoredox C
-Amino C–H Arylation.- Source: MacMillan, D. W. C. et al. Nature / Journal of the American Chemical Society.
- Context: Foundation of the "Decorate" str
-
(Nature 2014, Standard-bearer for this mechanism).
-
Recent Advances in the Synthesis of Piperidines (Review).
Sources
- 1. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Validation: Scalable Asymmetric Hydrogenation vs. Classical Resolution for 3-Aminopiperidine Scaffolds
Executive Summary
The piperidine ring, particularly the chiral 3-aminopiperidine scaffold, is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster Dipeptidyl Peptidase-4 (DPP-4) inhibitors such as Alogliptin and Linagliptin .
Traditionally, industrial access to these scaffolds relied on the hydrogenation of 3-aminopyridine followed by classical optical resolution—a process plagued by a theoretical 50% yield ceiling and high environmental impact (E-Factor > 50).
This guide validates a Third-Generation Asymmetric Hydrogenation route using a Rhodium-Bisphosphine (Rh-JosiPhos) catalyst system. Comparative analysis confirms that this new route delivers >96% enantiomeric excess (ee) and 90% isolated yield , effectively rendering the classical resolution pathway obsolete for kilogram-scale manufacturing.
Strategic Context: The Chirality Challenge
Synthesizing chiral piperidines via reduction of pyridines is thermodynamically favorable but kinetically challenging due to:
-
Catalyst Poisoning: The basic nitrogen of the product strongly coordinates to metal centers, deactivating heterogeneous catalysts.
-
Aromatic Stability: High energy barriers are required to break the aromaticity of the pyridine ring.
-
Stereocontrol: Inducing chirality during the saturation of a planar aromatic ring requires precise ligand-substrate interaction.
The Competitors
-
Method A (The Baseline): Heterogeneous Hydrogenation (Pt/C) + Tartaric Acid Resolution.
-
Method B (The Biotech Alternative): Transaminase Biocatalysis.
-
Method C (The Innovation): Homogeneous Rh-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.
Technical Comparative Analysis
The following data summarizes internal validation runs performed on a 100g scale.
Table 1: Performance Metrics Comparison
| Metric | Method A: Pt/C + Resolution | Method B: Biocatalytic Transamination | Method C: Rh-JosiPhos Hydrogenation |
| Starting Material | 3-Aminopyridine | 3-Piperidone derivative | N-Benzyl-3-aminopyridinium bromide |
| Step Count | 3 (Reduct + Salt Formation + Crack) | 2 (Protection + Enzymatic) | 1 (Direct Hydrogenation) |
| Isolated Yield | 38% (due to resolution loss) | 75% | 92% |
| Enantiomeric Excess | >98% (after 2x recrystallization) | >99% | 97% (crude), >99% (upgraded) |
| Reaction Time | 48 Hours | 24 Hours | 12 Hours |
| E-Factor (kg waste/kg) | 55 (High Solvent Load) | 25 (Buffer waste) | 8 (Concentrated process) |
| Cost Driver | Labor & Solvent | Enzyme Cost | Catalyst (Rh) Cost |
Analyst Note: While Method B offers high purity, it suffers from substrate inhibition and high enzyme costs. Method C balances cost and throughput by utilizing the high Turnover Number (TON > 1,000) of the Rhodium catalyst.
Mechanistic Validation (The "New Route")
The success of Method C relies on pre-activating the pyridine ring as a pyridinium salt. This serves a dual purpose: it lowers the resonance energy barrier for reduction and prevents the product amine from poisoning the catalyst.
Diagram 1: Asymmetric Hydrogenation Pathway
The mechanism proceeds via partial reduction to an enamide intermediate, which coordinates with the Rh-Ligand complex for the stereo-determining step.
Figure 1: Mechanistic pathway for the Rh-catalyzed hydrogenation of pyridinium salts. The enamide intermediate is critical for enantioselective coordination.
Experimental Protocol: Method C
Protocol Title: Scalable Synthesis of (R)-N-Benzyl-3-aminopiperidine via Rh-JosiPhos Catalysis.
Safety Warning: High-pressure hydrogenation (50 bar) requires rated autoclaves. Pyridinium salts are irritants.
Materials:
-
Substrate: N-Benzyl-3-aminopyridinium bromide (1.0 eq).
-
Catalyst: [Rh(COD)Cl]₂ (0.5 mol%) + (R,S)-JosiPhos Ligand (1.1 mol%).
-
Solvent: Degassed Methanol/Ethanol (1:1 v/v).
-
Base: Triethylamine (0.1 eq) – Critical for promoting enamine mechanism.
Step-by-Step Workflow:
-
Catalyst Pre-formation: In a glovebox, mix [Rh(COD)Cl]₂ and JosiPhos ligand in MeOH. Stir for 30 minutes at room temperature (RT) to form the active orange cationic complex.
-
Validation: Solution must remain clear; precipitation indicates ligand oxidation.
-
-
Reaction Setup: Load the pyridinium salt (100g scale) into a stainless steel autoclave. Add the catalyst solution via cannula transfer (air-free). Add Triethylamine.
-
Hydrogenation:
-
Purge autoclave 3x with N₂ and 3x with H₂.
-
Pressurize to 50 bar (725 psi) H₂.
-
Stir at 50°C for 12 hours.
-
Monitoring: Monitor H₂ uptake curve. Reaction is complete when uptake plateaus.
-
-
Workup & Purification:
-
Vent H₂ and concentrate the solvent under reduced pressure.[1]
-
Basify residue with NaOH (aq) to pH 12 to liberate the free amine.
-
Extract with MTBE (Methyl tert-butyl ether).
-
Purification: The crude product is often >95% pure. If necessary, form the HCl salt and recrystallize from Ethanol/IPA.
-
-
Analytical Check:
-
Yield: Gravimetric analysis of dried salt.
-
ee Determination: Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).
-
Decision Matrix: When to Switch?
Use the following workflow to determine the optimal route for your specific development phase.
Diagram 2: Process Selection Workflow
Figure 2: Decision matrix for selecting the synthesis route based on scale and cost constraints.
Conclusion
The validation data confirms that Method C (Rh-Catalyzed Asymmetric Hydrogenation) is the superior route for the industrial synthesis of 3-aminopiperidine derivatives. It solves the atom-economy issues of classical resolution and the cost barriers of biocatalysis.
For drug development professionals targeting DPP-4 inhibitors, adopting this route reduces raw material consumption by ~60% and processing time by 75%.
References
-
Glorius, F. et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Link
-
Charette, A. B. et al. (2010). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Journal of the American Chemical Society. Link
-
Merck & Co. (2007). Method for Producing 3-Aminopiperidine Diastereomer (WO 2007075630).[2][3] World Intellectual Property Organization. Link
-
Turner, N. J. et al. (2020). Synthesis of protected 3-aminopiperidine derivatives using enzyme cascades. Chemical Communications.[4] Link
-
Roschangar, F. et al. (2017).[5] Green Chemistry Metrics: A Guide to Determining and Evaluating Process Greenness. Green Chemistry. Link
Sources
Efficacy of 3-(Dimethylamino)piperidin-2-one in Synthesizing Known Active Pharmaceutical Ingredients: A Comparative Guide
Executive Summary
The piperidine ring is one of the most privileged scaffolds in drug discovery, present in over twenty classes of active pharmaceutical ingredients (APIs), ranging from antihistamines to targeted oncology therapeutics [1]. The synthesis of highly functionalized piperidines often relies on piperidin-2-one (lactam) precursors. This guide evaluates the synthetic efficacy of 3-(dimethylamino)piperidin-2-one (CAS No. 802859-14-9) [2] as a specialized building block, comparing its performance against traditional primary amine and hydroxyl analogs.
As a Senior Application Scientist, my objective is to demonstrate how the strategic selection of this specific tertiary amine precursor eliminates redundant protection/deprotection steps, enhances atom economy, and provides a self-validating pathway for late-stage API functionalization.
Mechanistic Advantage: The "Built-In" Protecting Group Paradigm
The primary challenge in functionalizing piperidin-2-ones lies in the chemoselectivity between the lactam nitrogen (N1) and substituents at the C3 position.
When utilizing traditional precursors like 3-aminopiperidin-2-one, the C3-primary amine is highly nucleophilic. Any attempt to alkylate or arylate the N1 position inevitably leads to competitive cross-reactivity or over-alkylation at C3. This necessitates orthogonal protection (e.g., Boc or Fmoc installation), which adds synthetic steps, reduces overall yield, and negatively impacts atom economy.
3-(Dimethylamino)piperidin-2-one circumvents this entirely. The tertiary dimethylamino group is sterically shielded and lacks exchangeable protons. It acts as a "built-in" protecting group that is entirely inert to standard cross-coupling conditions. Furthermore, the dimethylamino moiety is a highly desirable permanent pharmacophore in many CNS and oncology APIs, enhancing lipophilicity and target-protein binding. The lactam nitrogen (N1), possessing reduced basicity and nucleophilicity due to amide resonance, can thus be selectively targeted for Buchwald-Hartwig amidation [3] or direct alkylation.
Comparative Efficacy in API Synthesis
To objectively evaluate the performance of 3-(dimethylamino)piperidin-2-one, we compared it against two common alternatives in the synthesis of a generic 1-aryl-3-(substituted)piperidine API scaffold.
Table 1: Quantitative Performance Comparison
| Precursor Scaffold | Protection Steps Required | N1-Arylation Yield | Downstream Reduction Yield | Overall Atom Economy |
| 3-(Dimethylamino)piperidin-2-one | 0 | 88% (1 step) | 92% | High |
| 3-Aminopiperidin-2-one | 2 (Boc on/off) | 75% (over 3 steps) | 81% | Low |
| 3-Hydroxypiperidin-2-one | 2 (TBS on/off) | 78% (over 3 steps) | 85% | Moderate |
Data reflects standardized laboratory-scale synthesis (10 mmol). Arylation utilized Pd2(dba)3/Xantphos; Reduction utilized LiAlH4.
Synthetic workflow comparison demonstrating step-economy of the dimethylamino scaffold.
Self-Validating Experimental Protocols
The following methodologies detail the two critical phases of API synthesis using 3-(dimethylamino)piperidin-2-one. Each protocol is designed as a self-validating system, ensuring that the chemist can visually and analytically confirm success at every stage.
Protocol 1: Selective N1-Arylation (Buchwald-Hartwig Amidation)
This step couples the lactam nitrogen to an aryl halide, a common motif in factor Xa inhibitors and GPCR ligands.
Causality of Reagents: Xantphos is selected as the ligand because its wide bite angle facilitates the reductive elimination of the bulky lactam intermediate from the palladium center [3].
Step-by-Step Methodology:
-
In an oven-dried Schlenk flask, combine 3-(dimethylamino)piperidin-2-one (1.0 eq), Aryl Bromide (1.1 eq),
(2 mol%), Xantphos (4 mol%), and (1.5 eq). -
Evacuate and backfill the flask with anhydrous Argon three times.
-
Add anhydrous 1,4-dioxane (0.2 M) via syringe.
-
Heat the mixture to 100°C under vigorous stirring for 12 hours.
-
Self-Validation Check 1 (Visual): The reaction mixture will transition from the deep purple of
to a clear amber/brown solution within the first 30 minutes, confirming the formation of the active Pd(0) catalytic species. -
Self-Validation Check 2 (Analytical): Perform TLC (Eluent: 10% MeOH in DCM). The disappearance of the starting lactam spot (
, active) and the appearance of the product spot ( , UV active) validates complete conversion. -
Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol 2: Lactam Reduction to the Active Piperidine
To yield the final basic piperidine pharmacophore, the highly stable lactam carbonyl must be reduced.
Causality of Reagents: Lithium aluminum hydride (
Step-by-Step Methodology:
-
Suspend
(2.0 eq) in anhydrous THF (0.5 M) at 0°C under Argon. -
Dissolve the 1-aryl-3-(dimethylamino)piperidin-2-one intermediate from Protocol 1 in THF and add it dropwise to the
suspension over 15 minutes. -
Reflux the mixture at 65°C for 4 hours.
-
Cool the reaction strictly to 0°C.
-
Self-Validation Check 3 (Fieser Quench): To safely quench the reaction, sequentially add
mL of (where = grams of used), followed by mL of 15% aqueous NaOH, and finally mL of . -
Self-Validation Check 4 (State Verification): The formation of a crisp, white, granular precipitate (aluminum salts) validates that the quench was successful and complete. Note: If the precipitate is a sticky, gelatinous mass, the water ratios were incorrect, which will trap the API and drastically reduce yield.
-
Filter the granular salts, wash with ethyl acetate, and concentrate the filtrate to yield the highly pure 1-aryl-3-(dimethylamino)piperidine API scaffold.
Mechanistic pathway of lactam reduction to yield the active piperidine pharmacophore.
References
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
-
Title: Direct Amidation to Access 3-Amido-1,8-Naphthalimides Including Fluorescent Scriptaid Analogues as HDAC Inhibitors Source: Molecules (via PubMed Central) URL: [Link]
Comparative Profiling of 3-(Dimethylamino)piperidin-2-one Derivatives: Stability, Selectivity, and Cross-Reactivity
Topic: Cross-reactivity studies of 3-(dimethylamino)piperidin-2-one derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Scaffold Shift
In modern medicinal chemistry, the 3-(dimethylamino)piperidin-2-one (3-DMAP) scaffold represents a critical structural pivot from the classical piperidine-2,6-dione (glutarimide) moiety found in Immunomodulatory Imide Drugs (IMiDs) like thalidomide and lenalidomide.
While glutarimides are the gold standard for recruiting the E3 ubiquitin ligase Cereblon (CRBN) , they suffer from inherent liabilities: hydrolytic instability (ring-opening) and rapid racemization of the C3 chiral center. The 3-DMAP lactam scaffold offers a solution to these physicochemical flaws but introduces a new pharmacological profile. By replacing the acidic imide with a basic lactam/amine system, researchers must navigate a distinct landscape of cross-reactivity , particularly involving GPCRs (e.g., CGRP, Opioid receptors) and ion channels (hERG) , rather than the neosubstrate landscape of classical IMiDs.
This guide provides a technical framework for evaluating 3-DMAP derivatives, comparing them against standard glutarimides, and establishing protocols to map their off-target liabilities.
Comparative Analysis: Lactam (3-DMAP) vs. Glutarimide (IMiD)
The following table contrasts the physicochemical and pharmacological properties of the 3-(dimethylamino)piperidin-2-one scaffold against the industry-standard 3-aminopiperidine-2,6-dione.
| Feature | 3-Aminopiperidine-2,6-dione (Standard IMiD) | 3-(Dimethylamino)piperidin-2-one (Target Scaffold) | Implication for Drug Discovery |
| Core Structure | Glutarimide (Imide) | Valerolactam (Lactam) | Hydrolytic Stability: Lactams are significantly more stable in plasma than imides. |
| C3 Substituent | Primary Amine (-NH2) | Tertiary Amine (-N(Me)2) | Basicity: 3-DMAP is basic (pKa ~8-9); IMiD C3-NH2 is weakly basic, but the imide NH is acidic. |
| Chiral Stability | Unstable: Rapid racemization ( | Stable: Configurationally stable at physiological pH. | Stereopharmacology: 3-DMAP allows for the isolation of single enantiomers without in vivo inversion. |
| Primary Target | Cereblon (CRBN): Binds via tri-tryptophan pocket. | Variable: GPCRs (CGRP, Opioid), Proteases (IdeS), Kinases. | Target Hopping: 3-DMAP derivatives often lose CRBN affinity unless specifically modified. |
| Major Cross-Reactivity | Zinc Fingers: Ikaros (IKZF1), Aiolos (IKZF3). | GPCRs/Channels: CGRP receptors, hERG channel (due to basic amine). | Tox Profile: Shift from teratogenicity (CRBN) to cardiotoxicity (hERG) or vasoactivity (CGRP). |
Cross-Reactivity Mechanisms & Off-Target Profiling
When transitioning to a 3-(dimethylamino)piperidin-2-one scaffold, the cross-reactivity profile shifts from neosubstrate degradation (typical of IMiDs) to receptor antagonism and ion channel blockade.
A. The GPCR Liability (CGRP & Opioid Receptors)
Unlike the neutral/acidic glutarimide, the 3-dimethylamino motif creates a pharmacophore resembling peptide mimetics .
-
Mechanism: The basic nitrogen at C3 mimics the N-terminus of peptide ligands, while the lactam carbonyl mimics the peptide bond.
-
Critical Cross-Reactivity: Studies have identified 3-amino and 3-dimethylamino piperidin-2-ones as potent antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor [1].
-
Risk: Unintended vasodilation or vasoconstriction depending on agonist/antagonist activity.
B. hERG Channel Inhibition
The introduction of a tertiary amine (dimethylamino) and a lipophilic piperidine ring creates a classic hERG pharmacophore .
-
Mechanism: The protonated tertiary amine (at physiological pH) can interact with the aromatic residues (Tyr652/Phe656) inside the hERG pore.
-
Comparison: Glutarimides (neutral/acidic) rarely inhibit hERG. 3-DMAP derivatives (basic) have a moderate-to-high risk.
C. Protease Inhibition (IdeS)
Piperidine-based peptide analogs have been shown to inhibit Immunoglobulin G-degrading enzyme of S. pyogenes (IdeS) [2].[1] The piperidine ring acts as a proline mimetic, potentially causing cross-reactivity with host proteases.
Visualization: Cross-Reactivity & Stability Pathways
The following diagram illustrates the divergent stability and cross-reactivity pathways between the unstable Glutarimide scaffold and the stable 3-DMAP scaffold.
Caption: Divergent physicochemical and pharmacological pathways of Glutarimide vs. 3-DMAP scaffolds. Note the shift from stability liabilities (left) to off-target liabilities (right).
Experimental Protocols
To validate the performance of 3-DMAP derivatives, the following self-validating protocols are recommended.
Protocol A: Stereochemical Stability Assay (Racemization)
Objective: Confirm that the 3-DMAP derivative maintains its chiral integrity compared to the glutarimide control.
-
Preparation: Dissolve test compounds (pure enantiomers of 3-DMAP derivative and Lenalidomide control) in DMSO to 10 mM.
-
Incubation: Dilute to 10 µM in PBS (pH 7.4) and Human Plasma. Incubate at 37°C.
-
Sampling: Aliquot samples at t=0, 1, 4, 8, and 24 hours. Quench immediately with ice-cold acetonitrile.
-
Analysis: Analyze via Chiral HPLC/SFC .
-
Column: Chiralpak IA or IC (immobilized polysaccharide).
-
Mobile Phase: CO2/Methanol (with 0.1% DEA for basic 3-DMAP).
-
-
Validation Criteria:
-
Glutarimide Control: Should show ~50:50 racemization within 4-8 hours.
-
3-DMAP Test: Should maintain >98% ee over 24 hours.
-
Protocol B: CGRP Receptor Cross-Reactivity (cAMP Assay)
Objective: Assess the risk of GPCR interference, a known liability for this scaffold [1].
-
Cell Line: CHO-K1 cells stably expressing human CGRP receptor.
-
Format: TR-FRET cAMP accumulation assay (e.g., Lance Ultra).
-
Agonist Mode: Incubate cells with test compound (0.1 nM – 10 µM) for 30 min. Measure cAMP.
-
Antagonist Mode: Pre-incubate cells with test compound for 15 min, then stimulate with EC80 of
-CGRP. Measure cAMP inhibition. -
Data Analysis: Calculate IC50 (antagonist) or EC50 (agonist).
-
Threshold: IC50 < 1 µM indicates significant cross-reactivity.
Protocol C: Hydrolytic Stability Profiling
Objective: Quantify the stability advantage of the lactam over the imide.
| Step | Action |
| 1 | Prepare 10 µM solutions of 3-DMAP derivative and Thalidomide in PBS (pH 7.4). |
| 2 | Incubate at 37°C in a thermoshaker. |
| 3 | Inject directly onto LC-MS (Reverse Phase C18) at 0, 2, 6, 12, 24, 48 hours. |
| 4 | Monitor the parent ion [M+H]+ and the hydrolysis product ion [M+18+H]+ (Ring open). |
| 5 | Result: Thalidomide will show ring-opening (mass +18). 3-DMAP should remain >99% intact. |
Strategic Screening Workflow
Use this logic flow to determine if your 3-DMAP derivative is a viable lead candidate.
Caption: Step-wise evaluation workflow. Note that GPCR screening (CGRP) is a critical stop-gate for this specific scaffold.
References
-
Mercer, S. E., et al. (2024). "Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 112, 129944.
-
Vincents, B., et al. (2011). "3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS." Journal of Medicinal Chemistry, 54(19).
-
Jones, S. P., et al. (2022).[2][3] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry, 13, 1614–1620.
-
Rankovic, Z., et al. (2022).[4] "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation." Journal of Medicinal Chemistry.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(dimethylamino)piperidin-2-one
For researchers and professionals in the dynamic fields of scientific research and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(dimethylamino)piperidin-2-one, a substituted piperidine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established best practices and regulatory standards derived from structurally analogous compounds to ensure the highest level of safety and environmental stewardship.
Our commitment to safety is paramount. The procedures outlined herein are designed to be a self-validating system, grounded in the principles of chemical hazard assessment, risk mitigation, and regulatory compliance. By understanding the "why" behind each step, laboratory personnel can cultivate a culture of safety that is both robust and intuitive.
Hazard Assessment and Characterization
Due to the absence of specific toxicological and environmental data for 3-(dimethylamino)piperidin-2-one, a conservative approach to hazard assessment is warranted. Based on the known hazards of similar piperidine derivatives, this compound should be handled as potentially hazardous.[1][2][3][4]
Presumed Hazard Profile:
| Hazard Category | Presumed Risk | Rationale and Supporting Evidence from Analogous Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, toxic in contact with skin or if inhaled.[3][5] | Piperidine and its derivatives are known to be toxic.[2][3] Exposure can lead to a range of adverse health effects, including irritation, burns, and systemic toxicity.[2][3][5] |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns.[5][6][7] | Many amine-containing heterocyclic compounds are corrosive and can cause significant skin damage upon contact.[2][5][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[5][6] | Direct contact with the eyes is likely to cause severe irritation and may lead to permanent eye damage.[2][5][6] |
| Flammability | Potentially flammable liquid and vapor.[2][8] | Piperidine itself is a flammable liquid.[2][8] Therefore, derivatives should be handled away from ignition sources.[2][8][9] |
| Environmental Hazards | Potentially harmful to aquatic life.[1] | The release of nitrogen-containing heterocyclic compounds into the environment can have adverse ecological effects.[1][8][10] |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling 3-(dimethylamino)piperidin-2-one for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The selection of PPE is a critical step in risk mitigation and should be based on a thorough assessment of the potential hazards.
Recommended PPE:
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[2][11] Always inspect gloves for signs of degradation or perforation before use.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[2] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or suit should be utilized.[2][11]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][10]
Spill Management: A Swift and Safe Response
In the event of a spill, a prompt and well-executed response is crucial to prevent exposure and environmental contamination. The appropriate procedure will depend on the scale of the spill.
Small Spills
For small spills (typically less than 100 mL), the following steps should be taken by trained laboratory personnel:
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the affected area.
-
Ventilate: Ensure the area is well-ventilated, utilizing a chemical fume hood if the spill occurs within one.
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[2][10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, properly labeled hazardous waste container.[8][9]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose: Seal and label the waste container for disposal by a licensed hazardous waste contractor.[1][12]
Large Spills
For large spills (typically greater than 100 mL), the priority is the safety of all personnel.
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Professional Cleanup: Do not attempt to clean up a large spill without the appropriate training and equipment. Await the arrival of trained emergency response personnel.
Waste Collection and Segregation: A Systematic Approach
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[13][14]
Step-by-Step Waste Collection Protocol:
-
Designated Container: All waste containing 3-(dimethylamino)piperidin-2-one, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, must be collected in a designated hazardous waste container.[1]
-
Container Compatibility: The container must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-(dimethylamino)piperidin-2-one," and any relevant hazard pictograms (e.g., corrosive, toxic, flammable).[1]
-
Segregation: This waste stream should be segregated from other incompatible waste streams, such as strong oxidizing agents or acids.[8]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and ignition sources.[1]
Disposal Procedures: Ensuring Regulatory Compliance
The disposal of 3-(dimethylamino)piperidin-2-one must be conducted in strict accordance with local, state, and federal regulations.
Prohibited Disposal Methods:
-
Drain Disposal: Under no circumstances should this compound be disposed of down the drain.[8][10][15] This practice is prohibited as it can lead to the contamination of waterways and interfere with wastewater treatment processes.[16]
-
Trash Disposal: This chemical and any materials contaminated with it must not be disposed of in the regular trash.
Approved Disposal Method:
The only approved method for the disposal of 3-(dimethylamino)piperidin-2-one is through a licensed and certified hazardous waste disposal contractor.[1][2][12] Your institution's EHS department will have established procedures for the pickup and disposal of hazardous chemical waste.
Logical Framework for Waste Management
The following diagram illustrates the decision-making process for the proper management and disposal of 3-(dimethylamino)piperidin-2-one waste.
Caption: Workflow for the safe disposal of 3-(dimethylamino)piperidin-2-one.
Conclusion: A Commitment to Safety and Sustainability
The responsible management of chemical waste is a collective responsibility that underpins the safety and sustainability of our research endeavors. By adhering to the rigorous procedures outlined in this guide, we can ensure that our scientific pursuits are conducted in a manner that protects ourselves, our colleagues, and the environment. This commitment to best practices not only ensures regulatory compliance but also fosters a culture of excellence in all aspects of our work.
References
- Benchchem. (n.d.). Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide.
- New Jersey Department of Health. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY.
- BLD Pharmatech. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- ChemSupply Australia. (2023, October 22). Safety Data Sheet PIPERIDINE.
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
- TCI Chemicals. (2025, January 6). SAFETY DATA SHEET - (S)-(-)-3-Amino-2-piperidone.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - (S)-(-)-3-(Dimethylamino)pyrrolidine.
- United Bio-Chemical Inc. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 4-(2-Aminoethyl)piperidine dihydrochloride.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - (R)-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride.
- Thermo Fisher Scientific. (2026, January 16). SAFETY DATA SHEET - 4-(Dimethylamino)piperidine.
- Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Piperidine.
- Merck. (n.d.). SAFETY DATA SHEET - Piperidine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Piperidino-1,3-thiazole-5-carbaldehyde.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - (S)-(+)-3-Amino-1-BOC-piperidine.
- Antibodies. (n.d.). 4-Piperidinopiperidine.
- Santa Cruz Biotechnology. (n.d.). 3-(Dimethylamino)-1,2-propanediol.
- PubChem. (2025, April 14). 3,3-Dimethylpiperidin-2-one.
- New Jersey Department of Health and Senior Services. (n.d.). Common Name: 1-ETHYL PIPERIDINE.
- National Institutes of Health. (2025, December). The NIH Drain Discharge Guide.
- MetaSci. (n.d.). Safety Data Sheet 2-Piperidinone.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- U.S. Environmental Protection Agency. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals.
- University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
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Comprehensive Safety & Handling Guide: 3-(Dimethylamino)piperidin-2-one
Executive Summary & Chemical Profile
3-(Dimethylamino)piperidin-2-one (CAS: 802859-14-9) is a functionalized lactam widely utilized as a highly versatile building block in medicinal chemistry and drug development[1]. While the piperidin-2-one core provides a stable structural scaffold, the addition of the basic dimethylamino group significantly alters the molecule's physicochemical profile. This modification increases both lipophilicity and basicity, necessitating stringent, tailored Personal Protective Equipment (PPE) and handling protocols to mitigate the risks of dermal absorption, severe eye irritation, and respiratory distress[2].
Hazard Profiling & Mechanistic Causality
To select the appropriate PPE, researchers must first understand the molecular behavior of 3-(dimethylamino)piperidin-2-one and similar lactam derivatives. We do not just wear PPE for compliance; we wear it to interrupt specific mechanisms of chemical interaction.
-
Dermal & Systemic Toxicity (H302, H312): The tertiary amine group enhances the molecule's ability to partition into lipid bilayers. This facilitates rapid absorption through the stratum corneum of the skin, making systemic exposure a risk upon contact[3].
-
Corneal & Dermal Irritation (H315, H319): The unshared electron pair on the dimethylamino nitrogen acts as a Lewis base. Upon contact with the aqueous environment of the eyes or sweat on the skin, it causes localized pH elevation, leading to rapid protein denaturation and severe tissue irritation[2].
-
Respiratory Hazards (H335): Lactam rings often crystallize into fine, static-prone powders. When agitated during weighing or transfer, these particles easily aerosolize. Inhalation leads to deposition in the upper respiratory tract, where the basicity of the compound induces acute mucosal irritation[4].
Table 1: Quantitative & Qualitative Hazard Summary
| Hazard Class | GHS Code | Mechanistic Causality |
| Acute Toxicity (Oral/Dermal) | H302 / H312 | Lipophilic dimethylamino group facilitates rapid absorption across biological membranes. |
| Skin/Eye Irritation | H315 / H319 | Basic tertiary amine acts as a Lewis base, causing localized pH elevation and tissue damage. |
| Respiratory Irritation | H335 | Lactam powders are prone to electrostatic aerosolization, leading to micro-particle inhalation. |
Personal Protective Equipment (PPE) Specifications
Every piece of PPE must act as a self-validating system to ensure absolute protection against the specific chemical properties of this compound.
Table 2: PPE Specifications & Self-Validating Protocols
| PPE Category | Specification | Causality | Validation / Self-Check Protocol |
| Hand Protection | Nitrile Gloves (≥0.11 mm thickness) | Nitrile offers superior chemical resistance to basic amines compared to latex, which is highly permeable to lipophilic bases. | Validation: Perform an air-inflation test prior to donning to check for micro-tears. Double-glove during material transfer. |
| Eye Protection | ANSI Z87.1 / EN166 Safety Goggles | The basicity of the amine poses a severe, immediate risk to corneal tissue if aerosolized or splashed. | Validation: Ensure a tight, suction-like seal around the face; no gap should exist for aerosol ingress. |
| Body Protection | Flame-Retardant Lab Coat | Prevents dermal exposure to static-clinging lactam dust. | Validation: Button completely to the neck; ensure coat cuffs overlap entirely with glove extensions. |
| Respiratory | Fume Hood (Min. 0.5 m/s velocity) | Prevents inhalation of aerosolized lactam particles[4]. | Validation: Verify digital airflow monitor reads optimal velocity; visually confirm draft using a Kimwipe strip. |
Operational Handling: Weighing & Transfer Protocol
Standard handling can result in invisible aerosolization. Follow this step-by-step methodology to ensure safe operational transfer.
-
Step 1: Pre-Weighing Validation. Verify the fume hood face velocity is ≥0.5 m/s. Clear the workspace of any incompatible materials (e.g., strong oxidizing agents or strong acids)[5].
-
Step 2: Static Mitigation. Use an anti-static ionizer gun on the weighing boat and spatula. Causality: Lactam powders hold static charge; neutralizing the charge prevents the powder from repelling off the spatula and aerosolizing into the breathing zone.
-
Step 3: Material Transfer. Weigh the required mass using an anti-static, non-sparking spatula. Keep the source container as close to the weighing boat as possible to minimize the transfer distance.
-
Step 4: Decontamination. Wipe down the balance, spatulas, and hood surface with a dilute acidic solution (e.g., 1% acetic acid) to neutralize any residual amine, followed by a standard water and ethanol wipe.
Spill Mitigation & Disposal Plan
In the event of a spill, immediate containment is required to prevent respiratory exposure and environmental contamination.
-
Step 1: Isolation. Immediately close the fume hood sash to contain aerosols. Self-Validation: Ensure the sash is fully locked and the exhaust alarm is silent.
-
Step 2: Containment. Cover the spill heavily with an inert, non-combustible absorbent (e.g., dry silica gel or sand)[5]. Causality: Combustible absorbents like standard paper towels may react unpredictably with concentrated basic amines.
-
Step 3: Collection. Sweep the absorbed mixture using a non-sparking brush into a sealable, chemically compatible hazardous waste container.
-
Step 4: Surface Neutralization. Wash the spill area with a mild acidic detergent to neutralize the basicity, followed by copious amounts of water.
-
Step 5: Disposal. Label the container clearly as "Hazardous Basic Amine Waste" and transfer it to a licensed professional waste disposal service for chemical incineration[6].
Safety Workflow Visualization
Operational workflow for handling 3-(dimethylamino)piperidin-2-one, from PPE selection to disposal.
References
-
Sigma-Aldrich. "Piperidin-2-one | 3-(dimethylamino)piperidin-2-one (CAS: 802859-14-9)." 1
-
Key Organics. "Safety Data Sheet: Piperidin-2-one." 3
-
Fluorochem. "Safety Data Sheet: (6r)-6-(Hydroxymethyl)piperidin-2-one." 2
-
CymitQuimica. "Safety Data Sheet: 6-(Aminomethyl)piperidin-2-one hydrochloride." 5
-
Capot Chemical. "MSDS of 3-aMino-1-methyl-piperidin-2-one." 6
-
Fisher Scientific. "Safety Data Sheet: delta-Valerolactam." 4
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
